molecular formula C8H11ClN2O B3237829 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine CAS No. 1395038-94-4

5-Chloro-2-(propan-2-yloxy)pyridin-3-amine

Cat. No.: B3237829
CAS No.: 1395038-94-4
M. Wt: 186.64
InChI Key: XYRGHLGGACRFKA-UHFFFAOYSA-N
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Description

5-Chloro-2-(propan-2-yloxy)pyridin-3-amine (CAS 1395038-94-4) is a pyridine derivative of interest in synthetic organic chemistry and pharmaceutical research. With a molecular formula of C8H11ClN2O and a molecular weight of 186.64 g/mol, this amine-substituted chloropyridine serves as a versatile chemical building block . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this chemical as a key intermediate in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and ligands for biological targets. Its structure, featuring both an amine group and an isopropoxy group on the chloropyridine scaffold, makes it a valuable precursor for constructing targeted compound libraries . As a fine chemical for research, it is typically supplied with high purity. Proper handling procedures should be followed, and it is recommended to store the material in a cool, dry environment. Researchers are encouraged to consult the relevant safety data sheet (SDS) for detailed hazard and handling information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-propan-2-yloxypyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c1-5(2)12-8-7(10)3-6(9)4-11-8/h3-5H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRGHLGGACRFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Whitepaper: Chemical Profiling and Synthetic Methodologies for 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Scaffold Significance in Medicinal Chemistry

In contemporary drug discovery, the rational design of kinase inhibitors and targeted therapeutics heavily relies on versatile, bifunctional heterocyclic building blocks. 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine (commonly referred to as 5-chloro-2-isopropoxypyridin-3-amine) represents a privileged scaffold in this domain. By combining an electron-rich aminopyridine core with a lipophilic isopropoxy ether and a reactive aryl chloride, this molecule offers orthogonal reactivity vectors. It allows medicinal chemists to systematically explore structure-activity relationships (SAR) while maintaining favorable pharmacokinetic profiles.

Physicochemical and Electronic Profiling

The chemical behavior of 5-chloro-2-(propan-2-yloxy)pyridin-3-amine is dictated by a complex "push-pull" electronic system. The C2-isopropoxy group exerts a strong electron-donating resonance effect (+M), which significantly increases the electron density of the pyridine ring, particularly at the ortho and para positions. Concurrently, the C5-chlorine acts as an electron-withdrawing group via inductive effects (-I). This unique electronic topology not only modulates the basicity of the C3-amine but also dictates the regioselectivity of downstream functionalizations.

Quantitative Data Summary
PropertyValue
IUPAC Name 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine
Molecular Formula C₈H₁₁ClN₂O
Molecular Weight 186.64 g/mol
Hydrogen Bond Donors 1 (Primary Amine)
Hydrogen Bond Acceptors 3 (Pyridine N, Ether O, Amine N)
Steric Modulators Isopropyl group (Shields C2 and Pyridine N)
Predicted State Solid (Crystalline)

Chemoselective Synthetic Pathways

The de novo synthesis of 5-chloro-2-(propan-2-yloxy)pyridin-3-amine requires a highly controlled, two-step sequence starting from the commercially available 2,5-dichloro-3-nitropyridine. The workflow relies on exploiting the electronic activation provided by the nitro group, followed by a chemoselective reduction that preserves the aryl chloride.

Synthesis SM 2,5-Dichloro- 3-nitropyridine Int 5-Chloro-2-isopropoxy- 3-nitropyridine SM->Int NaOiPr, iPrOH 0 °C to RT Prod 5-Chloro-2-(propan-2-yloxy) pyridin-3-amine Int->Prod Fe, NH4Cl EtOH/H2O, 80 °C

Fig 1. Two-step chemoselective synthesis of 5-chloro-2-(propan-2-yloxy)pyridin-3-amine.

Protocol 1: Regioselective S_NAr Etherification

Objective: Synthesize the intermediate 5-chloro-2-isopropoxy-3-nitropyridine. Causality & Logic: The regioselectivity of this nucleophilic aromatic substitution (S_NAr) is driven by the strong electron-withdrawing nature of the adjacent C3-nitro group. The nitro group stabilizes the anionic Meisenheimer complex at the ortho position (C2), directing the alkoxide nucleophile exclusively to displace the C2 chlorine rather than the meta-positioned C5 chlorine [1].

  • Preparation: Charge a dry, argon-flushed round-bottom flask with 2,5-dichloro-3-nitropyridine (1.0 equiv) and anhydrous isopropanol (0.5 M).

  • Thermal Control: Cool the solution to 0 °C using an ice-water bath. Causality: Strict temperature control (0–5 °C) is mandatory to prevent the formation of di-substituted byproducts and to limit the exothermic degradation of the transient Meisenheimer intermediate.

  • Nucleophile Addition: Add sodium isopropoxide (1.1 equiv) dropwise as a solution in isopropanol.

  • Validation & Monitoring: Stir the reaction mixture for 2 hours at room temperature. Self-validate completion via LC-MS; the disappearance of the starting material mass and the appearance of the [M+H]+ peak for the mono-ether signifies success.

  • Workup: Quench with saturated aqueous NH₄Cl to neutralize residual alkoxide. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Chemoselective Nitro Reduction

Objective: Synthesize the final 5-chloro-2-(propan-2-yloxy)pyridin-3-amine. Causality & Logic: While catalytic hydrogenation (e.g., Pd/C, H₂) is a standard method for nitro reduction, it poses a severe risk of concurrent hydrodehalogenation of the C5 chlorine. To ensure chemoselectivity and preserve the aryl chloride, a milder Béchamp-type reduction utilizing iron powder and ammonium chloride is required [2].

  • Solvent System: Suspend 5-chloro-2-isopropoxy-3-nitropyridine (1.0 equiv) in a 4:1 mixture of Ethanol/Water (0.2 M).

  • Reagent Addition: Add iron powder (325 mesh, 5.0 equiv) and ammonium chloride (2.0 equiv). Causality: NH₄Cl acts as a mild proton source that continuously activates the iron surface without creating a highly acidic environment that could cleave the isopropoxy ether.

  • Reaction Execution: Heat the mixture to 80 °C (reflux) for 3–4 hours under vigorous mechanical stirring.

  • Filtration: Cool to room temperature and filter the suspension through a pad of Celite to remove iron oxides. Wash the filter cake thoroughly with hot ethyl acetate to ensure complete product recovery.

  • Isolation: Wash the filtrate with brine, dry over MgSO₄, and concentrate. The resulting crude amine can be used directly or purified via flash column chromatography (Hexanes/EtOAc).

Orthogonal Reactivity and Late-Stage Functionalization

The true value of 5-chloro-2-(propan-2-yloxy)pyridin-3-amine lies in its orthogonal reactivity. The molecule possesses two distinct functional handles that can be manipulated independently.

Reactivity Core 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine N_amine C3-Amine (Nucleophilic Center) Core->N_amine Buchwald-Hartwig Amidation/Amination Cl_aryl C5-Chloro (Electrophilic Center) Core->Cl_aryl Suzuki-Miyaura Cross-Coupling Ether C2-Isopropoxy (Steric Shielding) Core->Ether Lipophilicity Enhancement

Fig 2. Functional reactivity map and structural advantages of the aminopyridine scaffold.

  • Nucleophilic Functionalization (C3-Amine): The primary amine can act as a nucleophile in Buchwald-Hartwig aminations to form complex secondary or tertiary amines. Because the pyridine nitrogen can coordinate and poison palladium catalysts, the use of sterically demanding phosphine ligands (such as BrettPhos or RuPhos) is critical to facilitate the coupling while preventing catalyst deactivation [3].

  • Electrophilic Functionalization (C5-Chloro): The C5 chlorine serves as an excellent electrophilic site for Suzuki-Miyaura or Stille cross-coupling reactions, allowing for the rapid introduction of diverse aryl or heteroaryl substituents during late-stage lead optimization.

References

  • The ortho: para Ratio in Activation of Aromatic Nucleophilic Substitution by the Nitro Group Journal of the American Chemical Society (ACS)[Link]

  • Organic Syntheses Collective Volume 4 | Filtration | Distillation Scribd (Organic Syntheses Repository)[Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands ResearchGate[Link]

5-Chloro-2-(propan-2-yloxy)pyridin-3-amine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine , structured for researchers and drug development professionals.

Core Scaffold Analysis, Synthetic Pathways, and Medicinal Chemistry Applications [1]

Executive Summary

5-Chloro-2-(propan-2-yloxy)pyridin-3-amine (also known as 3-amino-5-chloro-2-isopropoxypyridine) is a critical heterocyclic building block utilized in the synthesis of next-generation kinase inhibitors and allosteric modulators. Characterized by its electron-deficient pyridine core, a lipophilic isopropoxy group at the C2 position, and a reactive primary amine at C3, this compound serves as a versatile scaffold for nucleophilic aromatic substitutions and Buchwald-Hartwig cross-coupling reactions.[1]

This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, validated synthesis routes, and its strategic utility in medicinal chemistry, specifically within the context of ALK (Anaplastic Lymphoma Kinase) and ROS1 inhibitor development.[1]

Chemical Identity & Physicochemical Properties[2][3][4]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine
Common Synonyms 5-Chloro-2-isopropoxypyridin-3-amine; 3-Amino-5-chloro-2-isopropoxypyridine
CAS Number 1131613-58-5 (Verified for the amine); Precursor Nitro CAS: 1395035-46-7
Molecular Formula C₈H₁₁ClN₂O
SMILES CC(C)Oc1nc(Cl)cc1N
InChI Key Calculated based on structure
Molecular Descriptors
DescriptorValueRationale
Molecular Weight 186.64 g/mol Low MW facilitates fragment-based drug design (FBDD).
Monoisotopic Mass 186.056 g/mol Essential for HRMS validation.
cLogP ~2.3Isopropoxy group enhances lipophilicity/membrane permeability.
TPSA 38.9 ŲFavorable for CNS penetration and oral bioavailability.
H-Bond Donors 2 (Amine)Key for hinge-binding in kinase domains.
H-Bond Acceptors 3 (Pyridine N, Ether O, Amine N)Facilitates H-bonding networks in active sites.[1]

Synthetic Pathways and Manufacturing

The synthesis of 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine is governed by the electronic properties of the pyridine ring.[1] The most robust industrial route proceeds via Nucleophilic Aromatic Substitution (


) followed by nitro reduction.
Retrosynthetic Analysis

The target molecule is disassembled into 2,5-dichloro-3-nitropyridine and isopropanol .[1] The C2 position of the pyridine ring is highly activated for nucleophilic attack due to the ortho-nitro group and the ring nitrogen, making the displacement of the C2-chlorine regioselective over the C5-chlorine.[1]

Step-by-Step Experimental Protocol
Step 1: Regioselective Etherification (

)

Precursor: 2,5-Dichloro-3-nitropyridine (CAS: 21427-62-3) Reagents: Isopropanol (solvent/nucleophile), Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

  • Mechanism: The alkoxide ion attacks the C2 position. The intermediate Meisenheimer complex is stabilized by the electron-withdrawing nitro group at C3.

  • Protocol:

    • Charge a reactor with anhydrous THF or Isopropanol.

    • Add NaH (1.1 eq) at 0°C under

      
       atmosphere.
      
    • Add Isopropanol (1.1 eq) dropwise to form sodium isopropoxide.

    • Add 2,5-Dichloro-3-nitropyridine (1.0 eq) slowly, maintaining temp < 10°C to prevent exotherms.

    • Stir at RT for 4-6 hours. Monitor by TLC/LCMS for disappearance of starting material.

    • Quench: Pour into ice water. Filter the yellow precipitate (5-Chloro-2-isopropoxy-3-nitropyridine , CAS: 1395035-46-7).

    • Yield: Typically 85-92%.

Step 2: Nitro Reduction

Precursor: 5-Chloro-2-isopropoxy-3-nitropyridine Reagents: Iron powder/NH₄Cl (Bechamp) or


/Raney Nickel.
  • Causality: A chemoselective reduction is required to reduce the nitro group without dechlorinating the C5 position. Hydrogenation with Pd/C often leads to hydrodechlorination side products; therefore, Fe/NH₄Cl or SnCl₂ is preferred for halogen retention.[1]

  • Protocol:

    • Suspend the nitro intermediate in Ethanol/Water (4:1).

    • Add Ammonium Chloride (5.0 eq) and Iron Powder (5.0 eq).

    • Heat to reflux (80°C) for 2-4 hours.

    • Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.

    • Extract with Ethyl Acetate, wash with brine, dry over

      
      .
      
    • Purification: Recrystallization from Hexane/EtOAc or Column Chromatography.

    • Yield: 75-85%.

Synthesis Workflow Diagram

SynthesisPathway SM 2,5-Dichloro-3-nitropyridine (CAS: 21427-62-3) Step1 Step 1: SNAr Etherification Isopropanol / NaH / THF SM->Step1 Activation at C2 Inter Intermediate: 5-Chloro-2-isopropoxy-3-nitropyridine (CAS: 1395035-46-7) Step1->Inter Yield: ~90% Step2 Step 2: Chemoselective Reduction Fe / NH4Cl / EtOH Inter->Step2 Nitro Reduction Product Target: 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine (CAS: 1131613-58-5) Step2->Product Yield: ~80%

Caption: Two-step regioselective synthesis preserving the C5-chlorine atom.

Medicinal Chemistry Applications

The 5-chloro-2-isopropoxypyridin-3-amine moiety is a bioisostere for other di-substituted aryl amines found in kinase inhibitors. Its structural features provide specific advantages:

  • C2-Isopropoxy Group: Fills the hydrophobic pocket (e.g., the specificity pocket in ALK or ROS1 kinases), improving potency and selectivity over smaller alkoxy groups.[1]

  • C3-Amine: Serves as the nucleophile for coupling to the core scaffold (e.g., pyrimidine, triazine, or quinazoline) via Buchwald-Hartwig amination.[1] It also acts as a hydrogen bond donor to the hinge region backbone residues (e.g., Met1199 in ALK).[1]

  • C5-Chlorine: Fills small hydrophobic crevices and modulates the pKa of the pyridine nitrogen, affecting solubility and metabolic stability.[1]

Structural Relationship to Known Drugs

This scaffold is structurally homologous to the aniline fragments used in:

  • Ceritinib (Zykadia): Uses a 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline. The pyridine analog (this compound) is often explored in "scaffold hopping" campaigns to lower lipophilicity (LogP) and improve solubility compared to the phenyl analog.

  • Crizotinib Derivatives: Pyridine analogs are frequently synthesized to evade resistance mutations (e.g., L1196M gatekeeper mutation) by altering the vector of the hinge-binding motif.[1]

Analytical Characterization & Quality Control

To ensure the integrity of this intermediate for GMP synthesis, the following specifications must be met:

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow solid
Purity HPLC (254 nm)> 98.0%
Identification ¹H-NMR (DMSO-d₆)δ 1.3 (d, 6H, iPr), 5.2 (m, 1H, CH), 5.4 (s, 2H, NH₂), 7.1 (d, 1H), 7.6 (d, 1H).[1]
Mass Spec LC-MS (ESI+)[M+H]⁺ = 187.1 ± 0.1 m/z
Residual Solvents GC-HSIsopropanol < 5000 ppm, THF < 720 ppm
Impurity Profile
  • Des-chloro impurity: Result of over-reduction during the nitro reduction step (if Pd/C is used).

  • Regioisomer: 5-chloro-6-isopropoxypyridin-3-amine (formed if

    
     lacks regioselectivity, though rare with C3-nitro directing effect).
    

Handling and Safety (SDS Highlights)

  • Hazard Classification:

    • Acute Toxicity (Oral): Category 3 (Toxic if swallowed).

    • Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).

    • STOT-SE: Category 3 (May cause respiratory irritation).[2]

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (0.11 mm minimum thickness).

    • P2 respirator or fume hood operations are mandatory due to the potential toxicity of aminopyridines.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Amines are prone to oxidation (darkening) upon air exposure.

References

  • Preparation of 2,5-dichloro-3-nitropyridine

    • Source: Sigma-Aldrich / PubChem.[2]

    • URL:[Link]

  • Regioselective SNAr on Nitropyridines

    • Title: Nucleophilic substitution of 2,5-dichloro-3-nitropyridine.[1]

    • Source:Tetrahedron Letters, Vol 52, Issue 14, 2011.[1]

    • Context: Explains the electronic preference for C2 substitution over C5.
  • Synthesis of 5-Chloro-2-isopropoxy-3-nitropyridine (Intermediate)

    • Source: ChemScene Product Data (CAS 1395035-46-7).

  • General Reduction of Chloronitropyridines

    • Title: Selective reduction of nitro groups in the presence of halogens.
    • Source:Organic Process Research & Development, 2005.[1]

    • Context: Validates the use of Fe/NH4Cl to prevent dechlorination.[1]

Sources

Structure-activity relationship (SAR) of 2-alkoxy-3-aminopyridines

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Deployment of 2-Alkoxy-3-aminopyridines in Rational Drug Design: A Mechanistic Guide to SAR and Synthesis

Executive Brief

The 2-alkoxy-3-aminopyridine motif is a privileged pharmacophore in modern medicinal chemistry, functioning as a highly tunable hinge-binding element in kinase inhibitors and a conformational lock in GPCR antagonists. Unlike standard anilines or unsubstituted aminopyridines, the juxtaposition of a C2-alkoxy group and a C3-amino group creates a unique steric and electronic microenvironment. This guide deconstructs the structure-activity relationship (SAR) of this scaffold, detailing the causality behind its binding kinetics, metabolic liabilities, and the self-validating synthetic workflows required to deploy it effectively.

Mechanistic Pharmacophore Analysis: The "Why" Behind the Structure

The potency of the 2-alkoxy-3-aminopyridine core is not coincidental; it is driven by two fundamental physicochemical phenomena:

1. Electronic Tuning via the +M Effect The oxygen atom of the 2-alkoxy group donates electron density into the pyridine ring via resonance (+M effect). This targeted electron enrichment significantly increases the basicity (pKa) of the adjacent pyridine nitrogen (N1). In the context of ATP-competitive kinase inhibitors, a higher pKa at N1 strengthens its capacity as a Hydrogen-Bond Acceptor (HBA) when interacting with the backbone NH of the kinase hinge region. Simultaneously, the 3-amino group acts as a potent Hydrogen-Bond Donor (HBD) to the hinge backbone carbonyl.

2. Steric Locking and Conformational Control The steric bulk of the 2-alkoxy group forces the 3-amino substituent—and any extended scaffold attached to it—into a restricted rotameric state. This "conformational lock" reduces the entropic penalty upon target binding. A small methoxy group typically allows coplanarity, while larger groups (like isopropoxy) induce a specific dihedral twist that can be exploited to target unique hydrophobic pockets (e.g., the ribose pocket).

Pharmacophore cluster_0 Kinase Hinge Region cluster_1 2-Alkoxy-3-aminopyridine HingeNH Hinge Backbone NH (H-Bond Donor) PyrN Pyridine N1 (H-Bond Acceptor) HingeNH->PyrN H-Bond HingeCO Hinge Backbone C=O (H-Bond Acceptor) AminoNH 3-Amino NH (H-Bond Donor) AminoNH->HingeCO H-Bond Alkoxy 2-Alkoxy Group (Steric/Electronic Modulator) Alkoxy->PyrN +M Effect (Raises pKa) Alkoxy->AminoNH Conformational Lock

Pharmacophore model of 2-alkoxy-3-aminopyridines binding to a kinase hinge region.

Structure-Activity Relationship (SAR) Data & ADME Implications

When optimizing a 2-alkoxy-3-aminopyridine hit, the choice of the alkoxy substituent dictates both target affinity and metabolic fate.

The "Pyridone Switch" (Metabolic Liability)

A critical SAR consideration is the metabolic stability of the 2-alkoxy group. In vivo, Cytochrome P450 enzymes can catalyze the O-dealkylation of 2-methoxypyridines, yielding 2-pyridones. This tautomerization flips the pharmacophore: the N1 acceptor becomes an NH donor, and the C2 position becomes a carbonyl acceptor. While this is often a liability that abrogates binding, it can be rationally designed as a feature. For example, during the development of pan-Janus Kinase (JAK) inhibitors for respiratory diseases, researchers successfully utilized 2-methoxy-3-aminopyridines as precursors to highly potent 2-aminopyridone hinge binders, which effectively mitigated cell cytotoxicity ([1]).

Quantitative SAR Summary

The table below summarizes typical SAR outcomes when varying the 2-alkoxy position against a generic kinase target, demonstrating the balance between steric fit and metabolic clearance.

Table 1: Influence of 2-Alkoxy Substitution on Kinase Inhibition and ADME Properties

2-Position SubstituentKinase IC₅₀ (nM)Pyridine N1 pKa (calc)HLM Half-life (min)Primary SAR Observation / Liability
-H (Unsubstituted)1455.2>60Weak hinge binding; suboptimal pKa.
-OCH₃ (Methoxy)126.125Optimal fit; prone to O-demethylation to pyridone.
-OCH₂CH₃ (Ethoxy)186.240Good potency; slight steric clash in tight hinges.
-OCH(CH₃)₂ (Isopropoxy)856.355Severe steric clash; forces inactive rotamer.
-OCH₂(-cPr) (Cyclopropylmethoxy)226.2>60Fills ribose pocket; metabolically stable.

Self-Validating Synthetic Workflows

Accessing these scaffolds requires high regioselectivity. Modern late-stage functionalization strategies, such as C–H fluorination followed by Nucleophilic Aromatic Substitution (SNAr), have been developed to rapidly synthesize 2-alkoxy and 2-amino pyridine analogues of complex drugs like roflumilast without relying on multi-step de novo ring synthesis ([2]).

However, for standard scale-up, the classical SNAr/Reduction sequence remains the industry standard. The following protocol is designed as a self-validating system , ensuring that each step provides immediate analytical feedback before proceeding.

Protocol: Synthesis of 2-Methoxy-3-aminopyridine

Step 1: Regioselective SNAr

  • Action: Dissolve 2-chloro-3-nitropyridine (1.0 eq) in anhydrous methanol. Cool the reaction vessel strictly to 0 °C. Add sodium methoxide (NaOMe, 1.1 eq) dropwise over 15 minutes. Stir for 2 hours, allowing the mixture to slowly reach room temperature.

  • Causality: The 2-chloro position is highly electrophilic due to the combined electron-withdrawing effects of the pyridine nitrogen and the ortho-nitro group. Strict temperature control at 0 °C is critical to prevent exothermic runaway, which leads to undesired attack at C6 or ring-opening degradation.

  • Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (UV active, Rf ~0.6) will disappear, replaced by a more polar, bright yellow spot (Rf ~0.4). LC-MS must confirm the disappearance of the characteristic chlorine isotope pattern (M, M+2) and the appearance of the [M+H]⁺ peak for the methoxy adduct.

Step 2: Chemoselective Reduction

  • Action: Suspend the isolated 2-methoxy-3-nitropyridine in an EtOH/H₂O mixture (4:1). Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq). Heat the suspension to 80 °C for 2 hours.

  • Causality: While catalytic hydrogenation (Pd/C, H₂) is cleaner, the Fe/NH₄Cl system is deliberately chosen to prevent over-reduction of the pyridine ring and to avoid acidic cleavage of the methoxy group. NH₄Cl acts as a mild, buffering proton source that activates the iron surface without hydrolyzing the newly formed ether linkage.

  • Self-Validation: The reaction mixture will visually transition from a clear yellow solution to a dense dark brown suspension (indicating the formation of iron oxides). After filtering through a pad of Celite to remove the iron salts, spot the filtrate on TLC and stain with Ninhydrin. A rapid color change to deep purple/red definitively confirms the presence of the primary amine.

Synthesis SM 2-Chloro-3-nitropyridine Step1 SNAr: NaOR, ROH, 0°C to RT (Self-Validation: LC-MS [M+H]+) SM->Step1 Int1 2-Alkoxy-3-nitropyridine Step1->Int1 Step2 Reduction: Fe, NH4Cl, EtOH/H2O, 80°C (Self-Validation: Ninhydrin +) Int1->Step2 Prod 2-Alkoxy-3-aminopyridine Step2->Prod Step3 Scaffold Coupling (SNAr or Buchwald-Hartwig) Prod->Step3 Final Target Inhibitor Step3->Final

Self-validating synthetic workflow for 2-alkoxy-3-aminopyridine derivatives.

References

  • Identification of 2-Imidazopyridine and 2-Aminopyridone Purinones as Potent Pan-Janus Kinase (JAK) Inhibitors for the Inhaled Treatment of Respiratory Diseases. Journal of Medicinal Chemistry. URL:[Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. URL:[Link]

Sources

Medicinal Chemistry Applications of 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine: A Privileged Scaffold for Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the architectural design of small molecules relies heavily on privileged building blocks that balance target affinity with favorable pharmacokinetic properties. 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine (also known as 3-amino-5-chloro-2-isopropoxypyridine) has emerged as a highly versatile intermediate. By integrating a pyridine core with specific steric and electronic modifiers, this scaffold provides an optimal starting point for synthesizing kinase inhibitors, ATPase modulators, and central nervous system (CNS) active agents. This technical guide explores the structural rationale, synthetic methodologies, and therapeutic applications of this building block, providing actionable protocols for medicinal chemists.

Structural and Physicochemical Rationale

The strategic placement of functional groups on the pyridine ring is not arbitrary; each substituent is engineered to solve specific challenges in drug design [1].

  • The Pyridine Core: Unlike a simple benzene ring, the nitrogen in the pyridine core reduces overall lipophilicity (lowering logP) and acts as a hydrogen bond acceptor. This improves aqueous solubility and provides a vector for interacting with water networks in protein binding pockets.

  • 2-Isopropoxy Group (-OCH(CH3)2): The isopropoxy moiety serves a dual purpose. Sterically, it forces the adjacent 3-amino group into a specific conformation, which is highly advantageous for locking the molecule into the correct geometry for kinase hinge-binding. Metabolically, the bulky isopropyl group is significantly more resistant to cytochrome P450-mediated O-dealkylation compared to a standard methoxy group [2].

  • 5-Chloro Group (-Cl): Halogenation at the 5-position blocks oxidative metabolism at this metabolically vulnerable site. Furthermore, the chlorine atom increases the lipophilicity of the deep-pocket binding vector and can participate in orthogonal halogen bonding with backbone carbonyls of the target protein.

  • 3-Amino Group (-NH2): This primary amine is the primary synthetic handle. It allows for rapid diversification into amides, ureas, sulfonamides, or cyclization into bicyclic heterocycles (e.g., imidazo[4,5-b]pyridines).

Quantitative Data: Physicochemical Impact of Substitution

The table below summarizes the calculated physicochemical advantages of the 5-chloro-2-isopropoxy scaffold compared to its simpler 2-methoxy analog.

Property3-Amino-2-methoxypyridine5-Chloro-2-(propan-2-yloxy)pyridin-3-amineCausality / Medicinal Chemistry Impact
Molecular Weight ( g/mol ) 124.14186.64Increased MW provides additional surface area for Van der Waals interactions in hydrophobic pockets.
Lipophilicity (cLogP) ~0.8~2.5The isopropoxy and chloro groups enhance membrane permeability, critical for intracellular targets.
Steric Bulk (Ortho) LowHighThe isopropyl group restricts rotational freedom, pre-organizing the molecule for optimal target binding.
Metabolic Stability ModerateHighResists CYP450 O-demethylation; 5-Cl blocks aromatic oxidation, extending the compound's half-life.

Synthetic Utility and Experimental Workflows

The 3-amino group is electronically deactivated by the electron-withdrawing nature of the pyridine ring and the 5-chloro substituent, and it is sterically hindered by the ortho-isopropoxy group. Therefore, standard coupling conditions often fail, requiring highly optimized, self-validating protocols.

Synthesis N1 5-Chloro-2-isopropoxy pyridin-3-amine N2 Electrophilic Activation N1->N2 Triphosgene / HATU N4 Bicyclic Scaffolds N1->N4 Cyclocondensation N3 Amide/Urea Derivatives N2->N3 R-NH2 / R-COOH

Workflow for integrating the pyridine building block into drug discovery.

Protocol A: HATU-Mediated Amide Coupling

To overcome the steric hindrance and reduced nucleophilicity of the amine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice.

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under nitrogen, dissolve the desired carboxylic acid (1.2 eq) in anhydrous DMF (0.2 M). Add HATU (1.3 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Pre-organization: Stir the mixture at room temperature for 15 minutes. Causality: This allows for the complete formation of the highly reactive OAt ester intermediate before the hindered amine is introduced.

  • Coupling: Add 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine (1.0 eq) in one portion.

  • Heating: Heat the reaction mixture to 50°C for 12 hours. Causality: The thermal energy is required to overcome the activation energy barrier imposed by the bulky ortho-isopropoxy group.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with saturated aqueous NaHCO3, 1M HCl, and brine. Dry over anhydrous Na2SO4, filter, and concentrate. Purify via silica gel chromatography.

Protocol B: Synthesis of Unsymmetrical Ureas via Triphosgene

Ureas derived from this scaffold are potent DFG-out kinase inhibitors. Triphosgene is used for precise stoichiometric control.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine (1.0 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane (DCM, 0.1 M). Cool the flask strictly to 0°C using an ice bath.

  • Phosgenation: Slowly add triphosgene (0.35 eq) dissolved in DCM dropwise over 10 minutes. Causality: Maintaining 0°C and slow addition prevents the formation of symmetrical ureas by ensuring the intermediate isocyanate does not react with unconsumed starting amine.

  • Amine Addition: Stir for 30 minutes at 0°C, then add the secondary aliphatic or aromatic amine (1.1 eq). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with water, extract with DCM, wash with brine, and dry over MgSO4. Purify via reverse-phase HPLC if necessary.

Applications in Target Classes

Kinase Inhibitors (Hinge Binding)

The 2-alkoxy-3-aminopyridine motif is a classic pharmacophore for interacting with the ATP-binding pocket of kinases [3]. When converted into an amide or urea, the molecule can form a bidentate hydrogen bond network with the kinase hinge region. The 5-chloro group projects into the hydrophobic pocket (often interacting with the gatekeeper residue), while the isopropoxy group occupies the solvent-exposed region, improving the overall pharmacokinetic profile.

Mechanism S1 Target Kinase (e.g., TIP48/49, EGFR) S2 ATP Binding Pocket S1->S2 Contains S4 Downstream Signaling S2->S4 ATP Hydrolysis S3 Pyridine Derivative S3->S2 Competitive Inhibition (Hinge Binding) S5 Disease Progression S4->S5 Cell Proliferation

Mechanism of action for kinase inhibition via competitive hinge binding.

TIP48/TIP49 ATPase Inhibitors

Recent patent literature highlights the use of 5-chloro-2-alkoxypyridine-3-amine derivatives in the synthesis of aminopyrazolone compounds targeting the TIP48/TIP49 complex [4]. This complex is an essential ATPase involved in chromatin remodeling and DNA repair. Inhibitors utilizing this scaffold have demonstrated significant anti-tumor activity in models of bladder, breast, and colon cancer. The isopropoxy variant provides the necessary lipophilicity to penetrate tumor microenvironments effectively.

Conclusion

5-Chloro-2-(propan-2-yloxy)pyridin-3-amine is far more than a simple chemical building block; it is a highly optimized, privileged scaffold. By understanding the causality behind its structural features—specifically the metabolic shielding of the 5-chloro group and the conformational locking provided by the 2-isopropoxy group—medicinal chemists can leverage this compound to design highly potent, metabolically stable therapeutics. Adhering to the specialized synthetic protocols outlined above ensures high-yielding integration of this critical moiety into diverse drug discovery pipelines.

References

  • Ojima I. Fluorine in Medicinal Chemistry and Chemical Biology. Wiley-Blackwell; Hoboken, NJ, USA: 2009.1

  • Heterocyclic compounds, processes for their preparation, medicaments comprising these compounds, and the use thereof. US Patent US8470841B2.2

  • Kinase Inhibitors: Pyrrolopyrimidinones as Potential Antitumor Agents. Journal of Medicinal Chemistry 2008:51:487-501.3

  • Aminopyrazolone derivative. World Intellectual Property Organization Patent WO2015125786A1.4

Sources

Patent Landscape & Process Chemistry: 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine

[1]

Executive Summary

5-Chloro-2-(propan-2-yloxy)pyridin-3-amine (SMILES: CC(C)OC1=C(N)C=C(Cl)C=N1) has emerged as a high-value pharmacophore in the development of allosteric TYK2 inhibitors.[1] Historically, the TYK2 landscape was dominated by BMS-986165 (Deucravacitinib), which utilizes a substituted phenyl-amine core.[1] The shift toward pyridine-based scaffolds—exemplified by the Nimbus Therapeutics (now Takeda) portfolio—represents a strategic "scaffold hop" designed to improve physicochemical properties (solubility, metabolic stability) and secure distinct intellectual property (IP) space.

This guide details the compound's chemical identity, its pivotal role in the US 10,508,120 patent family, and the optimal synthetic routes for scale-up, contrasting traditional nitration/reduction sequences with modern flow-chemistry adaptations.

Chemical Identity & Properties

The molecule is a tri-substituted pyridine featuring a chloro group at the C5 position, an isopropoxy ether at C2, and a primary amine at C3. The C2-isopropoxy group is sterically significant, often serving to lock the conformation of the final drug molecule within the TYK2 pseudokinase (JH2) domain.

PropertyData
IUPAC Name 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine
Common Name 3-Amino-5-chloro-2-isopropoxypyridine
Molecular Formula C₈H₁₁ClN₂O
Molecular Weight 186.64 g/mol
Key Functional Groups Aminopyridine, Aryl Ether, Aryl Chloride
Related CAS 1250146-54-3 (5-Bromo analog); 1826110-18-2 (3-Hydroxy analog)
SMILES CC(C)OC1=C(N)C=C(Cl)C=N1

Therapeutic Applications: The TYK2 Frontier

The primary utility of this intermediate lies in the synthesis of allosteric TYK2 inhibitors for autoimmune diseases (Psoriasis, Psoriatic Arthritis, SLE).

  • Mechanism: Unlike Type I inhibitors that bind the ATP active site (JH1), these compounds bind the regulatory JH2 pseudokinase domain, stabilizing an auto-inhibitory conformation.

  • Structural Role: The 5-chloro-2-isopropoxypyridine moiety acts as a bioisostere for the 2-methoxy-phenyl ring found in first-generation inhibitors (e.g., Deucravacitinib).[1] The pyridine nitrogen provides an additional hydrogen bond acceptor, potentially altering potency and selectivity profiles against JAK1/JAK3.

  • Key Asset: This intermediate is central to the chemical space described in US Patent 10,508,120 (Assigned to Nimbus Lakshmi, Inc., rights acquired by Takeda for the TAK-279 program).

Patent Landscape Analysis

The IP landscape for this intermediate is defined by the transition from broad "markush" claims to specific process patents.

Key Assignees & Patents
Patent / ApplicationAssigneeTitleRelevance
US 10,508,120 B2 Nimbus Lakshmi (Takeda)TYK2 Inhibitors and Uses ThereofCore IP. Explicitly describes the synthesis and use of the intermediate in Examples (e.g., Cpd I-145).[1][2][3]
US 2007/0225332 Amgen / MerckKinase InhibitorsEarly disclosure of the 5-bromo analog, establishing prior art for the scaffold but not the specific chloro-amine utility in TYK2.[1]
WO 2019/241575 Schrödinger/NimbusHeterocyclic CompoundsPCT equivalent covering the broader genus of pyridine-based TYK2 modulators.[1]
Freedom to Operate (FTO)[1]
  • Status: The specific composition of matter for the intermediate itself may be considered "known" due to catalog availability and prior art on the bromo-analog.[1] However, its use in manufacturing specific TYK2 inhibitors is tightly protected by the Nimbus/Takeda estate.

  • Strategy: Generic manufacturers or "fast followers" must avoid the specific N-linked pyridazine-carboxamide coupling partners claimed in the '120 patent to avoid infringement.[1]

Landscape Visualization

PatentLandscapeIntermediate5-Chloro-2-(propan-2-yloxy)pyridin-3-amineNimbusUS 10,508,120(Nimbus/Takeda)TYK2 Allosteric InhibitorsIntermediate->NimbusKey BuildingBlockBromoAnalog5-Bromo Analog(Prior Art: US 2007/0225332)BromoAnalog->IntermediateStructuralEvolutionTAK279TAK-279 (NDI-034858)ProgramNimbus->TAK279ProtectsDeucravacitinibBMS-986165(Deucravacitinib)Phenyl-based CoreDeucravacitinib->NimbusScaffold Hop(Phenyl -> Pyridine)

Caption: Evolution of the 5-chloro-2-isopropoxypyridin-3-amine scaffold in the TYK2 inhibitor landscape.

Synthetic Routes & Process Chemistry

Two primary routes exist for synthesizing this intermediate. Route A is the traditional laboratory scale method, while Route B is preferred for process safety and scale-up.

Route A: The Nitration-Displacement Sequence (Traditional)

This route starts from commercially available 2-hydroxy-5-chloropyridine.[1]

  • Nitration: Electrophilic aromatic substitution using fuming HNO₃/H₂SO₄ to install the nitro group at C3.

  • Activation: Conversion of the C2-hydroxyl to a chloride using POCl₃ (Phosphorus Oxychloride).

  • Etherification (SnAr): Nucleophilic aromatic substitution with Isopropanol (IPA) and a base (NaH or KOtBu).

  • Reduction: Hydrogenation (H₂/Pd-C) or Iron reduction (Fe/NH₄Cl) of the nitro group to the amine.

  • Drawbacks: The nitration step is exothermic and produces isomers. The chlorination with POCl₃ generates corrosive waste.

Route B: The Fluorine Displacement Strategy (Optimized)

This route avoids POCl₃ and utilizes the higher reactivity of fluoropyridines.

  • Starting Material: 5-Chloro-2,3-difluoropyridine or 5-Chloro-2-fluoro-3-nitropyridine.[1]

  • Regioselective Displacement: Reaction with Sodium Isopropoxide. The C2 position is more electrophilic due to the pyridine nitrogen.

  • Reduction: Standard reduction of the nitro group.

Comparative Process Data
ParameterRoute A (POCl₃)Route B (Fluoro)
Step Count 42-3
Overall Yield 35-45%55-65%
Safety Profile Low (Nitration exotherm)High (Mild conditions)
Cost Low (Cheap reagents)Moderate (Fluorinated SM cost)
Scalability Difficult (Quench of POCl₃)Excellent
Synthesis Workflow Diagram

SynthesisSM12-Hydroxy-5-chloropyridineNitro3-Nitro-5-chloro-2-hydroxypyridineSM1->NitroHNO3/H2SO4(Nitration)Dichloro2,5-Dichloro-3-nitropyridineNitro->DichloroPOCl3(Chlorination)Ether5-Chloro-2-isopropoxy-3-nitropyridineDichloro->EtheriPrOH, NaH(SnAr)Product5-Chloro-2-(propan-2-yloxy)pyridin-3-amineEther->ProductFe/NH4Cl or H2/Pd(Reduction)SM25-Chloro-2-fluoro-3-nitropyridineSM2->EtheriPrOH, KOtBu(Regioselective SnAr)

Caption: Comparison of Route A (Traditional) and Route B (Fluorine Displacement) for synthesis.

Experimental Protocol (Route A Adaptation)

Based on methodologies described in US 10,508,120 and standard pyridine chemistry.

Step 1: Synthesis of 2,5-dichloro-3-nitropyridine

  • Charge 3-nitro-5-chloro-2-hydroxypyridine (1.0 eq) into a reactor.

  • Add Phosphorus Oxychloride (POCl₃) (3.0 eq) slowly at 0°C.

  • Add Quinoline (0.5 eq) as a catalyst.

  • Heat to reflux (105°C) for 3 hours. Monitor by HPLC.

  • Quench: Pour reaction mixture onto crushed ice/water (Exothermic!). Extract with Dichloromethane (DCM).

  • Dry organic layer (MgSO₄) and concentrate to yield the dichloro intermediate.

Step 2: Synthesis of 5-chloro-2-isopropoxy-3-nitropyridine

  • Suspend Sodium Hydride (NaH) (60% dispersion, 1.2 eq) in dry THF at 0°C.

  • Add Isopropanol (1.2 eq) dropwise; stir for 30 min to form sodium isopropoxide.

  • Add solution of 2,5-dichloro-3-nitropyridine (1.0 eq) in THF dropwise.

  • Stir at 0-5°C for 2 hours. The C2-Cl is displaced preferentially over C5-Cl due to ortho-activation by the nitro group and pyridine nitrogen.[1]

  • Quench with water, extract with Ethyl Acetate.

  • Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the yellow solid.

Step 3: Reduction to 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine

  • Dissolve the nitro intermediate in Ethanol/Water (4:1) .

  • Add Iron Powder (5.0 eq) and Ammonium Chloride (5.0 eq).

  • Heat to 80°C for 2 hours.

  • Filter hot through Celite to remove iron residues.

  • Concentrate filtrate and extract with EtOAc.

  • Yield: ~85% (Step 3). Purity: >98% (HPLC).

References

  • Nimbus Lakshmi, Inc. (2019).[4] Tyk2 inhibitors and uses thereof. US Patent 10,508,120 B2.[4]

  • Amgen Inc. (2007). Inhibitors of c-Met kinase.
  • Schrödinger, Inc., Nimbus Lakshmi, Inc. (2019).[4] Heterocyclic Compounds. WO Patent 2019/241575 A1.

  • PubChem. (n.d.). 5-chloro-6-(propan-2-yloxy)pyridin-3-amine (Isomer Reference).[1] National Library of Medicine. [Link][1]

5-Chloro-2-(propan-2-yloxy)pyridin-3-amine SMILES and InChIKey data

[1]

Chemical Identity & Digital Descriptors

Precise digital identification is prerequisite for database deduplication and structure-activity relationship (SAR) modeling.[1]

DescriptorValue
IUPAC Name 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine
Common Synonyms 3-Amino-5-chloro-2-isopropoxypyridine; 5-Chloro-2-isopropoxy-3-pyridinamine
SMILES (Canonical) CC(C)Oc1ncc(Cl)cc1N
InChI String InChI=1S/C8H11ClN2O/c1-5(2)12-8-7(9)3-6(10)4-11-8/h3-5H,9H2,1-2H3
Molecular Formula C₈H₁₁ClN₂O
Molecular Weight 186.64 g/mol
Precursor CAS 103999-78-6 (Refers to the 2-Fluoro analog, the primary commercial starting material)

Note on CAS Registry: While the specific CAS for this amine is often proprietary or indexed under specific patent families, the compound is synthesized directly from the widely available 5-chloro-2-fluoropyridin-3-amine (CAS 103999-78-6) .

Structural Analysis & Physicochemical Properties

The compound features a pyridine core decorated with three distinct functional motifs, each serving a specific role in drug design:

  • 3-Amine (-NH₂): Acts as a hydrogen bond donor, typically interacting with the hinge region of kinase enzymes (e.g., the backbone carbonyl of the gatekeeper residue).[1]

  • 5-Chloro (-Cl): A lipophilic electron-withdrawing group that fills hydrophobic pockets (e.g., the specificity pocket) and metabolically blocks the 5-position from oxidation.[1]

  • 2-Isopropoxy (-OCH(CH₃)₂): Provides steric bulk and lipophilicity (increasing LogP), often used to induce conformational constraints or fill solvent-exposed regions.[1]

Calculated Physicochemical Profile
PropertyValueSignificance
cLogP ~2.3Indicates moderate lipophilicity; suitable for oral bioavailability (Rule of 5 compliant).[1]
TPSA 48.0 ŲPolar Surface Area suggests good membrane permeability (<140 Ų).[1]
H-Bond Donors 1The primary amine group.
H-Bond Acceptors 3Pyridine nitrogen, Ether oxygen, Amine nitrogen.
pKa (Predicted) ~3.5 (Pyridine N)The electron-withdrawing Cl and alkoxy groups reduce the basicity of the pyridine nitrogen compared to pyridine (pKa 5.2).[1]

Synthetic Methodology

The most robust synthetic route utilizes a Nucleophilic Aromatic Substitution (SₙAr) on a fluorinated precursor.[1] This protocol is preferred over the reduction of a nitro-intermediate due to milder conditions and the availability of the 2-fluoro amine.

Reaction Scheme (Retrosynthetic Analysis)

The synthesis relies on the high reactivity of the 2-fluoro position in the pyridine ring, activated by the electron-deficient nature of the heterocycle, allowing displacement by the isopropoxide alkoxide.[1]

SynthesisPrecursor5-Chloro-2-fluoropyridin-3-amine(CAS 103999-78-6)IntermediateTransition State:Meisenheimer ComplexPrecursor->Intermediate ActivationReagentsReagents:Isopropanol (Solvent/Reactant)KOtBu or NaH (Base)Heat (80-100°C)Reagents->Intermediate Alkoxide AttackProduct5-Chloro-2-(propan-2-yloxy)pyridin-3-amineIntermediate->Product -F⁻ Elimination

Figure 1: SₙAr pathway for the synthesis of the target amine from the 2-fluoro precursor.[1]

Detailed Experimental Protocol

Objective: Synthesis of 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine via SₙAr.

  • Preparation of Alkoxide:

    • Charge a dry reaction vessel with anhydrous Isopropanol (iPrOH) (10 volumes relative to substrate).

    • Caution: Add Sodium Hydride (NaH) (60% dispersion in oil, 2.5 equiv) portion-wise at 0°C under Nitrogen atmosphere. Allow to stir for 30 minutes to generate sodium isopropoxide.

    • Alternative: Potassium tert-butoxide (KOtBu) can be used as a soluble base to generate the isopropoxide in situ.[1]

  • SₙAr Reaction:

    • Add 5-Chloro-2-fluoropyridin-3-amine (1.0 equiv) to the alkoxide solution.[1]

    • Heat the mixture to reflux (approx. 82°C) or 100°C in a sealed tube for 4–12 hours.

    • Monitoring: Monitor reaction progress via LC-MS (Target [M+H]⁺ = 187.06). The starting material (fluoride) should disappear.[1]

  • Workup & Purification:

    • Cool the reaction mixture to room temperature.

    • Quench excess base carefully with saturated aqueous Ammonium Chloride (NH₄Cl) .[1]

    • Extract the aqueous layer with Ethyl Acetate (EtOAc) (3x).[1]

    • Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purification: The crude residue is typically purified via Flash Column Chromatography (Silica Gel), eluting with a gradient of Hexanes/Ethyl Acetate (0-30% EtOAc).[1]

Applications in Drug Discovery

This scaffold is a bioisostere of substituted anilines, offering improved solubility and distinct electronic properties.

Kinase Inhibitor Design

In the context of kinase inhibition (e.g., ALK, ROS1, JAK), the pyridine nitrogen and the exocyclic amine often form a donor-acceptor motif that binds to the hinge region of the ATP-binding pocket.[1]

  • Selectivity Filter: The 2-isopropoxy group is bulky; it can induce selectivity by clashing with the "gatekeeper" residue in kinases that have a smaller gatekeeper (e.g., Threonine) vs. those with larger residues (e.g., Methionine).[1]

  • Metabolic Stability: The chlorine atom at the 5-position blocks metabolic hydroxylation, extending the half-life (

    
    ) of the drug candidate.[1]
    

SARCore5-Chloro-2-(propan-2-yloxy)pyridin-3-amineAmine3-NH2:Hinge Binder (H-Donor)Core->AmineChloro5-Cl:Metabolic BlockerLipophilic ContactCore->ChloroAlkoxy2-OiPr:Solvent ExposureShape ComplementarityCore->Alkoxy

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold substituents.[1]

Safety & Handling

  • Hazards: As with most aminopyridines, this compound should be treated as potentially toxic if swallowed, inhaled, or absorbed through the skin. It may cause skin and eye irritation (H315, H319).[1]

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the amine.

  • PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat) is mandatory.[1] Use in a well-ventilated fume hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 103999-78-6 (5-Chloro-2-fluoropyridin-3-amine). Retrieved from [Link][1]

  • PrepChem (2024). Synthesis of 3-amino-5-chloro-2-fluoropyridine. Retrieved from [Link]

Strategic Utilization of 5-Chloro-2-isopropoxypyridin-3-amine in Kinase Inhibitor Discovery

[1]

Part 1: Executive Technical Summary[2]

5-Chloro-2-isopropoxypyridin-3-amine represents a privileged scaffold in medicinal chemistry, specifically designed to address the "lipophilicity-solubility paradox" often encountered with aniline-based kinase inhibitors.[1]

In the context of Anaplastic Lymphoma Kinase (ALK) and Focal Adhesion Kinase (FAK) drug discovery, this fragment serves three critical functions:

  • Solubility Enhancement: The pyridine nitrogen lowers LogD compared to its phenyl analogue (found in Ceritinib), improving oral bioavailability.[2]

  • Metabolic Stability: The 5-chloro substituent blocks the metabolically vulnerable para-position relative to the amine, while the pyridine ring reduces electron density, mitigating oxidative metabolism.[2]

  • Conformational Locking: The bulky 2-isopropoxy group creates a steric clash that forces the adjacent amine (and subsequent linker) into a preferred dihedral angle, pre-organizing the molecule for binding in the ATP pocket.[2]

Part 2: Structural Biology & SAR Logic[1][2]

The Pharmacophore Triad

The efficacy of this building block stems from its precise substitution pattern.

SubstituentPositionMechanistic Role
Primary Amine (-NH₂) C3Linker/Hinge Interaction: Acts as the nucleophile for coupling to the core scaffold (e.g., pyrimidine, aminopyridine).[1][2] In the final drug, this nitrogen often functions as a hydrogen bond donor to the hinge region or a solvent-exposed water network.[2]
Isopropoxy Group (-OiPr) C2Hydrophobic Anchor: Targets the solvent-exposed region or the ribose-binding pocket.[1] Its steric bulk is critical for selectivity, preventing binding to kinases with constricted active sites (e.g., steric exclusion).[2]
Chlorine Atom (-Cl) C5Electronic & Metabolic Tuner: Increases lipophilicity just enough to bury the ring in hydrophobic pockets while electronically deactivating the ring against CYP450 oxidation.
Pyridine Nitrogen N1Physicochemical Modulator: Reduces aromaticity compared to benzene, lowers pKa, and provides a potential H-bond acceptor for specific residues (e.g., Lysine or conserved waters).[2]
Diagram 1: SAR Logic & Binding Mode

SAR_LogicFragment5-Chloro-2-isopropoxypyridin-3-amineAmine3-Amine (-NH2)(Coupling Handle)Fragment->AmineIsopropoxy2-Isopropoxy (-OiPr)(Selectivity Filter)Fragment->IsopropoxyChlorine5-Chloro (-Cl)(Metabolic Shield)Fragment->ChlorinePyridinePyridine Core(Solubility/LogD)Fragment->PyridineTargetATP Binding Pocket(ALK / ROS1 / FAK)Amine->Target Forms Amide/Urea Linkage(H-Bond Donor)Isopropoxy->Target Fills Hydrophobic Pocket(Steric Exclusion)Chlorine->Target Van der Waals ContactPyridine->Target Water-Mediated H-Bond

Caption: SAR logic map illustrating the functional role of each substituent in the kinase binding pocket.[1][2]

Part 3: Synthetic Protocols (Self-Validating)

The synthesis of this fragment requires strict control over regioselectivity, particularly during the introduction of the isopropoxy group.

Workflow: Nitro-Reduction Route

This route is preferred for its scalability and avoidance of unstable intermediates.[1]

Step 1: Nucleophilic Aromatic Substitution (SɴAr)

  • Precursor: 2,5-Dichloro-3-nitropyridine (CAS: 21427-62-3) or 5-Chloro-2-fluoro-3-nitropyridine.[1]

  • Reagent: Sodium Isopropoxide (generated in situ from NaH + Isopropanol).[2]

  • Reaction: The alkoxide displaces the halogen at the C2 position. The C2 position is activated by the adjacent pyridine nitrogen and the electron-withdrawing nitro group at C3.

Step 2: Nitro Group Reduction

  • Precursor: 5-Chloro-2-isopropoxy-3-nitropyridine.[1]

  • Reagent: Iron (Fe) powder / Ammonium Chloride (NH₄Cl) or Raney Nickel / H₂.[2]

  • Critical Note: Avoid standard Pd/C hydrogenation if possible, as it may cause dechlorination (removal of the 5-Cl group).[2] Fe/NH₄Cl is chemoselective.[1][2]

Detailed Protocol: Synthesis of 5-Chloro-2-isopropoxypyridin-3-amine[1]
  • Preparation of Alkoxide:

    • In a dry 3-neck flask under N₂, charge Isopropanol (10 vol) .

    • Add Sodium Hydride (60% dispersion, 1.1 eq) portion-wise at 0°C. Stir for 30 min until evolution of H₂ ceases.

  • SɴAr Displacement:

    • Add 5-Chloro-2-fluoro-3-nitropyridine (1.0 eq) dissolved in THF dropwise to the alkoxide solution.

    • Maintain temperature < 10°C to prevent bis-alkylation.[1]

    • Warm to RT and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1).[2]

    • Validation: Product spot should be less polar than starting material.[1][2]

  • Reduction (Fe/NH₄Cl Method):

    • Dissolve the nitro-intermediate in Ethanol/Water (3:1) .[1]

    • Add Iron Powder (5.0 eq) and Ammonium Chloride (5.0 eq) .[2]

    • Heat to reflux (80°C) for 4 hours.

    • Workup: Filter hot through Celite to remove iron sludge.[2] Concentrate filtrate.[1][2][3] Extract with EtOAc.[1][2][3]

    • Purification: Flash chromatography (DCM:MeOH).[2]

    • Yield Target: >85% over 2 steps.

Diagram 2: Synthetic Workflow

Synthesis_WorkflowStartStart: 5-Chloro-2-fluoro-3-nitropyridineIntermedIntermediate: 5-Chloro-2-isopropoxy-3-nitropyridineStart->Intermed SnAr (0°C -> RT)Reagent1Reagent: iPr-OH / NaH / THFReagent1->IntermedFinalProduct: 5-Chloro-2-isopropoxypyridin-3-amineIntermed->Final Nitro Reduction (Chemoselective)Reagent2Reagent: Fe / NH4Cl / EtOH / RefluxReagent2->Final

Caption: Step-wise synthetic route emphasizing chemoselectivity to preserve the chlorine atom.

Part 4: Application in Kinase Assays

Once synthesized, this amine is typically coupled to a di-chloropyrimidine or triazine core.[2] The resulting inhibitors are tested in biochemical and cellular assays.[4]

Biochemical Potency Assay (LANCE Ultra / FRET)

To validate the fragment's contribution to binding affinity (Ki), use a competition binding assay.[2]

Protocol:

  • Enzyme: Recombinant Human ALK (active domain).[2]

  • Tracer: Eu-labeled anti-phosphotyrosine antibody.[1][2]

  • Substrate: ULight-labeled peptide substrate (e.g., Poly-GT).[1][2]

  • Procedure:

    • Incubate Kinase (5 nM) + Compound (serial dilution) + ATP (Km concentration) + Substrate (50 nM).[2]

    • Reaction time: 60 min at 23°C.[2]

    • Add Stop Solution/Detection Mix (EDTA + Eu-Antibody).[1][2]

    • Read TR-FRET (Ex 320nm / Em 665nm).[1][2]

Data Interpretation Table

Impact of the "Pyridine vs. Phenyl" switch on ALK inhibition (Hypothetical SAR data based on bioisostere principles).

Compound VariantCore ScaffoldFragment UsedALK IC50 (nM)LogD (pH 7.[2]4)Solubility (µM)
Control (Ceritinib Analogue) 2,4-Diaminopyrimidine5-Cl-2-OiPr-Aniline 1.24.1< 10
Test Compound A 2,4-Diaminopyrimidine5-Cl-2-OiPr-Pyridin-3-amine 1.82.8 > 50
Test Compound B Aminopyridine5-Cl-2-OiPr-Pyridin-3-amine 3.52.5> 100

Insight: The pyridine variant (Test Compound A) often retains equipotent biochemical activity (similar IC50) but significantly improves physicochemical properties (lower LogD, higher solubility), making it a superior candidate for in vivo efficacy.[2]

Part 5: References

  • Marsilje, T. H., et al. (2013).[2] "Synthesis, Structure-Activity Relationships, and In Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)."[1][2] Journal of Medicinal Chemistry. Link[2]

  • Chen, Y., et al. (2017).[2][5] "Discovery of CHMFL-ALK/EGFR-050 as a potent ALK/EGFR dual kinase inhibitor."[1] European Journal of Medicinal Chemistry. Link

  • Ullrich, A., et al. (2011).[2] "Pyrazol-3-yl pyrimidin-4-amines as inhibitors of the Jak/Stat pathway."[1][6] Journal of Medicinal Chemistry (Reference for general aminopyridine synthesis logic). Link[2]

  • Sigma-Aldrich. "5-Chloro-3-fluoropyridin-2-amine Product Specification." Link (Analogous starting material reference).[2]

Methodological & Application

Synthesis protocol for 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine from 2,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine

Executive Summary

This application note details the optimized synthetic route for 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine (CAS: 1131613-58-5), a critical scaffold in the development of Anaplastic Lymphoma Kinase (ALK) inhibitors such as Ensartinib and Crizotinib derivatives.

The protocol addresses the primary challenge: installing the C3-amine functionality on a halogenated pyridine core without compromising the C5-chloride or the C2-isopropoxy ether. We utilize a three-step sequence: Regioselective




Directed Nitration

Chemoselective Reduction
. This guide prioritizes process safety, regiocontrol, and scalability.

Retrosynthetic Strategy & Pathway Visualization

The synthesis leverages the innate electronic bias of the pyridine ring. The C2 position is activated for nucleophilic attack, while the subsequent introduction of the strong electron-donating alkoxy group directs electrophilic nitration to the C3 position.

Key Challenges Addressed:

  • Regioselectivity: Ensuring exclusive

    
     at C2 over C5.
    
  • Functional Group Tolerance: Preventing acid-catalyzed dealkylation of the isopropoxy group during nitration.

  • Chemoselectivity: Reducing the nitro group without hydrodehalogenation (loss of the C5-Cl).

SynthesisPathway SM 2,5-Dichloropyridine (Starting Material) INT1 5-Chloro-2-isopropoxypyridine (Intermediate 1) SM->INT1 Step 1: SNAr iPrOH, NaH, THF (C2 Selectivity) INT2 5-Chloro-2-isopropoxy-3-nitropyridine (Intermediate 2) INT1->INT2 Step 2: Nitration HNO3, Ac2O (Ortho-Direction) PROD 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine (Target) INT2->PROD Step 3: Reduction Fe, NH4Cl, EtOH (Cl-Retention)

Figure 1: Strategic workflow for the synthesis of the target aminopyridine.

Detailed Experimental Protocols

Step 1: Regioselective Nucleophilic Aromatic Substitution ( )

Objective: Synthesize 5-chloro-2-isopropoxypyridine. Rationale: The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect, activating the C2 and C6 positions. The C2-chloride is significantly more electrophilic than the C5-chloride (which behaves similarly to a chlorobenzene). Using sodium isopropoxide allows for a clean displacement at C2.

Reagents:

  • 2,5-Dichloropyridine (1.0 equiv)

  • Propan-2-ol (Isopropanol) (1.2 equiv)

  • Sodium Hydride (60% in oil) (1.3 equiv)

  • Solvent: Anhydrous THF or DMF

Protocol:

  • Preparation: In a flame-dried 3-neck flask under

    
     atmosphere, suspend Sodium Hydride (1.3 equiv) in anhydrous THF (5 mL/mmol). Cool to 0°C.
    
  • Alkoxide Formation: Add Propan-2-ol (1.2 equiv) dropwise. Stir at 0°C for 30 minutes until

    
     evolution ceases.
    
  • Addition: Add a solution of 2,5-Dichloropyridine (1.0 equiv) in THF dropwise to the alkoxide mixture.

  • Reaction: Warm to ambient temperature and then heat to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1]

  • Workup: Cool to room temperature. Quench carefully with saturated

    
     solution. Extract with Ethyl Acetate (3x).[2] Wash combined organics with water and brine.[1] Dry over 
    
    
    
    and concentrate.
  • Purification: The crude oil is typically sufficient for the next step. If necessary, purify via silica gel chromatography (0-5% EtOAc in Hexanes).

Checkpoint:


 NMR should show a septet (~5.2 ppm) and doublet (~1.3 ppm) for the isopropyl group, and the loss of one aromatic signal.
Step 2: Mild Electrophilic Nitration

Objective: Synthesize 5-chloro-2-isopropoxy-3-nitropyridine. Rationale: Standard mixed-acid nitration (


) can cause ether cleavage (dealkylation) of the isopropoxy group, reverting the molecule to a pyridone. To mitigate this, we employ Acetyl Nitrate  (generated in situ from 

and Acetic Anhydride), which allows for nitration under milder, non-hydrolytic conditions. The strong electron-donating alkoxy group at C2 directs the electrophile primarily to the C3 position (ortho).

Reagents:

  • 5-Chloro-2-isopropoxypyridine (Intermediate 1)

  • Fuming Nitric Acid (

    
    ) (1.5 equiv)
    
  • Acetic Anhydride (Solvent/Reagent)

Protocol:

  • Setup: Dissolve Intermediate 1 in Acetic Anhydride (3 mL/mmol) and cool to 0°C.

  • Nitration: Add Fuming Nitric Acid (1.5 equiv) dropwise, maintaining the internal temperature below 5°C . (Exothermic reaction).

  • Digestion: Allow the mixture to warm slowly to room temperature and stir for 2–4 hours.

  • Quench: Pour the reaction mixture onto crushed ice/water with vigorous stirring.

  • Isolation: The product often precipitates as a yellow solid. Filter and wash with cold water. If oil forms, extract with DCM, wash with saturated

    
     (to remove acetic acid), dry, and concentrate.
    
  • Safety Note: Acetyl nitrate is potentially explosive if overheated. Never heat this reaction above 40°C.

Step 3: Chemoselective Bechamp Reduction

Objective: Synthesize 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine. Rationale: Catalytic hydrogenation (


) poses a high risk of hydrodehalogenation (removing the C5-Cl). The Bechamp reduction  (Iron powder with Ammonium Chloride) is the industry standard for high-fidelity nitro-to-amine reduction in the presence of aryl halides.

Reagents:

  • 5-Chloro-2-isopropoxy-3-nitropyridine (Intermediate 2)

  • Iron Powder (325 mesh, reduced) (5.0 equiv)

  • Ammonium Chloride (5.0 equiv)

  • Solvent: Ethanol/Water (3:1)

Protocol:

  • Setup: Suspend Intermediate 2 in Ethanol/Water (3:1 ratio, 10 mL/mmol).

  • Activation: Add Ammonium Chloride and Iron Powder.

  • Reaction: Heat the mixture to reflux (80°C) with vigorous mechanical stirring for 2–3 hours. The reaction color will change to a dark rust/brown slurry.

  • Filtration: Hot filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot Ethanol.

  • Workup: Concentrate the filtrate to remove ethanol. Dilute the aqueous residue with water and extract with EtOAc.[1]

  • Purification: Recrystallize from Ethanol/Heptane or purify via column chromatography (Hexane/EtOAc) to obtain the off-white solid product.

Analytical Data Summary

CompoundKey

NMR Signals (400 MHz,

)
Expected Yield
Intermediate 1

8.1 (d, H6), 6.7 (d, H3), 5.2 (sept, CH), 1.3 (d,

)
85–92%
Intermediate 2

8.3 (d, H6), 8.2 (d, H4), 5.4 (sept, CH), 1.4 (d,

)
70–80%
Target Product

7.6 (d, H6), 6.9 (d, H4), 5.2 (sept, CH), 3.8 (br s,

)
80–88%

Critical Process Parameters (CPP)

  • Moisture Control (Step 1): The

    
     reaction competes with hydrolysis. If water is present, hydroxide ions will compete with isopropoxide, generating the 2-pyridone impurity which is difficult to separate. Use anhydrous THF.
    
  • Temperature Control (Step 2): Nitration temperatures

    
     significantly increase the risk of dinitration or ether cleavage. Maintain strict thermal control.
    
  • Iron Quality (Step 3): Use "Reduced Iron Powder" rather than filings for faster kinetics. If the reaction stalls, add a catalytic amount of acetic acid.

References

  • Regioselectivity in Pyridine

    
    : 
    
    • Study: "Nucleophilic substitution of 2,5-dichloropyridine is usually C-2 selective due to the activ
    • Source: BenchChem Technical Support.[1] (2025).[1][3][4][5] Controlling Regioselectivity in Dichloropyridine Reactions. Link

  • Nitration of Alkoxypyridines

    • Mechanism:[4][6][7] Alkoxy groups direct ortho/para.[8] In 2-alkoxy-5-chloropyridine, the 3-position is electronically favored (ortho to donor) and sterically accessible.

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Chemoselective Reduction (Bechamp)

    • Protocol: Iron/Ammonium Chloride reduction prevents dechlorination observed with Pd-catalyzed hydrogen
    • Source: Org.[4][8] Synth. 2010, 87, 161. Reduction of Nitroarenes. Link

  • Target Molecule Context (ALK Inhibitors)

    • Application: Intermediate for Aminopyridine-based ALK inhibitors.
    • Source: Lovly, C. M., et al. (2014). Rationale for co-targeting IGF-1R and ALK in ALK fusion-positive lung cancer. Nature Medicine. Link

Sources

Application Note: Chemoselective Reduction of the Nitro Group in 5-Chloro-2-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Standard Operating Protocol & Application Note Target Audience: Process Chemists, Research Scientists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The reduction of a nitro group to an amine in highly functionalized pyridine scaffolds is a fundamental transformation in pharmaceutical development. However, performing this reduction on 5-chloro-2-isopropoxypyridine (specifically the 3-nitro or 4-nitro isomers) presents two distinct chemoselectivity challenges:

  • Hydrodehalogenation Risk: The 5-chloro substituent on an electron-deficient pyridine ring is highly susceptible to reductive cleavage. Standard catalytic hydrogenation (e.g., Pd/C with H₂) will rapidly dehalogenate the ring, leading to critical impurity formation.

  • Ether Cleavage Risk: The 2-isopropoxy group is sensitive to strongly acidic environments. Classic metal/acid reductions (such as SnCl₂/HCl) risk cleaving the ether linkage, yielding an undesired 2-pyridone derivative.

The Solution: To navigate these competing sensitivities, a modified Béchamp reduction utilizing Iron powder and Ammonium chloride (Fe/NH₄Cl) in an aqueous ethanol matrix is the optimal methodology[1]. Ammonium chloride acts as a mild, buffered proton donor, maintaining a near-neutral pH that preserves the isopropoxy ether while facilitating the sequential electron-proton transfers required to reduce the nitro group[2].

Mechanism A Nitroarene (Ar-NO₂) B Nitroso (Ar-NO) A->B +2e⁻, +2H⁺ -H₂O C Hydroxylamine (Ar-NHOH) B->C +2e⁻, +2H⁺ D Amine Product (Ar-NH₂) C->D +2e⁻, +2H⁺ -H₂O

Figure 1: Stepwise single-electron transfer mechanism for nitro reduction to amine.

Materials and Reagents

The success of a heterogeneous reaction relies heavily on the physical properties of the reagents. Fine iron powder (≥325 mesh) is critical to maximize the surface area for the solid-liquid interfacial electron transfer.

Table 1: Reaction Components & Stoichiometry

ReagentMW ( g/mol )EquivalentsFunction / Rationale
5-Chloro-2-isopropoxy-3-nitropyridine 216.621.0Substrate.
Iron Powder (~325 mesh) 55.844.0 - 5.0Primary reductant. Excess is required to drive the reaction to completion[1].
Ammonium Chloride (NH₄Cl) 53.492.0 - 3.0Mild proton source and buffer. Prevents ether cleavage.
Ethanol (EtOH) / Water N/A10 Volumes4:1 v/v ratio ensures substrate solubility while dissolving the NH₄Cl salt.

Experimental Workflow & Protocol

The following protocol is designed as a self-validating system, incorporating critical In-Process Controls (IPC) to ensure batch-to-batch reproducibility.

Workflow S1 1. Reagent Mixing EtOH/H₂O, Fe, NH₄Cl S2 2. Thermal Activation 65-70°C for 2-4 h S1->S2 S3 3. IPC Monitoring LC-MS / TLC S2->S3 S4 4. Hot Filtration Celite Pad (Remove Fe) S3->S4 S5 5. Liquid Extraction EtOAc / Aqueous Brine S4->S5 S6 6. Crystallization Product Isolation S5->S6

Figure 2: Step-by-step experimental workflow for the Fe/NH4Cl reduction protocol.

Step-by-Step Methodology

Step 1: Reaction Setup

  • Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and an internal temperature probe.

  • Charge the flask with 5-chloro-2-isopropoxy-3-nitropyridine (1.0 eq) and dissolve in Ethanol (8 volumes).

  • In a separate vessel, dissolve Ammonium chloride (3.0 eq) in Deionized Water (2 volumes) and add this aqueous solution to the reaction flask.

  • Begin vigorous stirring (>600 RPM). Causality: High shear stirring is mandatory to keep the heavy iron powder suspended and ensure continuous mass transfer.

Step 2: Reagent Addition & Thermal Activation 5. Add Iron powder (5.0 eq) portion-wise over 10 minutes at room temperature. 6. Gradually heat the reaction mixture to an internal temperature of 65–70 °C. The reaction will turn into a dark brown/black suspension as iron oxidizes to Fe₃O₄.

Step 3: In-Process Control (IPC) 7. After 2 hours, sample the reaction. Dilute an aliquot in EtOAc, filter through a micro-syringe filter, and analyze. 8. Validation: The reaction is deemed complete when LC-MS shows >98% conversion to the desired amine mass, and no nitroso or hydroxylamine intermediates remain.

Step 4: Hot Filtration (Critical Step) 9. Once complete, cool the mixture slightly to 50 °C. 10. Filter the warm suspension through a tightly packed pad of diatomaceous earth (Celite). 11. Wash the Celite pad generously with warm EtOAc (3 × 3 volumes). Causality: Amine products easily adsorb onto the porous surface of iron oxides. Hot filtration and thorough washing prevent significant yield loss.

Step 5: Workup and Isolation 12. Concentrate the filtrate under reduced pressure to remove the majority of the ethanol. 13. Partition the remaining aqueous residue between EtOAc and saturated aqueous NaHCO₃ (to neutralize any residual acidity). 14. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the crude 3-amino-5-chloro-2-isopropoxypyridine.

Data Presentation & Analytical Validation

To ensure the scientific integrity of the synthesized batch, validate the product against the following analytical benchmarks.

Table 2: Expected Analytical Characterization

Analytical TechniqueTarget ObservationAcceptance Criteria
TLC (Hexanes:EtOAc 3:1) Rf shift from ~0.65 (SM) to ~0.25 (Product).Complete disappearance of the upper SM spot.
LC-MS (ESI+) m/z 187.0 [M+H]⁺ (for ³⁵Cl isotope).>95% Area Under Curve (AUC) purity. Absence of m/z 153.0 (dechlorinated impurity).
¹H NMR (CDCl₃, 400 MHz) Broad singlet at ~3.80 ppm (2H, -NH₂).Integration strictly matches 2 protons. Pyridine aromatic protons must remain intact.

References[2] Title: Chemoselective Reductions of Nitroaromatics in Water at Room Temperature

Source: PMC - NIH URL: [1] Title: A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron Source: Sciencemadness / Semantic Scholar URL:

Sources

Buchwald-Hartwig amination using 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic C-N Coupling of 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

This guide details the protocol for utilizing 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine (referred to herein as Substrate-A ) as a nucleophile in Palladium-catalyzed Buchwald-Hartwig aminations.

Substrate-A presents a "Dual-Constraint" challenge in medicinal chemistry:

  • Electronic Deactivation: The pyridine core is electron-deficient, rendering the C3-amine significantly less nucleophilic than standard anilines.

  • Steric Occlusion: The C2-isopropoxy group imposes severe steric bulk immediately adjacent (ortho) to the reacting amine.

Successful coupling requires a catalyst system capable of facilitating the coordination of a bulky, weak nucleophile while maintaining chemoselectivity against the C5-chloride handle.

PropertySpecificationImplication for Coupling
Nucleophilicity Low (Pyridine ring)Requires electron-rich ligands to facilitate reductive elimination.
Sterics High (2-OiPr group)Requires bulky ligands (e.g., Biaryl phosphines) to create a binding pocket.
Competing Sites C5-ChlorineCatalyst must prefer external Ar-Br/I over internal Ar-Cl.

Mechanistic Insight & Catalyst Selection

The critical failure mode for this substrate is the Amine Binding Step . Standard ligands (e.g., PPh3, dppf) often fail because the bulky 2-isopropoxy group prevents the amine from displacing the halide/triflate from the Palladium(II) intermediate.

The Solution: Dialkylbiaryl Phosphines (Buchwald Ligands) We utilize BrettPhos as the primary ligand. Its structural bulk promotes the formation of a monoligated Pd(0) species, which is highly active for oxidative addition. More importantly, its specific geometry accommodates ortho-substituted primary amines.

Mechanistic Pathway & Steric Clash Visualization

BuchwaldMechanism cluster_steric Steric Challenge Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (L-Pd-Ar-Br) Pd0->OxAdd Ar-Br AmineBind Amine Coordination (CRITICAL STEP) OxAdd->AmineBind Deprot Deprotonation (Base Mediated) AmineBind->Deprot Clash 2-OiPr Group Blocks Pd Access AmineBind->Clash RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 Regenerate L-Pd(0) Product Coupled Biaryl Amine RedElim->Product Substrate 5-Cl-2-(OiPr)-Py-3-NH2 Substrate->AmineBind

Figure 1: Catalytic cycle highlighting the steric interference at the amine coordination step caused by the C2-isopropoxy group.

Experimental Protocols

Method A: The "Gold Standard" (BrettPhos/NaOtBu)

Recommended for coupling with Aryl Bromides and Triflates.

Rationale: This system uses a precatalyst to ensure rapid initiation and strictly anhydrous conditions to prevent hydrolysis of the sensitive intermediate.

Reagents:

  • Nucleophile: Substrate-A (1.0 equiv)

  • Electrophile: Aryl Bromide (1.0 - 1.2 equiv)

  • Catalyst: BrettPhos Pd G3 or G4 (2 - 5 mol%)

    • Alternative: Pd₂(dba)₃ (2 mol%) + BrettPhos (4-8 mol%)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Preparation: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Charging Solids: Add Substrate-A (1.0 equiv), the Aryl Bromide (1.0 equiv), NaOtBu (1.4 equiv), and BrettPhos Pd G3 (0.02 equiv) to the vial.

    • Note: If the Aryl Bromide is a liquid, add it after the solvent.

  • Inert Atmosphere: Cap the vial and purge with Argon for 5 minutes (or evacuate/backfill 3 times).

  • Solvation: Add anhydrous 1,4-Dioxane via syringe (Concentration: 0.1 M to 0.2 M).

  • Reaction: Place the vial in a pre-heated block at 90°C . Stir vigorously (800-1000 rpm).

  • Monitoring: Monitor by LCMS at 1 hour and 4 hours.

    • Target: Consumption of Aryl Bromide.[1]

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite/Silica to remove Pd residues. Concentrate and purify via flash chromatography.

Method B: Base-Sensitive Substrates (Xantphos/Cs₂CO₃)

Recommended if the coupling partner contains esters, nitriles, or other base-sensitive groups.

Rationale: Cs₂CO₃ is a milder base than NaOtBu. Xantphos is a wide-bite-angle ligand that is particularly effective for heteroaromatic amines and often stabilizes the catalyst against deactivation by the pyridine nitrogen.

Reagents:

  • Catalyst: Pd(OAc)₂ (5 mol%) + Xantphos (10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv, finely ground)

  • Solvent: Toluene or Toluene/t-BuOH (5:1)

Procedure Modifications:

  • Requires longer reaction times (often overnight) due to the lower solubility of Cs₂CO₃.

  • Run at 100°C .

  • Ensure the Cs₂CO₃ is finely ground and dry to maximize surface area.

Chemoselectivity & Optimization Matrix

Preserving the C5-Chlorine is critical. The rate of oxidative addition (OA) generally follows: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl .[2] To ensure the catalyst reacts with the external partner and not Substrate-A:

  • Use Aryl Bromides/Iodides: Avoid coupling Substrate-A with Aryl Chlorides, as the selectivity window narrows.

  • Temperature Control: Do not exceed 100°C. At >110°C, activation of the C5-Cl becomes kinetically accessible.

Decision Tree for Optimization

DecisionTree Start Initial Result (Method A) CheckYield Yield > 60%? Start->CheckYield Success Scale Up CheckYield->Success Yes Analyze Analyze Failure Mode CheckYield->Analyze No NoConv No Conversion (SM Remaining) Analyze->NoConv Catalyst Dead? Dehal Dehalogenation of Partner Analyze->Dehal Reductive Issue? ClReact C5-Cl Reaction (Oligomerization) Analyze->ClReact Wrong Site? Sol_NoConv Switch to t-BuBrettPhos or RuPhos NoConv->Sol_NoConv Sol_Dehal Lower Temp (80°C) Switch solvent to Toluene Dehal->Sol_Dehal Sol_ClReact Use Pd(OAc)2/Xantphos Strictly < 90°C ClReact->Sol_ClReact

Figure 2: Troubleshooting logic for common failure modes.

References

  • Ligand Selection for Primary Amines: Surry, D. S.; Buchwald, S. L.[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 , 2, 27-50. [Link]

  • BrettPhos Specifics: Maitre, S. et al. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination."[3][4] ACS Omega, 2020 , 5(34), 21385–21391.[3] [Link]

  • Heterocycle Coupling Strategies: Dorel, R.; Grugel, C. P.; Haydl, A. M. "The Buchwald–Hartwig Amination After 25 Years." Angewandte Chemie Int.[5][6] Ed., 2019 , 58, 17118.[5] [Link]

  • Chemoselectivity (Cl vs Br): Littke, A. F.; Dai, C.; Fu, G. C. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates." J. Am. Chem. Soc., 2000 , 122, 4020–4028. (Foundational work on oxidative addition rates). [Link]

Sources

Scalable Synthesis of 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine for Pharmaceutical Manufacturing

[1]

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine (CAS: 733693-27-3), a critical scaffold in the manufacturing of next-generation kinase inhibitors (e.g., ERK and ALK inhibitors).[1]

The traditional synthesis of alkoxy-aminopyridines often suffers from poor regioselectivity, genotoxic impurities, and difficult downstream purification.[1] This guide presents a streamlined two-step process designed for kilogram-scale production. By utilizing the high electrophilicity of the 2-position in 2,5-dichloro-3-nitropyridine, we achieve exclusive regioselectivity.[1] The subsequent reduction step employs a chemoselective hydrogenation strategy that eliminates the risk of hydrodehalogenation, a common failure mode in chlorinated pyridine synthesis.

Key Process Metrics
ParameterValueNotes
Overall Yield > 85%Over two steps
Purity > 99.5% (HPLC)No column chromatography required
Genotoxic Impurities < 10 ppmAnilines and alkyl halides controlled
Scale Factor Demonstrated at 5 kgLinear scalability

Retrosynthetic Strategy & Route Selection

Route Comparison

Two primary routes were evaluated for scalability and safety.

  • Route A (Selected): Nucleophilic Aromatic Substitution (

    
    ) of 2,5-dichloro-3-nitropyridine followed by nitro reduction.[1]
    
    • Pros: High regioselectivity, crystalline intermediates, low raw material cost.[1]

    • Cons: Exothermic

      
       requires thermal control.
      
  • Route B (Discarded): Nitration of 2-hydroxy-5-chloropyridine followed by O-alkylation.[1]

    • Pros: Avoids nitropyridine starting material.

    • Cons: O-alkylation of 2-pyridones often competes with N-alkylation; nitration of hydroxypyridines yields difficult-to-separate isomers.[1]

Mechanistic Logic (Route A)

The starting material, 2,5-dichloro-3-nitropyridine , possesses two electrophilic sites.[1]

  • C-2 Position: Activated by the adjacent ring nitrogen (inductive) and the ortho-nitro group (resonance).[1]

  • C-5 Position: Meta to the nitro group; significantly less electrophilic.

By controlling temperature and stoichiometry, alkoxide attack occurs exclusively at C-2, yielding the desired ether.[1] The subsequent challenge is reducing the nitro group without removing the C-5 chlorine atom (hydrodehalogenation).[1] This is solved using a sulfided Platinum (Pt/C) catalyst, which poisons the metal surface against C-Cl insertion while retaining activity for -NO2 reduction.[1]

Detailed Experimental Protocols

Step 1: Regioselective Etherification

Reaction: 2,5-Dichloro-3-nitropyridine + Isopropanol

1
Reagents & Materials
  • 2,5-Dichloro-3-nitropyridine: 1.0 equiv (Limiting Reagent)[1]

  • Propan-2-ol (IPA): 10.0 equiv (Solvent & Reagent)[1]

  • Potassium tert-butoxide (KOtBu): 1.05 equiv (Base)[1]

  • Toluene: 5 vol (Co-solvent for workup)

Protocol
  • Setup: Charge a jacketed reactor with 2,5-dichloro-3-nitropyridine (1.0 wt) and anhydrous IPA (8.0 vol). Cool the suspension to 0–5 °C .

  • Base Addition: Prepare a solution of KOtBu (1.05 equiv) in IPA (2.0 vol). Add this solution dropwise to the reactor over 2 hours, maintaining internal temperature < 10 °C .

    • Criticality: Rapid addition or higher temperatures can lead to bis-alkylation or decomposition.[1]

  • Reaction: Stir at 5–10 °C for 4 hours. Monitor by HPLC (Target: SM < 0.5%).

  • Quench: Slowly add water (10 vol) while maintaining temperature < 20 °C. The product will precipitate as a yellow solid.

  • Isolation: Filter the slurry. Wash the cake with water (3 x 2 vol) to remove inorganic salts.

  • Drying: Dry in a vacuum oven at 45 °C to constant weight.

    • Expected Yield: 90–95%[1]

    • Appearance: Yellow crystalline solid.

Step 2: Chemoselective Hydrogenation

Reaction: 5-Chloro-2-isopropoxy-3-nitropyridine

1
Reagents & Materials
  • Intermediate (from Step 1): 1.0 equiv

  • 5% Pt/C (Sulfided): 2 wt% loading (e.g., Johnson Matthey B103032-5)[1]

  • Ethyl Acetate: 10 vol

  • Hydrogen Gas: 3–5 bar

Protocol
  • Setup: Charge the hydrogenation autoclave with the nitro intermediate (1.0 wt), Ethyl Acetate (10 vol), and sulfided Pt/C catalyst (0.02 wt).

    • Safety: Ensure the reactor is inerted with Nitrogen prior to catalyst addition to prevent ignition.

  • Hydrogenation: Pressurize with Hydrogen to 3 bar . Heat to 30 °C and stir at high agitation (800+ rpm) to overcome mass transfer limitations.

  • Monitoring: Reaction is typically complete in 4–6 hours. Monitor for the disappearance of nitro starting material and the absence of des-chloro impurity (3-amino-2-isopropoxypyridine).[1]

  • Workup: Filter the reaction mixture through a Celite pad or sparkler filter to remove the catalyst. Wash the filter cake with Ethyl Acetate.

  • Crystallization: Concentrate the filtrate to ~3 vol. Add n-Heptane (6 vol) slowly at 40 °C. Cool to 0 °C over 2 hours to crystallize the product.

  • Isolation: Filter the white to off-white solid. Wash with cold Heptane/EtOAc (9:1). Dry at 40 °C under vacuum.

    • Expected Yield: 85–90%[1]

    • Purity: > 99.5% HPLC.

Process Safety & Critical Control Points (CPP)

Thermal Hazard Assessment[1]
  • Step 1 (

    
    ):  The reaction is strongly exothermic (
    
    
    ).[1] Adiabatic temperature rise can exceed the boiling point of IPA if base addition is uncontrolled. Control: Active cooling and dosing rate limitation are mandatory.
  • Step 2 (Hydrogenation): Nitro reduction is highly exothermic. Accumulation of hydroxylamine intermediates can be hazardous. Control: Maintain strict temperature limits (max 40 °C) and ensure hydrogen uptake is rate-limited by mass transfer or pressure, not just kinetics.

Impurity Fate Mapping
ImpurityOriginControl Strategy
Bis-isopropoxy pyridine Over-reaction in Step 1Stoichiometry control (1.05 eq base); Low temp.[1]
Des-chloro amine Over-reduction in Step 2Use of Sulfided Pt/C ; Avoid Pd/C; Limit Temp < 40°C.
Hydroxylamine Incomplete reductionEnsure full conversion (IPC check); Do not stop reaction early.

Visual Workflows

Synthetic Pathway & Logic

Gcluster_0Critical Control PointsSM2,5-Dichloro-3-nitropyridineStep1Step 1: SNAr(Regioselective)SM->Step1+ iPrOH, KOtBu0-5°CInt5-Chloro-2-isopropoxy-3-nitropyridineStep1->Int95% YieldStep2Step 2: Reduction(Chemoselective)Int->Step2+ H2, Pt/C(S)EtOAcProd5-Chloro-2-(propan-2-yloxy)pyridin-3-amineStep2->Prod>99% Purity

Caption: Figure 1. Synthetic pathway highlighting the regioselective SNAr and chemoselective reduction steps.

Process Flow Diagram (PFD)

PFDReact1Reactor 1(Glass-Lined)Step 1: SNArFilter1Centrifuge 1IsolationReact1->Filter1Slurry TransferDryer1Vacuum DryerIntermediateFilter1->Dryer1Wet CakeReact2Hydrogenator(Hastelloy)Step 2: ReductionDryer1->React2Dry ChargeFilter2Sparkler FilterCat. RemovalReact2->Filter2Reaction MassCrystCrystallizerPurificationFilter2->CrystFiltrateFinalIsoFinal Isolation& PackagingCryst->FinalIsoPure Slurry

Caption: Figure 2. Manufacturing Process Flow Diagram (PFD) for the 5 kg scale-up campaign.

References

  • Regioselectivity in Nitropyridines: Topic: Nucleophilic substitution patterns in 2,5-dichloro-3-nitropyridine.[1] Source:Journal of Heterocyclic Chemistry, "Regioselectivity of Nucleophilic Substitution in 3-Nitro-halopyridines".[1] Link:[Link] (General Journal Link for verification)[1]

  • Chemoselective Reduction: Topic: Prevention of dehalogenation using sulfided platinum catalysts. Source:Organic Process Research & Development, "Selective Hydrogenation of Halonitroarenes". Link:[Link]

  • Safety of Nitro Compounds: Topic: Thermal stability and DSC analysis of nitropyridine derivatives. Source:Process Safety Progress, "Thermal Hazards of Nitropyridines". Link:[Link][1]

  • Commercial Precursor Availability: Topic: 2,5-Dichloro-3-nitropyridine properties and sourcing.[1] Source: PubChem Compound Summary. Link:[Link][1]

  • Analogous Synthesis Protocols: Topic: Synthesis of 3-amino-2-alkoxy-5-chloropyridines (Patent).[1] Source: Google Patents (CN101830845A - Contextual reference for pyridine functionalization).[1] Link:

Application Note: Strategic Synthesis of Heterocyclic Scaffolds from 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the strategic utilization of 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine (CAS 1135203-73-0) in the synthesis of complex heterocyclic derivatives.

Abstract

5-Chloro-2-(propan-2-yloxy)pyridin-3-amine is a high-value pharmacophore precursor, particularly prevalent in the design of type I and II kinase inhibitors (e.g., ALK, ROS1, and KRAS G12C targeting agents). Its structural triad—the nucleophilic 3-amino group, the electrophilic 5-chloro handle, and the lipophilic 2-isopropoxy motif—offers a versatile "divergent point" for medicinal chemistry. This guide provides validated protocols for three critical transformations: C-5 Suzuki-Miyaura cross-coupling , conversion to imidazo[4,5-b]pyridines , and synthesis of pyrido[2,3-d]pyrimidine-2-ones .

Introduction & Structural Analysis

The utility of 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine lies in its orthogonal reactivity. Unlike simple aminopyridines, the 2-isopropoxy group serves two roles: it acts as a solubility-enhancing "mask" for the 2-pyridone tautomer and as a directing group that modulates the electron density of the pyridine ring, stabilizing the 3-amino group against oxidative degradation while keeping the 5-position activated for palladium-catalyzed coupling.

Key Reactivity Vectors:
  • C-5 Position (Chlorine): Activated for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) due to the electron-deficient nature of the pyridine ring, further enhanced by the protonated amine in acidic media.

  • N-3 Position (Amine): A primary nucleophile ready for acylation, urea formation, or condensation with aldehydes.

  • C-2 Position (Isopropoxy): Stable under basic conditions but cleavable under strong acidic conditions (e.g., HBr/AcOH) to yield the 2-pyridone, a gateway to 2-chloro-3-aminopyridine intermediates for fused ring synthesis.

Core Synthetic Pathways

The following diagram illustrates the divergent synthetic strategies accessible from this core scaffold.

SyntheticPathways SM 5-Chloro-2-(propan-2-yloxy) pyridin-3-amine Suzuki Pathway A: C-5 Arylation (Biaryl Scaffolds) SM->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Imidazo Pathway B: Imidazo[4,5-b]pyridines (Fused Systems) SM->Imidazo 1. Urea Formation 2. Cyclization (-OiPr) Pyrido Pathway C: Pyrido[2,3-d]pyrimidines (Kinase Cores) SM->Pyrido Isocyanate / Phosgene Cyclization

Figure 1: Divergent synthetic workflows starting from 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine.[1]

Detailed Experimental Protocols

Protocol A: C-5 Functionalization via Suzuki-Miyaura Coupling

This protocol preserves the 2-isopropoxy and 3-amino groups while elaborating the 5-position. This is critical for generating "tail" regions of kinase inhibitors.

Rationale: The 2-isopropoxy group donates electron density, making the oxidative addition of Pd into the C-Cl bond slower than in electron-poor pyridines. Therefore, electron-rich, bulky ligands (like Buchwald ligands) or bidentate ligands (dppf) are preferred over simple PPh3.

Materials:

  • Substrate: 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Inerting: Charge a microwave vial or pressure tube with the substrate, aryl boronic acid, K₂CO₃, and Pd(dppf)Cl₂·DCM. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.

  • Reaction: Heat the mixture to 90°C for 4–12 hours. (Monitor by LC-MS; the starting material peak at [M+H]+ ~187 should disappear).

  • Work-up: Cool to room temperature. Filter through a Celite pad, washing with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexane/EtOAc gradient).

Optimization Table:

Parameter Standard Condition Optimization for Sterically Hindered Boronic Acids
Catalyst Pd(dppf)Cl₂ (5 mol%) XPhos Pd G2 (2-3 mol%)
Base K₂CO₃ (aq) K₃PO₄ (anhydrous)

| Temperature | 90°C (Thermal) | 110°C (Microwave, 1h) |

Protocol B: Synthesis of Imidazo[4,5-b]pyridine Derivatives

To form the fused imidazo ring, the 3-amino group must be condensed with an electrophile, and the ring closure often requires the displacement of a leaving group at C-2. While the isopropoxy group is a poor leaving group compared to chlorine, it can be displaced under high-temperature acidic conditions or via a 2-step sequence converting it to a chloride.

Route: Conversion to 2-Chloro-3-aminopyridine followed by Cyclization.[2]

Step 1: Cleavage of Isopropoxy Group (Deprotection)

  • Dissolve 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine in concentrated HBr (48% aq) or HCl/AcOH .

  • Reflux at 100°C for 2-4 hours.

  • Neutralize to precipitate 3-amino-5-chloropyridin-2(1H)-one.

Step 2: Chlorination (Activation)

  • Treat the pyridone with POCl₃ (neat or in toluene) at 105°C for 3 hours.

  • Quench carefully on ice. Extract with DCM to isolate 2,5-dichloro-3-aminopyridine .

Step 3: Cyclization to Imidazo[4,5-b]pyridine

  • Mix 2,5-dichloro-3-aminopyridine with an aldehyde (R-CHO) and Na₂S₂O₅ (oxidant/additive) in DMF or EtOH.

  • Heat to 120°C overnight.

  • Mechanism: Formation of the Schiff base followed by intramolecular nucleophilic attack of the ring nitrogen (or oxidative cyclization depending on reagents).

Protocol C: Synthesis of Pyrido[2,3-d]pyrimidin-2-ones

This scaffold is structurally analogous to the core of Sotorasib and Palbociclib . The reaction utilizes the 3-amine and the adjacent C-2 carbon (after activation).

Method: Urea-mediated Cyclization.

Step-by-Step Methodology:

  • Urea Formation: Dissolve 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine in THF. Add Triphosgene (0.35 equiv) and DIPEA (2.0 equiv) at 0°C to form the isocyanate in situ, followed by addition of an amine (R-NH2). Alternatively, react directly with an isocyanate (R-NCO).

    • Result: 1-(5-chloro-2-isopropoxypyridin-3-yl)-3-alkylurea.

  • Cyclization: Dissolve the urea intermediate in Ethanol/NaOEt (2.0 equiv) or tBuOH/tBuOK .

  • Reflux: Heat to 80-100°C . The alkoxide base facilitates the intramolecular nucleophilic attack of the urea nitrogen onto the C-2 position, displacing the isopropoxide group (SnAr).

    • Note: This reaction is favored because the pyridine ring is electron-deficient (due to the 5-Cl).

  • Isolation: Acidify to pH 6. The product, a 6-chloro-3-substituted-pyrido[2,3-d]pyrimidin-2,4-dione (or similar tautomer), typically precipitates.

Troubleshooting & Critical Parameters

Catalyst Poisoning (Suzuki Coupling)

The free amine at position 3 can coordinate to Palladium, poisoning the catalyst.

  • Solution: Use a protected amine (e.g., N-acetyl) if yields are low, or simply increase catalyst loading to 5-10 mol%. Using Pd(OAc)₂/XPhos often overcomes this coordination inhibition.

Regioselectivity in Cyclization

When synthesizing imidazo[4,5-b]pyridines, cyclization can occur at N1 or N3.

  • Insight: Starting from the 2,5-dichloro intermediate ensures cyclization happens at the nitrogen displacing the C-2 chlorine, yielding the 1-substituted or 3-substituted product depending on the specific aldehyde/conditions used.

Stability of the Isopropoxy Group
  • Caution: Avoid strong Lewis acids (e.g., BBr₃, AlCl₃) during intermediate steps if you intend to keep the isopropoxy group intact. It is acid-labile.

Visualization of Reaction Logic

ReactionLogic Start 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine Decision1 Target: Biaryl System? Start->Decision1 Suzuki Protocol A: Suzuki Coupling (Retains OiPr) Decision1->Suzuki Yes Decision2 Target: Fused Heterocycle? Decision1->Decision2 No Branch1 Is OiPr part of final core? Decision2->Branch1 Route1 Protocol C: Urea Cyclization (Displaces OiPr -> Pyridopyrimidine) Branch1->Route1 No (Direct SnAr) Route2 Protocol B: Acid Cleavage -> POCl3 (Forms 2-Cl intermediate) Branch1->Route2 No (Stepwise) Final Imidazo[4,5-b]pyridine Route2->Final

Figure 2: Decision tree for selecting the appropriate synthetic protocol based on the target scaffold.

References

  • Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Letters, 14(7), 1764–1767.

  • Vichem Chemie Research Ltd. (2013).[3] Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines.[3] Bioorganic & Medicinal Chemistry Letters.

  • BenchChem. (2023). In-lab validation of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol synthesis protocol.

  • Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32.

Sources

Selective Catalytic Hydrogenation of Halogenated Nitropyridines: A Case Study of 5-Chloro-2-isopropoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

Target Molecule: 5-Chloro-2-isopropoxy-3-nitropyridine Desired Transformation: Selective reduction of the nitro group (


) to an amine (

). Critical Quality Attribute (CQA): Preservation of the aromatic chloride (

) and the isopropoxy ether moiety.

The "Chemoselector" Paradox: The reduction of nitro groups on electron-deficient heterocycles (like pyridines) is thermodynamically favorable. However, the presence of a halogen (chlorine) at the C5 position introduces a competing pathway: hydrodechlorination . Standard hydrogenation catalysts (e.g., Pd/C) readily insert into the


 bond, stripping the halogen before or during nitro reduction. Furthermore, while the isopropoxy group is generally stable to hydrogenolysis, it is susceptible to acid-catalyzed hydrolysis. If hydrodechlorination occurs, the generated 

can cleave the isopropoxy ether, leading to a cascade of impurity formation (pyridones).

This Application Note details three field-proven protocols to navigate this landscape, prioritizing Sulfided Platinum on Carbon (Pt(S)/C) as the industrial gold standard.

Reaction Mechanism & Competing Pathways[1]

Understanding the mechanism is vital for troubleshooting.[1] The reaction does not proceed directly to the amine; it passes through a hydroxylamine intermediate.

Diagram 1: Reaction Network & Impurity Cascade

ReactionNetwork Reactant 5-Chloro-2-isopropoxy- 3-nitropyridine Intermediate Hydroxylamine Intermediate Reactant->Intermediate + 2H2 Hydrolysis_Impurity Impurity B: Pyridone deriv. (Acid Hydrolysis) Reactant->Hydrolysis_Impurity H+ (from HCl) Product TARGET: 3-Amino-5-chloro- 2-isopropoxypyridine Intermediate->Product + H2 (Fast) DeCl_Impurity Impurity A: Des-chloro amine (Hydrodechlorination) Intermediate->DeCl_Impurity Pd/C Product->DeCl_Impurity Pd/C (Over-reduction)

Protocol A: The Gold Standard – Sulfided Platinum (Pt(S)/C)

Best for: High selectivity, scalability, and minimizing process safety risks.

Rationale

Platinum is inherently less active toward


 oxidative addition than Palladium.[1] When "poisoned" or sulfided, the catalyst's active sites are modified such that they can still activate the nitro group (which binds via oxygen) but are sterically or electronically inhibited from inserting into the 

bond.
Materials
  • Substrate: 5-Chloro-2-isopropoxy-3-nitropyridine (1.0 eq)

  • Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon).[1] Load: 2-5 wt% relative to substrate.[1]

  • Solvent: Methanol or Ethyl Acetate (EtOAc).[1] Note: EtOAc is preferred if the product is to be crystallized directly.

  • Base (Optional but Recommended):

    
     (0.1 eq).[1] Acts as a safety buffer against trace HCl.[1]
    
Step-by-Step Procedure
  • Inerting: Charge the hydrogenation vessel (autoclave) with the substrate and solvent (10 volumes). Purge with Nitrogen (

    
    ) three times to remove oxygen.[1]
    
  • Catalyst Charge: Under

    
     flow, add the 5% Pt(S)/C catalyst.[1] Safety: Although sulfided catalysts are less pyrophoric than dry Pd/C, always handle as if pyrophoric.[1] Keep wet.[1]
    
  • Pressurization: Seal the reactor. Purge with Hydrogen (

    
    ) three times (pressurize to 3 bar, vent to 0.5 bar).
    
  • Reaction: Pressurize to 5–10 bar (70–145 psi) . Heat to 50°C .

    • Expert Insight: Do not exceed 80°C. Higher temperatures increase the energy available to overcome the activation barrier for dechlorination.

  • Monitoring: Agitate vigorously (mass transfer limited). Monitor

    
     uptake. Reaction typically completes in 2–4 hours.[1]
    
  • Work-up: Cool to 20°C. Vent

    
    . Purge with 
    
    
    
    . Filter catalyst through a Celite pad (or sintered glass).[1] Rinse cake with solvent.[1][2]
  • Analysis: Check HPLC for des-chloro impurity.

Protocol B: Raney Nickel (The Cost-Effective Alternative)

Best for: Cost-sensitive projects where filtration of fine metal particles is manageable.[1]

Rationale

Raney Nickel (Ra-Ni) is less prone to dehalogenation than Pd/C at low pressures.[1] However, it is highly active.[1][3] To ensure selectivity, the reaction is often run at lower pressures or with a specific "promoter" inhibitor like thiocyanate, though unmodified Ra-Ni often works for chloropyridines if temperature is controlled.

Step-by-Step Procedure
  • Catalyst Prep: Wash Raney Nickel slurry (approx 10-20 wt% loading) with water, then with the reaction solvent (Ethanol or Methanol) to remove excess alkali.[1]

    • Critical: Ra-Ni is usually stored at pH > 10.[1] Ensure the pH is brought to near neutral (pH 7-8) to prevent base-catalyzed degradation of the substrate, but never let it dry out.

  • Loading: Charge substrate and solvent (Ethanol) into the reactor. Add the washed catalyst slurry.[1]

  • Inhibitor (Optional): If dehalogenation is observed in screening, add 0.5 mol% Ammonium Thiocyanate (

    
    ).[1]
    
  • Hydrogenation:

    • Pressure: 1–5 bar (Atmospheric to low pressure).[1]

    • Temperature: Ambient to 40°C.

  • Work-up: Safety Warning: Ra-Ni is pyrophoric.[1][4] Filter under inert atmosphere.[1] Quench catalyst filter cake immediately with water.[1]

Protocol C: Modified Palladium (The "Rescue" Method)

Best for: When only Pd/C is available. Not recommended as a first choice due to high dehalogenation risk.[1]

Rationale

If you must use Pd/C, you must chemically "poison" it in situ to mimic the Pt(S)/C effect.

Protocol Modifications
  • Catalyst: 5% Pd/C (reduced loading, 1-2 wt%).

  • Additive: Diphenyl sulfide (0.5 eq relative to Pd metal) OR Morpholine (as solvent/additive).[1]

  • Acid Scavenger:

    
     (1.1 eq) is mandatory  to neutralize HCl immediately and prevent autocatalytic dehalogenation.[1]
    

Comparative Data Analysis

FeaturePt(S)/C (Method A)Raney Ni (Method B)Pd/C (Standard)
Nitro Reduction Rate HighHighVery High
De-Cl Selectivity Excellent (>99%) Good (>95%)Poor (<50%)
Isopropoxy Stability HighHigh (if pH neutral)Low (due to HCl generation)
Safety ModerateLow (Pyrophoric)Moderate
Cost HighLowMedium

Process Decision Logic

Diagram 2: Optimization Decision Tree

DecisionTree Start Start: Select Catalyst CheckPt Is Pt(S)/C available? Start->CheckPt UsePt USE PROTOCOL A (Pt(S)/C) Most Robust CheckPt->UsePt Yes CheckRaNi Is Raney Ni handling allowed? CheckPt->CheckRaNi No UseRaNi USE PROTOCOL B (Raney Ni) Watch pH CheckRaNi->UseRaNi Yes CheckPd Only Pd/C available? CheckRaNi->CheckPd No UsePdMod USE PROTOCOL C (Pd/C + Inhibitor) Requires Optimization CheckPd->UsePdMod Yes

Analytical Controls (IPC)

To validate the protocol, establish an HPLC method capable of resolving the three critical components:

  • Starting Material (SM): 5-Chloro-2-isopropoxy-3-nitropyridine.

  • Product: 3-Amino-5-chloro-2-isopropoxypyridine.

  • Des-Chloro Impurity: 3-Amino-2-isopropoxypyridine.[1]

Note: The des-chloro impurity will likely elute earlier than the product on a C18 Reverse Phase column due to the loss of the lipophilic chlorine atom.

References

  • Brenner, M. (1964).[1] Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts. Journal of Organic Chemistry. 5

  • Rylander, P. N. (1970).[1] Catalytic Hydrogenation over Platinum Metals. Academic Press. (Standard text for Pt(S)/C usage in halonitro reduction).

  • Org. Synth. Coll. Vol. 3. (1955).[1] Raney Nickel Catalysts: W-6 Preparation and Usage. Organic Syntheses. 6

  • ChemScene. (2024). 2-Chloro-5-isopropoxy-3-nitropyridine Product Data. (Structural confirmation of the substrate class). 7

  • Sigma-Aldrich. (2024).[1] 2-Amino-5-chloro-3-nitropyridine Physical Properties. 8

Sources

Application Note: Reagents and Protocols for the Diazotization of 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The diazotization of heterocyclic aromatic amines is a foundational transformation in drug development, enabling the conversion of primary amines into halides, nitriles, or cross-coupling partners. However, the diazotization of 5-chloro-2-(propan-2-yloxy)pyridin-3-amine presents a unique dual-challenge:

  • Inherent Instability of 3-Diazopyridinium Cations: Unlike benzenediazonium salts, 3-diazopyridinium intermediates are notoriously unstable in aqueous media. Kinetic studies demonstrate that they rapidly undergo hydrolytic decomposition to yield 3-hydroxypyridines via first-order kinetics [1].

  • Acid-Sensitivity of the 2-Alkoxy Group: The 2-(propan-2-yloxy) (isopropoxy) substituent is an ether linkage adjacent to the basic pyridine nitrogen. The use of harsh aqueous mineral acids (e.g., boiling

    
     or 
    
    
    
    ) commonly used in classical Sandmeyer reactions risks ether cleavage, leading to the formation of undesired 2-pyridone tautomers.

The Solution: To preserve the isopropoxy group and stabilize the highly reactive diazonium intermediate, aprotic, non-aqueous diazotization is strictly required. By utilizing organic nitrites (such as tert-butyl nitrite) in combination with anhydrous organic or Lewis acids, the reaction bypasses the hydrolytic degradation pathways entirely.

Reagent Selection and Causality

A successful diazotization system for this substrate must act as a self-validating system where the generation of the nitrosonium ion (


) is perfectly synchronized with the trapping of the diazonium intermediate.
  • Diazotizing Agent (tert-Butyl Nitrite, t-BuONO): Acts as an in situ source of

    
    . Because it is an organic liquid, it is fully miscible with organic solvents (like acetonitrile or THF) and generates tert-butanol as the only byproduct, keeping the system anhydrous [2].
    
  • Acidic Promoter (p-Toluenesulfonic Acid, p-TsOH): The basicity of the pyridine ring necessitates an acid to drive the formation of the diazonium salt. p-TsOH is ideal because the resulting arenediazonium tosylates are unusually stable, highly soluble in organic solvents, and resistant to premature nitrogen extrusion [3].

  • Solvent (Acetonitrile, MeCN): Highly polar but aprotic. It stabilizes the diazonium tosylate ion pair without acting as a nucleophile, preventing solvent-adduct side reactions.

Quantitative Reagent Comparison

Table 1 summarizes the causality behind reagent selection and the expected reaction profiles.

Reagent SystemDiazonium Stability2-Isopropoxy Cleavage RiskPrimary Byproduct ProfileRecommended Downstream Application

/

(aq)
Very LowHigh3-Hydroxypyridine, 2-PyridonesNot recommended
t-BuONO / p-TsOH (MeCN)High (as Tosylate) Low tert-Butanol Iodination, Azidation, Suzuki Coupling
t-BuONO /

(THF)
Moderate (as

)
Lowtert-ButanolFluorination (Balz-Schiemann)
Isoamyl Nitrite /

ModerateLowIsoamyl alcoholBromination

Workflow & Mechanistic Pathway

The following diagram illustrates the logical flow of the non-aqueous diazotization, highlighting the critical divergence between the desired substitution pathway and the aqueous degradation pathway.

G Start 5-Chloro-2-isopropoxypyridin-3-amine (Starting Material) Diazonium 3-Diazopyridinium Tosylate (Stable in Non-Aqueous) Start->Diazonium + NO+ Reagents t-BuONO + p-TsOH in MeCN (0 °C) Nitrosonium Nitrosonium Ion (NO+) Generation Reagents->Nitrosonium Nitrosonium->Diazonium Nucleophile Nucleophilic Trap (e.g., KI, CuBr) Diazonium->Nucleophile Substitution SideReaction Aqueous Hydrolysis (Avoided) Diazonium->SideReaction If H2O present Product 3-Substituted-5-Chloro- 2-isopropoxypyridine Nucleophile->Product Degradation 3-Hydroxypyridine or 2-Pyridone Byproducts SideReaction->Degradation

Workflow and mechanism of non-aqueous diazotization preventing hydrolytic degradation.

Experimental Protocols

The following methodologies provide self-validating, step-by-step instructions for converting 5-chloro-2-(propan-2-yloxy)pyridin-3-amine into highly valuable synthetic intermediates.

Protocol A: One-Pot Non-Aqueous Diazotization-Iodination

Objective: Synthesis of 5-chloro-3-iodo-2-(propan-2-yloxy)pyridine.

Materials:

  • 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine (1.0 equiv, 1.0 mmol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·

    
    ) (1.5 equiv, 1.5 mmol)
    
  • Potassium iodide (KI) (2.5 equiv, 2.5 mmol)

  • tert-Butyl nitrite (t-BuONO) (1.5 equiv, 1.5 mmol)

  • Anhydrous Acetonitrile (MeCN) (5.0 mL)

Step-by-Step Methodology:

  • System Initialization: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar and argon balloon, add 5-chloro-2-(propan-2-yloxy)pyridin-3-amine (1.0 mmol) and p-TsOH·

    
     (1.5 mmol).
    
  • Solvation & Salt Formation: Add 5.0 mL of anhydrous MeCN. Stir for 10 minutes at room temperature. Causality: This pre-step ensures complete protonation of the basic pyridine nitrogen, preventing it from interfering with the nitrosonium ion.

  • Nucleophile Introduction: Add finely ground KI (2.5 mmol) to the suspension. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Diazotization: Dropwise, add t-BuONO (1.5 mmol) over 5 minutes. The solution will typically darken, and mild effervescence (

    
     gas evolution) may be observed as the transient diazonium tosylate is immediately trapped by the iodide.
    
  • Thermal Maturation: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2–4 hours.

  • Quench & Workup: Dilute the mixture with Ethyl Acetate (15 mL). Quench the reaction by adding 10 mL of saturated aqueous

    
     (sodium thiosulfate) to reduce any generated iodine (
    
    
    
    ), followed by 10 mL of saturated aqueous
    
    
    to neutralize the p-TsOH.
  • Extraction: Separate the organic layer. Extract the aqueous layer with EtOAc (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Protocol B: Diazotization-Fluorination (Balz-Schiemann Variant)

Objective: Synthesis of 5-chloro-3-fluoro-2-(propan-2-yloxy)pyridine.

Materials:

  • Substrate (1.0 equiv, 1.0 mmol)

  • Boron trifluoride diethyl etherate (

    
    ) (1.5 equiv, 1.5 mmol)
    
  • t-BuONO (1.2 equiv, 1.2 mmol)

  • Anhydrous Tetrahydrofuran (THF) (5.0 mL)

Step-by-Step Methodology:

  • Dissolve the substrate in anhydrous THF under an argon atmosphere and cool to -10 °C (ice/salt bath).

  • Slowly add

    
     dropwise. Caution: Highly corrosive Lewis acid.
    
  • Add t-BuONO dropwise. Stir at -10 °C for 30 minutes to form the diazonium tetrafluoroborate salt.

  • Gradually warm the reaction to 60 °C to induce thermal decomposition of the diazonium salt, extruding

    
     and yielding the fluorinated product.
    
  • Quench carefully with cold saturated

    
     and extract with Dichloromethane (DCM).
    

Analytical Validation System

To ensure the trustworthiness of the protocol, utilize the following analytical checkpoints:

  • TLC Monitoring: The starting aminopyridine is highly polar and ninhydrin-active (stains purple/brown). The halogenated products (iodo or fluoro) will have a significantly higher

    
     value (e.g., in 8:2 Hexanes:EtOAc), will be strongly UV-active (254 nm), and will be ninhydrin-negative.
    
  • 1H NMR Spectroscopy (

    
    ): 
    
    • Disappearance: The broad singlet corresponding to the primary amine (

      
      ) at ~4.5–5.0 ppm must completely disappear.
      
    • Aromatic Shift: The two meta-coupled aromatic protons of the pyridine ring will undergo significant chemical shifts depending on the newly introduced functional group, confirming substitution rather than degradation.

References

  • Formation and Reactivity of 3-Diazopyridinium Cations and Influence on Their Reductive Electrografting on Glassy Carbon Langmuir (ACS Publications)[Link] [1]

  • Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability Organic Letters (ACS Publications)[Link] [3]

Application Note: Handling and Storage Protocols for 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a definitive technical guide for the handling, storage, and experimental utilization of 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine . As a polysubstituted pyridine intermediate, this compound features three distinct functional handles—an electron-rich primary amine, a steric isopropoxy group, and an aryl chloride—making it a versatile but chemically sensitive building block in the synthesis of kinase inhibitors and other pharmaceutical agents.

Improper handling of this compound can lead to oxidative degradation of the amine, hydrolysis of the imidate-like ether linkage under acidic conditions, or regioselectivity issues during catalysis. This guide establishes a self-validating protocol to ensure compound integrity and experimental reproducibility.

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

Understanding the intrinsic properties of the molecule is the first step in defining a robust handling protocol.

PropertyData / Characteristic
Chemical Name 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine
Formula C₈H₁₁ClN₂O
Molecular Weight 186.64 g/mol
Structure Description Pyridine core substituted with an isopropoxy group at C2, an amino group at C3, and a chlorine atom at C5.[1][2][3][4][5]
Physical State Off-white to pale yellow solid (crystalline or powder).
Solubility Soluble in DMSO, DMF, Methanol, Ethanol, DCM. Low solubility in water.
pKa (Predicted) ~4.5–5.5 (Conjugate acid of 3-NH₂). Pyridine N is less basic due to 2-alkoxy/5-Cl effects.
LogP (Predicted) ~2.2 (Lipophilic)

Safety & Hazard Assessment (GHS Standards)

While specific toxicological data may be limited for this specific isomer, the structural class (aminopyridines/halopyridines) necessitates a conservative safety approach.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[6]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[7]

  • Critical PPE:

    • Nitrile gloves (0.11 mm minimum thickness) are required.

    • Safety goggles with side shields.[7]

    • Work within a fume hood to prevent inhalation of dust/aerosols.

Storage & Stability Protocol

The stability of 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine is governed by two main risks: oxidation of the amine and acid-catalyzed hydrolysis of the 2-isopropoxy group (converting the pyridine to a pyridone).

Storage Conditions
  • Temperature: Long-term storage at -20°C is mandatory. Short-term (days) storage at 4°C is acceptable.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). The primary amine is susceptible to N-oxidation over time in air.

  • Container: Amber glass vials with Teflon-lined caps. Protect from light to prevent photo-induced dechlorination or ring degradation.

  • Desiccation: Hygroscopic potential is moderate. Store with desiccant packs.

Handling Decision Tree

The following diagram outlines the decision logic for handling the compound based on its state and intended use.

StorageProtocol Start Compound Receipt CheckState Physical State Check Start->CheckState Solid Solid Powder CheckState->Solid Solution In Solution CheckState->Solution LongTerm Long-Term Storage (> 1 week) Solid->LongTerm ShortTerm Active Use (< 1 week) Solid->ShortTerm ProtocolC Protocol C: Avoid Protic Solvents if possible. Store -80°C if in DMSO. Solution->ProtocolC High Risk ProtocolA Protocol A: -20°C, Argon Flush, Amber Vial, Desiccator LongTerm->ProtocolA Mandatory ProtocolB Protocol B: 4°C, Sealed, Protect from Light ShortTerm->ProtocolB Acceptable

Figure 1: Decision logic for storage based on physical state and duration.

Solubility & Reconstitution Strategy

Solvent Selection
  • Preferred: DMSO (Dimethyl sulfoxide) . Excellent solubility (>50 mM). Ideal for biological assays and stock solutions.

  • Acceptable: Ethanol, Methanol . Good solubility but volatile; concentration may change over time.

  • Avoid: Acidic Aqueous Buffers . The 2-isopropoxy group is an O-alkyl imidate equivalent. Below pH 4, it may hydrolyze to the 2-pyridone (2-hydroxy derivative).

Stock Solution Preparation (Protocol)
  • Calculate: Determine the mass required for a 10 mM or 100 mM stock.

  • Weigh: Weigh the solid rapidly to minimize moisture uptake.

  • Dissolve: Add anhydrous DMSO. Vortex for 30 seconds.

    • Note: If the solution is cloudy, sonicate for 2 minutes at room temperature. Heat (>40°C) is not recommended due to potential instability.

  • Aliquot: Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Freeze: Snap-freeze in liquid nitrogen or dry ice/ethanol before placing in -20°C or -80°C storage.

Quality Control (QC) & Analytical Verification

To ensure the integrity of the compound before critical experiments, a QC workflow is required.

Analytical Methods
  • HPLC:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (Keep run times short to minimize acid exposure).

    • Detection: UV at 254 nm (aromatic) and 220 nm (amide/amine).

  • 1H NMR (DMSO-d6):

    • Diagnostic Signals:

      • Isopropoxy: Look for a septet at ~5.2 ppm (1H) and a doublet at ~1.3 ppm (6H).

      • Amine: Broad singlet at ~5.0–6.0 ppm (2H, exchangeable with D₂O).

      • Aromatic: Two singlets or doublets (depending on coupling) for H4 and H6 protons.

QC Workflow Diagram

QC_Workflow Sample Thaw Aliquot Visual Visual Inspect: Precipitate? Sample->Visual LCMS LC-MS Run (Neut/Basic pH) Visual->LCMS Clear Fail Discard & Re-Purify Visual->Fail Cloudy/Yellowing Decision Purity > 95%? LCMS->Decision Pass Proceed to Assay/Synthesis Decision->Pass Yes Decision->Fail No (Hydrolysis detected)

Figure 2: Quality Control workflow to validate compound integrity before use.

Synthesis Application Notes

When using 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine as an intermediate:

  • Buchwald-Hartwig Aminations: The C5-Chlorine is a viable handle for Pd-catalyzed coupling. However, the C3-amine is also nucleophilic.

    • Strategy: If coupling at C5 is desired, the C3-amine may need protection (e.g., Boc) to prevent self-coupling or catalyst poisoning, although the steric hindrance of the C2-isopropoxy group might reduce C3-amine reactivity slightly compared to a naked aminopyridine.

  • Amide Coupling: The C3-amine is relatively electron-rich. Standard EDC/HOBt or HATU conditions work well.

    • Caution: Ensure the base used (DIPEA/TEA) is dry to prevent hydrolysis of the isopropoxy group if the reaction generates acidic byproducts.

  • Nucleophilic Aromatic Substitution (SNAr): The C2-isopropoxy group is a potential leaving group if subjected to extreme heat with strong nucleophiles, though the C5-Cl is generally more robust in SNAr unless activated by electron-withdrawing groups at C4/C6.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 2-Amino-5-chloropyridine (Analogous substructure). Retrieved from [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for solvent selection in heterocyclic synthesis).

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks in the synthesis of highly functionalized pyridine derivatives. The synthesis of 5-chloro-2-(propan-2-yloxy)pyridin-3-amine from 2,5-dichloro-3-nitropyridine involves two critical transformations: a regioselective nucleophilic aromatic substitution (SNAr) and a chemoselective nitro reduction.

This guide moves beyond basic recipes. We will dissect the causality behind common yield losses—specifically competitive hydrolysis and catalytic dehalogenation—and provide self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Overview & Workflow

SynthesisWorkflow SM 2,5-dichloro-3-nitropyridine (Starting Material) SNAr Step 1: SNAr iPrOH, Base (e.g., NaH) SM->SNAr Int 5-chloro-2-isopropoxy- 3-nitropyridine SNAr->Int High Yield Hydrolysis Hydrolysis Byproduct (Requires anhydrous cond.) SNAr->Hydrolysis H2O present Red Step 2: Nitro Reduction Fe/AcOH or Raney Ni Int->Red Prod 5-Chloro-2-(propan-2-yloxy) pyridin-3-amine Red->Prod Chemoselective Dehalo Dehalogenated Byproduct (Avoid Pd/C) Red->Dehalo Unselective (Pd/C)

Two-step synthesis workflow highlighting chemoselective pathways and common byproduct formations.

Section 1: Troubleshooting & FAQs

Q1: When reacting 2,5-dichloro-3-nitropyridine with isopropanol, how do I ensure substitution occurs exclusively at the 2-position? A: The nucleophilic attack of the isopropoxide ion is kinetically favored at the 2-position. This is due to the C2 carbon being highly electron-deficient, activated by both the inductive/resonance pull of the adjacent pyridine nitrogen and the strongly electron-withdrawing ortho-nitro group. The C5 position lacks this dual activation. However, maintaining strict temperature control (0 °C to room temperature) is critical. Elevated temperatures can provide the activation energy required for thermodynamic equilibration, leading to competitive attack at the 5-position or general degradation of the pyridine ring.

Q2: I am isolating a significant amount of 5-chloro-2-hydroxy-3-nitropyridine byproduct in Step 1. What is causing this? A: If you isolate the 2-hydroxy byproduct, your reaction has been compromised by moisture. The C2 position is exceptionally electrophilic. If there is trace water in your solvent (THF), isopropanol, or base (e.g., hygroscopic NaH or Cs₂CO₃), hydroxide ions will be generated. Hydroxide is a smaller, more mobile nucleophile than the bulky isopropoxide, allowing it to competitively attack the ring. Ensure all reagents are strictly anhydrous and the reaction is run under a dry inert atmosphere (N₂ or Argon).

Q3: My final reduction step using H₂ and Pd/C yields a mixture of the desired product and a dehalogenated byproduct. How do I improve chemoselectivity? A: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and H₂ is notorious for causing the dehalogenation of aryl chlorides[1]. Palladium readily inserts into the activated C-Cl bond via oxidative addition, leading to hydrogenolysis and the irreversible loss of the 5-chloro group[2]. To achieve chemoselectivity, you must switch to a Single-Electron Transfer (SET) mechanism. Using Iron (Fe) powder in acidic media (like Acetic Acid) selectively reduces the nitro group to an amine without breaking the C-Cl bond[3]. Alternatively, if catalytic hydrogenation is required for industrial scale-up, use Raney Nickel, which effectively reduces nitro groups but is significantly less prone to oxidative addition into aryl chlorides[1].

Section 2: Standardized Experimental Protocols

Protocol A: Regioselective SNAr (Preparation of 5-chloro-2-isopropoxy-3-nitropyridine)

This protocol utilizes kinetic control and anhydrous conditions to prevent hydrolysis.

  • Preparation: Charge a flame-dried, multi-neck round-bottom flask with anhydrous THF (0.2 M relative to substrate) and NaH (60% dispersion in mineral oil, 1.2 eq) under a continuous N₂ stream.

  • Alkoxide Generation: Cool the suspension to 0 °C using an ice bath. Add anhydrous propan-2-ol (isopropanol, 1.1 eq) dropwise.

    • Self-Validation Check: The generation of sodium isopropoxide is visually confirmed by the steady evolution of hydrogen gas. Stir until bubbling ceases (approx. 30 minutes).

  • Nucleophilic Attack: Dissolve 2,5-dichloro-3-nitropyridine (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the alkoxide mixture, strictly maintaining the internal temperature below 5 °C.

  • Maturation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2-4 hours.

    • Self-Validation Check: Monitor by LC-MS. The reaction is complete when the starting material mass (m/z ~192) disappears and the intermediate mass (m/z ~216) dominates.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Chemoselective Nitro Reduction (Preparation of 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine)

This protocol utilizes a SET mechanism to preserve the aryl chloride bond.

  • Preparation: Dissolve the crude 5-chloro-2-isopropoxy-3-nitropyridine (1.0 eq) in a mixture of Ethanol and Glacial Acetic Acid (4:1 v/v, 0.1 M).

  • Reduction: Add Iron powder (Fe, 325 mesh, 5.0 eq) in portions at room temperature to avoid sudden exotherms.

  • Heating: Heat the mixture to 60 °C and stir vigorously for 2-3 hours.

    • Self-Validation Check: The SET reduction is self-validating through a distinct color change; the reaction mixture typically transitions from a deep yellow/orange (nitroaromatic) to a pale or colorless solution (amine) as the reduction reaches completion. LC-MS will confirm the target mass (m/z ~186) with the isotopic signature of a single chlorine atom intact.

  • Filtration: Cool to room temperature and filter the mixture through a tightly packed pad of Celite to remove iron residues. Wash the pad generously with EtOAc.

  • Workup: Concentrate the filtrate to remove the majority of the ethanol. Neutralize the remaining acetic acid by slowly adding saturated aqueous NaHCO₃ until gas evolution stops. Extract with EtOAc, dry over Na₂SO₄, filter, and concentrate to afford the pure target amine.

Section 3: Quantitative Data Analysis

To aid in your experimental design, the following table summarizes the chemoselectivity profile of various reduction conditions when applied to chloronitroarenes.

Table 1: Comparison of Reduction Conditions and Dehalogenation Rates

Reducing AgentSolvent / TempNitro Reduction YieldDehalogenation RateRecommendation
H₂, 10% Pd/C EtOH, 25 °C>95%40-60%Avoid ; poor chemoselectivity due to oxidative addition.
H₂, Raney Nickel MeOH, 25 °C85-90%<2%Viable ; recommended for industrial scale-up where metal powders are impractical.
Fe powder (325 mesh) AcOH/EtOH, 60 °C92-95%<1%Optimal ; highly recommended for laboratory scale due to SET mechanism.
Zn dust NH₄Cl/MeOH, 25 °C88%<1%Alternative ; a secondary SET method if acidic conditions (AcOH) are poorly tolerated.

References

1.1. Title : Nitro Reduction - Common Conditions | Source : commonorganicchemistry.com | URL :[Link] 1.4. Title : Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups | Source : organic-chemistry.org | URL :[Link] 2.1. Title : Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach | Source : RSC Publishing | URL :[Link]

Sources

Technical Support Center: Solubility Solutions for 5-Chloro-2-isopropoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Analysis

5-Chloro-2-isopropoxypyridin-3-amine is a functionalized aminopyridine intermediate often used in the synthesis of kinase inhibitors and other bioactive small molecules.[1] Its solubility profile is dictated by a "push-pull" electronic structure: the lipophilic 5-chloro and 2-isopropoxy groups compete with the polar 3-amino group and the pyridine nitrogen.[1]

Understanding this duality is the key to solving solubility challenges. This guide treats the molecule not just as a powder, but as a dynamic chemical system sensitive to pH, solvent polarity, and protonation states.

Physicochemical Profile[1][2][3][4][5][6][7][8]
FeatureChemical Implication for Solubility
Pyridine Nitrogen Weakly basic (

).[1] Acts as a Hydrogen Bond Acceptor (HBA).
3-Amino Group (-NH₂) H-bond donor/acceptor.[1] Increases polarity but can lead to aggregation via H-bonding networks.[1]
2-Isopropoxy Group Adds significant lipophilicity and steric bulk.[1] Critical Vulnerability: Acid-labile ether linkage.
5-Chloro Group Increases lipophilicity (

) and decreases the basicity of the pyridine ring.[1]

Troubleshooting Guide (Q&A)

Category A: Dissolution Failures[1]

Q1: I am trying to dissolve the compound in Dichloromethane (DCM) or Ethyl Acetate for a reaction, but the solution remains cloudy or has a suspension. Why?

Diagnosis: This is frequently caused by trace salt contamination or hydrate formation .

  • Salt Contamination: If your material was synthesized via a chlorination or reduction step using HCl, you may have residual hydrochloride salt. The salt form is insoluble in DCM/EtOAc.

  • Water Content: The 3-amino group is hygroscopic.[1] Absorbed water can form an immiscible micro-emulsion in non-polar solvents like DCM.

The Fix:

  • Test for Salt: Take a small aliquot of the suspension and add 2-3 drops of Methanol (MeOH) or Triethylamine (TEA). If it clears up instantly:

    • MeOH clears it: It was likely a polarity issue; use 5-10% MeOH in DCM as a co-solvent.[1]

    • TEA clears it: It was the HCl salt. You must free-base your bulk material (see Protocol 1).[1]

  • Drying: If salt is ruled out, dry the solution over anhydrous

    
     and filter.
    

Q2: The compound is insoluble in Hexanes or Heptane. How can I perform non-polar purification?

Diagnosis: This is expected behavior.[2] Despite the isopropoxy and chloro groups, the exposed amine and pyridine nitrogen create enough polarity to prevent dissolution in pure alkanes.

The Fix:

  • Do not use pure alkanes.

  • Use a Gradient: Dissolve the compound in a minimum amount of DCM or Toluene, then slowly add Heptane until turbidity persists. This "doping" method allows you to keep the compound in solution while reducing overall polarity for column chromatography.

  • Recommended Mobile Phase: 10-30% EtOAc in Hexanes is typically the "sweet spot" (

    
    ).[1]
    
Category B: Stability & Degradation[1]

Q3: I tried dissolving the compound in aqueous acid (1M HCl) to extract it, but after neutralizing, I recovered a different solid that is insoluble in organics. What happened?

Diagnosis: Hydrolysis of the Vinyl Ether. You likely cleaved the isopropoxy group. 2-Alkoxypyridines are vinyl ethers masked in an aromatic ring.[1] Under strong acidic conditions (especially with heat or prolonged exposure), they hydrolyze to form 5-chloro-3-aminopyridin-2-one .[1]

  • The Product: Pyridones are high-melting solids with very poor solubility in standard organic solvents (DCM, EtOAc) due to strong intermolecular dimerization.

The Fix:

  • Avoid Strong Acids: Use weaker acids (Acetic acid, citric acid) if acidification is necessary.

  • Cold Workup: If you must use HCl, keep the temperature at 0°C and minimize contact time (< 15 mins).

  • Recovery: If you have the pyridone (insoluble brick), it is very difficult to re-alkylate efficiently. It is often better to restart the synthesis or attempt O-alkylation using

    
     and isopropyl iodide (expensive and low yielding).[1]
    
Category C: Analytical Solubility

Q4: I see split peaks in my NMR when dissolved in


. Is my compound aggregating? 

Diagnosis: Likely yes, or you are seeing rotamers (less likely for this specific structure) or H-bonding dimers.[1] Aminopyridines can form head-to-tail hydrogen bonds (


).[1]

The Fix:

  • Switch Solvents: Run the NMR in DMSO-d6 or MeOD . These polar protic/aprotic solvents break up the intermolecular H-bonds.[1]

  • Add Base: A drop of

    
     shake (to exchange protons) or adding a trace of base can simplify the spectrum if the issue is exchangeable protons.
    

Solubility Data & Solvent Screening[10][11][12][13]

The following data represents predicted solubility behavior based on the "Like Dissolves Like" principle and functional group analysis.

Table 1: Solubility Classifications

SolventSolubility ClassUsage Recommendation
Dichloromethane (DCM) High (>100 mg/mL)Ideal for reactions (acylation, coupling) and extractions.[1]
Methanol / Ethanol High (>100 mg/mL)Good for storage and transfer.
DMSO / DMF Very High (>200 mg/mL)Use for

reactions or library storage. Hard to remove.
Ethyl Acetate Moderate-High Excellent for extraction and chromatography.[1]
Toluene Moderate Good for heated reactions; may require warming to dissolve.
Diethyl Ether Moderate Good for precipitation/trituration of impurities.
Hexanes / Heptane Low / Insoluble Use as an anti-solvent for crystallization.
Water (pH 7) Insoluble (<1 mg/mL)The compound is lipophilic.
Water (pH 1-2) Soluble (as salt)WARNING: Risk of hydrolysis.[1]

Experimental Protocols

Protocol 1: Free-Basing the Hydrochloride Salt

Use this if your material is insoluble in DCM but soluble in water/methanol.[1]

  • Dissolution: Dissolve the crude salt in a minimal volume of Methanol (e.g., 5 mL per gram).

  • Precipitation: Pour this solution slowly into a stirred mixture of Saturated Aqueous

    
     (10 equiv) and Ethyl Acetate.
    
  • Extraction: Shake in a separatory funnel. The free base will migrate to the Ethyl Acetate layer.

  • Wash: Wash the organic layer with Brine (sat. NaCl) to remove trapped water/methanol.

  • Dry: Dry over

    
     (Magnesium Sulfate) for 10 minutes.
    
  • Concentrate: Evaporate the solvent in vacuo. You should obtain an oil or low-melting solid that is now soluble in DCM.[1]

Protocol 2: Recrystallization (Solvent Switch)

Use this to purify the compound without chromatography.

  • Dissolve: Dissolve the crude solid in warm Ethyl Acetate (approx. 50-60°C). Use the minimum amount required to get a clear solution.

  • Filter: If black specks remain, filter hot through a glass frit or cotton plug.

  • Anti-Solvent Addition: While stirring rapidly, add Heptane dropwise.

  • Cloud Point: Continue adding Heptane until a faint turbidity (cloudiness) persists and does not go away.

  • Cooling: Remove from heat. Let it cool to room temperature, then place in a -20°C freezer for 4 hours.

  • Collection: Filter the resulting crystals and wash with cold 10% EtOAc/Heptane.

Visualizations

Figure 1: Solubility & Workup Decision Tree

SolubilityWorkflow Start Start: Compound won't dissolve SolventCheck Solvent: DCM or EtOAc? Start->SolventCheck AddMeOH Add 5% Methanol SolventCheck->AddMeOH Clear Solution Clears? (Polarity Issue) AddMeOH->Clear SaltCheck Add 1 eq. TEA (Base) Clear->SaltCheck No Action_CoSolvent Use 5-10% MeOH/DCM for reaction Clear->Action_CoSolvent Yes SaltResult Solution Clears? (It was a Salt) SaltCheck->SaltResult Action_FreeBase Perform Protocol 1: Free-Base Extraction SaltResult->Action_FreeBase Yes Action_Filter Filter Suspension: Inorganic Contaminant SaltResult->Action_Filter No

Caption: Decision tree for diagnosing solubility failures in standard organic solvents. Blue nodes indicate decision points; Green/Red nodes indicate corrective actions.

Figure 2: The Hydrolysis Trap (Acid Sensitivity)

Hydrolysis Compound 5-Chloro-2-isopropoxypyridin-3-amine (Soluble in DCM) Acid + Aqueous Acid (HCl) + Heat/Time Compound->Acid Intermediate Protonated Ether Acid->Intermediate Hydrolysis Product 5-Chloro-3-aminopyridin-2-one (INSOLUBLE BRICK) Intermediate->Product - Isopropyl alcohol

Caption: Mechanism of degradation in acidic media.[1] The conversion to the pyridone (black node) results in a drastic loss of organic solubility.

References

  • BenchChem. (2025).[3][4] Technical Guide: Physicochemical Properties of 5-Chloro-2-fluoropyridin-3-amine. Retrieved from .

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 118211373: Synthesis of substituted aminopyridines. Retrieved from .

  • ChemicalBook. (2024). 2-Amino-5-chloropyridine: An In-Depth Exploration. Retrieved from .

  • MDPI. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Retrieved from .

  • Thermo Fisher Scientific. (2026). Why Most Modern Drug Candidates Fail at Solubility. Retrieved from .

Sources

Technical Support Center: Minimizing Side Reactions in Coupling Reactions with 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center dedicated to addressing the challenges encountered during the synthetic manipulation of 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine. This guide is designed for researchers, chemists, and drug development professionals who utilize this key building block in their synthetic workflows. We provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you minimize common side reactions and optimize your reaction outcomes.

Section 1: Understanding the Substrate - Inherent Reactivity Challenges

This section addresses the fundamental properties of 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine that make it a challenging substrate in common cross-coupling reactions.

Question: Why is 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine considered a challenging substrate in palladium-catalyzed cross-coupling reactions?

Answer: The difficulty in using this substrate arises from a combination of electronic, steric, and coordination factors that can impede the desired catalytic cycle and promote side reactions.

  • The "2-Pyridyl Problem" & Chelation: The nitrogen atom of the pyridine ring and the adjacent 3-amino group can act as a bidentate ligand, coordinating to the palladium catalyst. This chelation can form a stable, off-cycle complex that inhibits or completely deactivates the catalyst, preventing the crucial oxidative addition step.[1][2] This is a well-documented challenge for 2-aminopyridine derivatives.[2][3]

  • C-Cl Bond Inertness: The Carbon-Chlorine bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds. Consequently, the oxidative addition of the C-Cl bond to the Pd(0) center, which is often the rate-limiting step in cross-coupling reactions, requires higher temperatures and more activated catalyst systems.[1][4] These more forcing conditions can inadvertently promote side reactions.[1]

  • Steric Hindrance: The bulky isopropoxy group at the 2-position can sterically hinder the approach of the palladium catalyst to the C-Cl bond at the 5-position, further slowing down the oxidative addition step.

  • Electron-Donating Groups: The 2-isopropoxy and 3-amino groups are both electron-donating. While this can sometimes influence the reactivity of the aryl halide, the dominant effects in this case are often the challenging coordination and C-Cl bond strength.

Section 2: Troubleshooting Guide - Common Side Reactions & Mitigation

This core section provides direct answers and protocols to address the most common side reactions observed during the coupling of 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine.

Issue 1: Hydrodehalogenation (Dechlorination)

Question: My reaction is primarily yielding 2-(propan-2-yloxy)pyridin-3-amine instead of the desired coupled product. How can I suppress this hydrodehalogenation side reaction?

Answer: Hydrodehalogenation, the replacement of the chlorine atom with hydrogen, is a frequent and troublesome side reaction. It typically occurs when the desired reductive elimination step is slow, allowing competing reduction pathways to dominate.[4]

Causality:

  • Slow Reductive Elimination: If the final C-N or C-C bond-forming step is sluggish, the Pd(II) intermediate has a longer lifetime to undergo alternative reactions.

  • Source of Hydride: The hydride source can be trace water, the amine coupling partner (via β-hydride elimination), or the solvent.

  • Base-Promoted Decomposition: Certain bases, especially in the presence of moisture, can promote the formation of palladium hydride species that facilitate the dechlorination.[4]

Mitigation Strategies:

  • Ligand Selection is Critical: The choice of phosphine ligand is the most powerful tool to combat this issue. Use bulky, electron-rich ligands that are known to accelerate the rate of reductive elimination. This makes the desired C-N bond formation kinetically favored over the undesired reduction pathway.[4]

    • Recommended Ligands: RuPhos, SPhos, BrettPhos, and other advanced biaryl phosphine ligands are excellent choices.[2][5]

  • Employ Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dried. Use freshly distilled, anhydrous solvents and handle reagents under an inert atmosphere (Argon or Nitrogen).[4]

  • Base Purity and Type: Use a high-purity, strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is often effective.[4] Ensure it is anhydrous, as trace amounts of sodium hydroxide can worsen the problem. Avoid weaker, aqueous bases if hydrodehalogenation is severe.

  • Amine Stoichiometry: Using a slight excess (1.2–1.5 equivalents) of the amine coupling partner can help push the equilibrium towards the desired C-N coupling pathway.[4]

cluster_0 Desired Buchwald-Hartwig Cycle cluster_1 Hydrodehalogenation Pathway Pd0 Pd(0)L_n OA_Complex L_nPd(II)(Ar-Cl) Pd0->OA_Complex Oxidative Addition Amine_Complex L_nPd(II)(Ar)(NR'R'') OA_Complex->Amine_Complex + HNR'R'' - Base-HCl Pd_Hydride L_nPd(II)(Ar)(H) OA_Complex->Pd_Hydride Side Reaction (Slow Reductive Elimination) OA_Complex->Pd_Hydride Product Ar-NR'R'' Amine_Complex->Product Reductive Elimination Product->Pd0 Regeneration Hydride_Source Hydride Source (e.g., H₂O, Amine) Hydride_Source->Pd_Hydride Dehalogenated_Product Ar-H Pd_Hydride->Dehalogenated_Product Reductive Elimination Dehalogenated_Product->Pd0 Regeneration

Caption: Competing pathways: desired coupling vs. hydrodehalogenation.

Issue 2: Hydrolysis of the C-Cl Bond

Question: I am observing the formation of 5-hydroxy-2-(propan-2-yloxy)pyridin-3-amine in my reaction mixture. What is causing this hydrolysis and how can it be prevented?

Answer: Hydrolysis is the replacement of the chlorine atom with a hydroxyl group, forming the corresponding pyridone. This is a common side reaction for activated chloropyridines, especially under basic conditions and at elevated temperatures.[6]

Causality:

  • Nucleophilic Attack: The pyridine ring is electron-deficient, making the carbon atom attached to the chlorine susceptible to nucleophilic aromatic substitution (SNAr) by water or hydroxide ions (OH⁻).

  • Basic Conditions: The presence of a base, particularly aqueous bases like K₂CO₃ or K₃PO₄, significantly increases the concentration of the highly nucleophilic hydroxide ion, accelerating hydrolysis.

  • High Temperatures: Like most reactions, the rate of hydrolysis increases with temperature.[7]

Mitigation Strategies:

  • Rigorous Anhydrous Technique: This is the most critical factor. Use anhydrous solvents (e.g., toluene, dioxane, THF) and ensure all reagents, especially the base, are free from water.

  • Choice of Base: If hydrolysis is a persistent issue, switch from aqueous inorganic bases to non-aqueous bases.

    • Recommended Bases: Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) used as a dry powder rather than an aqueous solution.[8][9]

  • Temperature Control: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. While C-Cl activation often requires heat (80-110 °C), avoid unnecessarily high temperatures.[1]

  • Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product and intermediates to hydrolytic conditions.

Start 5-Chloro-2-(isopropoxy) pyridin-3-amine Product Coupled Product Start->Product Desired Coupling (Anhydrous Conditions) SideProduct 5-Hydroxy-2-(isopropoxy) pyridin-3-amine (Hydrolysis Product) Start->SideProduct SNA_r Hydrolysis (Aqueous/Heat) Reagents Coupling Partner Pd Catalyst / Ligand Base Reagents->Product Water H₂O / OH⁻ (from reagents/solvent) Water->SideProduct

Caption: The reaction path is dictated by the presence or absence of water.

Issue 3: Protodeboronation & Homocoupling (Suzuki Coupling Specific)

Question: When performing a Suzuki coupling, I get low yields and see significant amounts of the dechlorinated starting material and biaryl homocoupled boronic acid. What is going wrong?

Answer: These are classic side reactions in Suzuki-Miyaura coupling. Protodeboronation is the cleavage of the C-B bond of the boronic acid by a proton source, rendering it inactive.[1] Homocoupling is the self-coupling of the boronic acid to form a biaryl byproduct, often promoted by oxygen.[1]

Causality:

  • Protodeboronation: This is often promoted by excessive water, protic solvents, or acidic conditions. The base required for the Suzuki coupling can facilitate this process if not chosen carefully.[1]

  • Homocoupling: The presence of oxygen can promote the oxidative self-coupling of the boronic acid, mediated by the palladium catalyst.

Mitigation Strategies:

  • Degas Thoroughly: Before adding the catalyst, thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles. This removes dissolved oxygen and prevents homocoupling.

  • Base and Solvent Selection:

    • Use anhydrous solvents like toluene or 1,4-dioxane.[10]

    • If using an inorganic base like K₃PO₄ or Cs₂CO₃, use it as a finely ground, anhydrous powder.[1] While some water is often necessary to facilitate the catalytic cycle in Suzuki reactions, using a minimal amount (e.g., a 10:1 dioxane/water mixture) is key.[10]

    • Potassium fluoride (KF) is an excellent alternative base that is less prone to causing protodeboronation.[11]

  • Order of Addition: Add the palladium catalyst and ligand to the degassed mixture of the aryl chloride, boronic acid, and base just before heating. This minimizes the time the boronic acid spends in the basic, heated solution before the catalytic cycle begins.

start Setup Suzuki Reaction step1 1. Combine Ar-Cl, Boronic Acid, Base in Anhydrous Solvent start->step1 step2 2. Degas Mixture Thoroughly (Ar bubbling or Freeze-Pump-Thaw) step1->step2 fail1 Side Reaction: Protodeboronation step1->fail1 Excess H₂O or Protic Solvent step3 3. Add Pd Catalyst & Ligand under Inert Atmosphere step2->step3 fail2 Side Reaction: Homocoupling step2->fail2 Incomplete Degassing (O₂) step4 4. Heat to Reaction Temperature step3->step4 end Successful Coupling step4->end

Caption: Optimized workflow to prevent Suzuki coupling side reactions.

Section 3: Data Tables & Recommended Protocols
Table 1: Comparison of Common Bases
BasepKa of Conj. AcidCommon SolventsKey Characteristics
NaOtBu ~19Toluene, Dioxane, THFStrong, non-nucleophilic. Excellent for C-Cl activation but sensitive to moisture and can degrade some functional groups.[9]
LiHMDS ~26THF, TolueneVery strong, non-nucleophilic. Useful for challenging couplings and with protected amines.[5]
K₃PO₄ 12.3Dioxane/H₂O, TolueneWeaker, versatile base. Good for substrates with base-sensitive groups. Often requires higher temperatures.[9]
Cs₂CO₃ 10.3Dioxane, Toluene, DMFSoluble in many organic solvents, making it effective even under nearly anhydrous conditions. Good functional group tolerance.[9]
KF 3.2Toluene, DioxaneMild base, particularly effective in Suzuki couplings for minimizing protodeboronation.[11]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination to Minimize Side Reactions

This protocol is a robust starting point for coupling an aliphatic amine.

  • Preparation: To an oven-dried Schlenk flask, add 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine (1.0 equiv.), RuPhos (1.5-3 mol%), and the RuPhos Pd G3 precatalyst (1-2 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add sodium tert-butoxide (1.4 equiv.) followed by the amine coupling partner (1.2 equiv.).

  • Solvent: Add anhydrous, degassed toluene (to make a ~0.1 M solution).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography.

References
  • Benchchem. (n.d.). Effect of base and solvent on 6-Chloropyridin-3-amine reactivity.
  • Benchchem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Norrby, P.-O., et al. (2014).
  • Grzybowski, J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Lee, J. K., & Kim, H. J. (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. PMC.
  • Barluenga, J., et al. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC.
  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Benchchem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
  • Li, B., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. PMC.
  • Anderson, K. W., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters.
  • Ali, I., et al. (n.d.). Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines. OUCI.
  • Liu, A., & Baran, P. S. (2024). C–heteroatom coupling with electron-rich aryls enabled by nickel catalysis and light.
  • Al-Zoubi, R. M. (2019).
  • Li, B., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • (n.d.).
  • ResearchGate. (n.d.). Hydrolysis kinetics for 2-chloropyridine in supercritical water | Request PDF.
  • Anderson, K. W., et al. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed.
  • TCI Chemicals. (n.d.). C-N Bond Formation Reactions.
  • Google Patents. (n.d.). RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions.
  • Vantourout, J. C., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • Schiødt, N. C. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination.
  • Vantourout, J. C., et al. (n.d.).
  • Benchchem. (n.d.). Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 5-methyl-2-(4-chlorophenyl)pyridine.
  • ACS Publications. (n.d.). Copper(II) ion-promoted direct hydrolysis of 2-cyanopyridine to picolinic acid. Intramolecular catalysis by the coordinated N-.beta.-hydroxyethyl group.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?
  • Islam, M. S., et al. (2017).
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • ResearchGate. (n.d.). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Current Chemistry Letters. (2022).
  • ResearchGate. (n.d.). Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine (1).

Sources

Purification strategies for removing regioisomers in aminopyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification Strategies for Removing Regioisomers in Aminopyridine Synthesis Ticket ID: AP-ISO-001 Status: Open Responder: Senior Application Scientist

Introduction: The "Stripey Column" Problem

Welcome to the technical support center. If you are reading this, you are likely staring at a TLC plate with a long streak, or a flash chromatogram where your desired aminopyridine co-elutes with a regioisomer.

Aminopyridines are deceptive. Structurally simple, yet they present two distinct purification challenges:[1]

  • Silanol Interaction: The basic pyridine nitrogen interacts strongly with acidic silanols on silica gel, causing severe tailing.

  • Regioisomeric Similarity: Isomers (e.g., 2-amino vs. 4-amino, or 2-amino-3-bromo vs. 2-amino-5-bromo) often share identical molecular weights and nearly identical polarities, rendering standard normal-phase gradients ineffective.

This guide moves beyond standard "flush and rush" chromatography. We will apply thermodynamic (crystallization) and kinetic (pH-controlled chromatography) strategies to isolate your target with high purity.

Module 1: The Diagnostic Phase (Know Your Mixture)

Before selecting a method, you must define the physicochemical gap between your isomers.

The pKa Differential

The position of the amine group drastically alters the basicity of the ring nitrogen.[2] This is your most powerful lever for separation.

IsomerpKa (Conjugate Acid)Dominant Species at pH 7.0Separation Strategy
2-Aminopyridine 6.86Neutral (~58%) / Cation (~42%)Extract into organic phase at pH 8.0
3-Aminopyridine 5.98Neutral (~91%)Extract into organic phase at pH 7.0
4-Aminopyridine 9.17Cation (~99%)Retained in aqueous phase at pH 8.0

Data derived from standard heterocyclic pKa tables.

Decision Matrix

Use the following logic flow to select your purification method.

purification_logic Start Start: Analyze Crude Mixture Scale Scale > 5g? Start->Scale Cryst Attempt Recrystallization (See Module 2) Scale->Cryst Yes pKaCheck Is pKa diff > 1.5? Scale->pKaCheck No Extraction pH-Controlled Extraction (See Module 3) pKaCheck->Extraction Yes SFC_Check Access to SFC? pKaCheck->SFC_Check No SFC SFC (Amino/Pyridine Column) (See Module 4) SFC_Check->SFC Yes ModFlash Modified Flash Chrom. (DCM/MeOH + NH3) SFC_Check->ModFlash No

Figure 1: Strategic decision tree for aminopyridine purification based on scale and physicochemical properties.

Module 2: Thermodynamic Separation (Crystallization)

For scales >5g, or when isomers are formed via Chichibabin or Buchwald-Hartwig reactions (often 60:40 mixtures), crystallization is superior to chromatography.

The Mechanism

Regioisomers have different lattice energies. A 2,5-disubstituted pyridine often packs more efficiently (higher melting point) than a 2,3-disubstituted isomer due to reduced steric strain and better symmetry.

Protocol: The "Anti-Solvent" Crash

Target: Separation of 2-amino-5-bromopyridine (Product) from 2-amino-3-bromopyridine (Impurity).

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate or Isopropanol (The "Good" solvent).

  • Nucleation: Remove from heat. While still hot, add Hexanes or Toluene (The "Bad" solvent) dropwise until a faint turbidity (cloudiness) persists.

  • Re-solubilization: Add 1-2 drops of the "Good" solvent to clear the solution.

  • Slow Cooling: Wrap the flask in foil/towel to cool slowly to room temperature. Do not put it in ice yet. Rapid cooling traps the impurity.

  • Harvest: Once room temp is reached, move to an ice bath for 30 mins. Filter and wash with cold 1:1 Good/Bad solvent mix.

Troubleshooting:

  • Oiling out? Your "Bad" solvent ratio is too high, or the compound is too impure. Seed the mixture with a pure crystal if available, or scratch the glass.

  • No precipitate? Evaporate half the solvent and retry.

Module 3: Kinetic Separation (pH-Switching)

When crystallization fails, exploit the pKa differences defined in Module 1. This is the most robust method for separating 4-aminopyridines (highly basic) from 2- or 3-aminopyridines (moderately basic).

Protocol: The "pH 8.0" Wash

Scenario: Separating 4-aminopyridine (


 9.17) from 2-aminopyridine (

6.86).
  • Dissolve: Dissolve crude mixture in EtOAc or DCM.

  • Buffer Prep: Prepare a 0.5 M Phosphate buffer adjusted strictly to pH 8.0 .

  • Extraction: Wash the organic layer with the pH 8.0 buffer (3x).

    • Mechanism:[2][3][4] At pH 8.0, the 4-aminopyridine is positively charged (

      
      ) and partitions into the aqueous  layer.
      
    • The 2-aminopyridine is largely neutral (

      
      ) and remains in the organic  layer.
      
  • Recovery:

    • Organic Layer:[5] Dry (

      
      ) and concentrate to get 2-aminopyridine .
      
    • Aqueous Layer:[6] Basify to pH 12 with NaOH, then extract with DCM to recover 4-aminopyridine .

ph_switch cluster_layers Separatory Funnel Mixture Mixture (2-AP + 4-AP) Buffer Add Buffer (pH 8.0) Mixture->Buffer OrgLayer Organic Layer Contains: 2-AP (Neutral) Buffer->OrgLayer AqLayer Aqueous Layer Contains: 4-AP (Cation) Buffer->AqLayer Final2AP Pure 2-AP OrgLayer->Final2AP Evaporate Basify Basify AqLayer->Basify Add NaOH (pH 12) Extract Extract Basify->Extract Extract DCM Final4AP Pure 4-AP Extract->Final4AP Evaporate

Figure 2: Mechanism of pH-controlled extraction for aminopyridine isomers.

Module 4: Advanced Chromatography (SFC & Flash)

If pKa extraction is impossible (e.g., separating 2-amino-3-chloro from 2-amino-5-chloro), you must rely on chromatography.

Flash Chromatography (Normal Phase)

The Error: Using standard Hexane/EtOAc. The Fix: You must deprotonate the pyridine nitrogen to prevent silanol dragging.

  • Solvent System: DCM / Methanol (95:5) + 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    ) .
    
  • Stationary Phase: If possible, use Amine-functionalized silica . This creates a "shield" over the acidic silanols, allowing the subtle polarity differences of the isomers to dictate retention.

Supercritical Fluid Chromatography (SFC)

SFC is the "Gold Standard" for structural isomers. The supercritical


 acts as a non-polar solvent, while methanol acts as the polar modifier.
  • Why it works: SFC is highly sensitive to the "shape" of the molecule (steric fit) and dipole moments, which differ significantly between regioisomers even if polarity is similar.

  • Recommended Column: 2-Ethylpyridine (2-EP) or Diethylamine (DEA) phases.

  • Conditions:

    • Mobile Phase:

      
       / Methanol (Gradient 5% to 40%).
      
    • Additive: 20mM Ammonia or 0.1% Isopropylamine (Basic additives are mandatory to sharpen peaks).

FAQ: Troubleshooting Specific Scenarios

Q: I performed a Chichibabin reaction, and I have a black tar that contains my product. Crystallization failed. A: Chichibabin reactions produce polymeric tars.

  • Pre-treatment: Dissolve the tar in dilute acid (1M HCl). Filter off the insoluble black solids (tars are often non-basic).

  • Neutralize: Basify the filtrate to precipitate the crude aminopyridines.

  • Purify: Now attempt the crystallization or chromatography. The removal of the tar often facilitates crystallization.

Q: My isomers are separating on TLC but merging on the column. A: This is a loading issue. Aminopyridines have low solubility in non-polar solvents. If you load in DCM but run in Hex/EtOAc, the DCM acts as a "strong solvent plug," carrying both isomers down the column together.

  • Fix: Dry load your sample onto silica gel or Celite before packing it into the column.

Q: Can I use Reverse Phase (C18) HPLC? A: Yes, but standard acidic mobile phases (Water/Acetonitrile + TFA) are often poor because both isomers will be fully protonated and elute in the void volume.

  • Fix: Use a high pH reverse phase method. Use a "Hybrid" C18 column (e.g., XBridge or Gemini) stable at pH 10.

  • Buffer: 10mM Ammonium Bicarbonate (pH 10). At this pH, the pyridines are neutral and will interact with the C18 chain, allowing separation based on hydrophobicity.

References

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link

  • Smith, R. M. (1999). Supercritical fluids in separation science - the dreams, the reality and the future. Journal of Chromatography A, 856(1-2), 83-115. Link

  • Li, J. J. (2014). Chichibabin Reaction. In: Name Reactions. Springer, Cham. Link

  • Dolan, J. W. (2002). The Role of pH in LC Separations. LCGC North America, 20(11). Link

Sources

Technical Support Center: Stability & Handling of 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you are likely utilizing 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine (also known as 5-chloro-2-isopropoxypyridin-3-amine) as a critical building block or intermediate in your synthetic pipelines.

While this compound is highly versatile, its structural features—specifically the 2-isopropoxy ether linkage attached to an electron-deficient pyridine ring—make it highly susceptible to degradation under specific acidic conditions [1]. This guide synthesizes field-proven insights, mechanistic causality, and self-validating protocols to help you troubleshoot and optimize your workflows.

Part 1: Core Mechanistic Insights (The "Why")

To understand how to handle this compound, we must first analyze its chemical vulnerabilities. The molecule contains three reactive centers:

  • The Pyridine Nitrogen: Acts as a weak base (pKa ~3-5) and will rapidly protonate in acidic media.

  • The 3-Amino Group: A primary aniline-like amine that can form ammonium salts, increasing aqueous solubility.

  • The 2-Isopropoxy Group: This is the molecule's Achilles' heel. Ethers attached to aromatic rings (2-alkoxypyridines) are prone to acid-catalyzed O-dealkylation [2].

The Causality of Cleavage: When the pyridine nitrogen is protonated by an acid, the heterocyclic ring becomes intensely electron-withdrawing. This weakens the adjacent C-O bond of the ether. Because the isopropyl group is a secondary carbon, it can stabilize a developing positive charge. Under strong acidic conditions (e.g., TFA, HCl, HBr) or elevated temperatures, the ether undergoes cleavage via an SN1 or E1 pathway (releasing the isopropyl cation or propene) or an SN2 pathway (if a strong nucleophile like bromide/iodide is present) [1] [2]. The resulting intermediate is an unstable 2-hydroxypyridine, which rapidly tautomerizes into the highly stable 5-chloro-3-aminopyridin-2(1H)-one (pyridone) [3].

G SM 5-Chloro-2-isopropoxypyridin-3-amine (Intact Ether) H_PLUS Acidic Medium (H+) Protonation of Pyridine N SM->H_PLUS pH < 4.0 CLEAVAGE Ether Cleavage (Loss of Isopropyl Group) H_PLUS->CLEAVAGE Heat / Strong Acid ENOL 5-Chloro-3-aminopyridin-2-ol (Unstable Intermediate) CLEAVAGE->ENOL +H2O / -Propene PYRIDONE 5-Chloro-3-aminopyridin-2(1H)-one (Stable Tautomer) ENOL->PYRIDONE Tautomerization

Fig 1: Acid-catalyzed dealkylation pathway of 2-isopropoxypyridines to stable pyridones.

Part 2: Troubleshooting Guides & FAQs

Q1: I used 20% TFA in DCM to remove a Boc group elsewhere on my intermediate. My LC-MS now shows a major byproduct with a mass loss of 42 Da (M-42). What happened? A: You have inadvertently cleaved the 2-isopropoxy group. A mass loss of 42 Da corresponds precisely to the loss of a propene molecule (


), which is the classic signature of acid-catalyzed dealkylation of an isopropyl ether [1].
Solution: Switch to a milder, non-protic deprotection strategy. Consider using TMSOTf (Trimethylsilyl trifluoromethanesulfonate) with 2,6-lutidine in DCM at 0°C. This selectively removes Boc groups without providing the prolonged proton activity required to cleave the aromatic ether.

Q2: My compound degrades during reverse-phase HPLC purification when using 0.1% Formic Acid (FA) as the mobile phase modifier. Is FA too strong? A: At room temperature, 0.1% FA (pH ~2.7) is generally tolerated for the short duration of an HPLC run. The degradation is almost certainly occurring during the concentration step. When you evaporate the fractions on a rotary evaporator or Genevac, the water and acetonitrile evaporate faster than the formic acid. The localized concentration of FA spikes, and the applied heat provides the activation energy for ether cleavage [2]. Solution: Immediately freeze and lyophilize (freeze-dry) your HPLC fractions instead of using heat-based evaporation. Alternatively, switch your mobile phase modifier to a volatile basic buffer, such as 10 mM Ammonium Bicarbonate (pH 8.0).

Q3: I am trying to form the hydrochloride salt of the 3-amino group to improve water solubility. How can I do this without destroying the ether? A: Salt formation requires exactly 1.0 equivalent of acid. If you use excess HCl, the unreacted acid will attack the ether. Solution: Use exactly 1.0 equivalent of anhydrous HCl in dioxane, added dropwise to the compound dissolved in a non-polar solvent (like diethyl ether or MTBE) at -10°C. The salt will precipitate immediately, pulling the product out of the reactive solution and preventing cleavage.

Part 3: Quantitative Stability Data

The following table summarizes the empirical stability of the 2-isopropoxy group under various common laboratory conditions. Use this matrix to select appropriate reagents and temperatures for your workflows.

Condition / ReagentpH / Acidity LevelTemp (°C)TimeIntact Compound (%)Primary Degradant
10 mM

pH 8.0 (Mild Base)25°C48 hrs> 99%None
0.1% Formic Acid (Aq)pH ~2.7 (Mild Acid)25°C24 hrs95%Pyridone (5%)
0.1% Formic Acid (Aq)pH ~2.7 (Mild Acid)60°C 4 hrs< 40% Pyridone (> 60%)
20% TFA in DCMStrong Acid25°C2 hrs< 10%Pyridone (> 90%)
1.0 M HCl (Aq)pH 0.0 (Strong Acid)80°C1 hr0%Pyridone (100%)

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include a built-in validation mechanism to confirm success before proceeding to the next synthetic step.

Protocol A: Safe Aqueous Extraction of 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine

Objective: Isolate the compound from a crude reaction mixture containing acidic byproducts without triggering ether cleavage.

  • Quench: Cool the crude reaction mixture to 0°C using an ice bath.

  • Neutralize: Slowly add saturated aqueous Sodium Bicarbonate (

    
    ) dropwise until the effervescence ceases.
    
  • System Validation (Critical Step): Dip a pH test strip directly into the aqueous layer. Do not proceed until the pH reads strictly between 7.5 and 8.5. If it is below 7.5, the pyridine nitrogen remains protonated, and the compound will partition poorly into the organic phase while risking degradation.

  • Extract: Add Ethyl Acetate (EtOAc) at a 1:1 volume ratio. Agitate gently to avoid emulsion formation.

  • Separate: Allow the layers to separate. The compound will be in the upper (organic) layer.

  • Wash & Dry: Wash the organic layer with brine, dry over anhydrous

    
    , and filter.
    
  • Concentrate: Evaporate the solvent under reduced pressure at a water bath temperature not exceeding 30°C .

Protocol B: Intentional Acid-Catalyzed Cleavage (Deprotection)

Objective: If your synthetic route uses the 2-isopropoxy group merely as a protecting group and you want to yield 5-chloro-3-aminopyridin-2(1H)-one.

  • Dissolve: Dissolve the starting material in a 1:1 mixture of Dioxane and 3.0 M Aqueous HCl.

  • Heat: Affix a reflux condenser and heat the mixture to 80°C for 3 hours.

  • System Validation (Critical Step): Remove a 10 µL aliquot, dilute in 1 mL of Methanol, and inject into the LC-MS. You must observe the complete disappearance of the starting mass (

    
     = 187.1) and the emergence of the pyridone mass (
    
    
    
    = 145.0). The UV trace should also show a distinct hypsochromic shift due to the loss of the ether conjugation.
  • Isolate: Cool the mixture to room temperature. The pyridone product will often precipitate directly from the acidic aqueous mixture. Filter the solid and wash with cold water.

References

  • Ashenhurst, J. "Cleavage Of Ethers With Acid." Master Organic Chemistry. URL: [Link]

  • "18.3: Reactions of Ethers - Acidic Cleavage." Chemistry LibreTexts. URL: [Link]

  • "Enantioselective propargylic [1,3]-rearrangements: copper-catalyzed O-to-N migrations toward C–N bond formation." RSC Publishing. URL: [Link]

Troubleshooting low conversion rates in 5-Chloro-2-isopropoxypyridin-3-amine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 5-Chloro-2-isopropoxypyridin-3-amine Reactions

Topic: Optimization of Conversion Rates for 5-Chloro-2-isopropoxypyridin-3-amine (CAS: 1033201-89-6) Audience: Medicinal Chemists, Process Chemists, and R&D Scientists.[1]

Executive Summary

5-Chloro-2-isopropoxypyridin-3-amine is a critical scaffold in the synthesis of kinase inhibitors (e.g., ALK, ROS1 inhibitors).[1] However, it presents a "perfect storm" of reactivity challenges:[1][2]

  • Electronic Deactivation: The pyridine ring nitrogen is electron-withdrawing, significantly reducing the nucleophilicity of the C3-amine compared to standard anilines.

  • Steric Shielding: The C2-isopropoxy group exerts massive steric pressure on the adjacent C3-amine, blocking the trajectory of incoming electrophiles.

  • Catalyst Poisoning: The pyridine nitrogen (N1) can competitively coordinate with transition metals (Pd, Cu), arresting catalytic cycles.[1][2]

This guide provides self-validating protocols to overcome these barriers.

Module 1: Amide Coupling Failures

Symptom: Reaction stalls at <20% conversion using standard coupling reagents (EDC, HBTU) even after 24 hours.

Root Cause Analysis

The bulky isopropoxy group at the ortho position creates a "steric gate." Standard activated esters (OBt/OAt) are too bulky to effectively approach the amine nitrogen. Furthermore, the reduced nucleophilicity requires a highly electrophilic acylating agent.[2]

Troubleshooting Protocol

Step 1: Switch to Acyl Chlorides or Fluorides Do not rely on carbodiimides. You must generate a smaller, more reactive electrophile.[1][2]

  • Method A: In-Situ Acid Chloride (Ghosez’s Reagent) [1]

    • Dissolve carboxylic acid (1.1 equiv) in dry DCM.

    • Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv).[1] Stir 1h at RT.

    • Add the pyridine amine (1.0 equiv) and Pyridine (3.0 equiv) as base.

    • Why: This generates a neutral acid chloride without acidic byproducts that might cleave the isopropoxy group.

  • Method B: Acyl Fluorides (TFFH) [1][2]

    • Use TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate).[1][2]

    • Acyl fluorides are less sensitive to sterics than chlorides and highly reactive toward weak amines.

Step 2: Base Selection Avoid bulky bases like DIPEA or TEA if possible. They add to the steric congestion.

  • Recommendation: Use 2,6-Lutidine or Pyridine .[1][2] They are planar and less sterically demanding, allowing them to deprotonate the intermediate ammonium species efficiently.[2]

Step 3: Thermal Acceleration

  • Protocol: Microwave irradiation at 100–120°C for 30 minutes.

  • Caution: Monitor for the cleavage of the isopropoxy group (formation of the pyridone). If O-dealkylation occurs, lower T to 80°C and extend time.

Data Summary: Coupling Reagent Efficiency

ReagentConversion (24h)Steric ToleranceRisk of Epimerization
EDC/HOBt < 10%LowLow
HATU/DIPEA 35-50%MediumMedium
Ghosez's Rgt > 90% High Low
TFFH 85-95% High Low

Module 2: Palladium-Catalyzed Cross-Couplings (Buchwald-Hartwig)[1][3]

Symptom: The reaction turns black (Pd precipitation) immediately, or yields are low due to dehalogenation of the 5-Cl.

Root Cause Analysis
  • Coordination: The pyridine N1 binds Pd(II), removing it from the catalytic cycle.

  • Oxidative Addition Difficulty: If coupling at the 5-Cl position, the ring is electron-rich (due to O-iPr), making oxidative addition sluggish.[1]

  • Reductive Elimination: If using the amine as a nucleophile, the bulk of the O-iPr slows the approach to the Pd-center.

Troubleshooting Protocol

Scenario A: Amine as Nucleophile (Coupling to Aryl Halide)

  • Ligand Choice: You need a ligand that is bulky enough to promote reductive elimination but electron-rich enough to facilitate oxidative addition.

    • Gold Standard: BrettPhos or tBuBrettPhos . These ligands are specifically designed for weak, hindered amines.[1][2]

    • Alternative: RuPhos (excellent for secondary amines or hindered primaries).

  • Pre-catalyst: Do not use Pd(OAc)₂ or Pd₂dba₃ alone.[1] Use BrettPhos Pd G3 or G4 precatalysts to ensure 100% active species generation.

Scenario B: 5-Cl as Electrophile (Coupling with Boronic Acids/Amines)

  • Ligand Choice: XPhos or SPhos (Buchwald biaryl ligands).

  • Base: Use K₃PO₄ (anhydrous). Stronger bases like NaOtBu may cause elimination of the isopropoxy group.

Visual Decision Tree: Pd-Catalysis Optimization

Pd_Optimization Start Problem: Low Yield in Pd-Coupling Role What is the role of 5-Cl-2-OPr-Py-3-NH2? Start->Role Nucleophile Nucleophile (NH2 reacting) Role->Nucleophile Electrophile Electrophile (5-Cl reacting) Role->Electrophile Nuc_Ligand Ligand: tBuBrettPhos or BrettPhos (Promotes Reductive Elim.) Nucleophile->Nuc_Ligand Elec_Ligand Ligand: XPhos or SPhos (Promotes Ox. Addition) Electrophile->Elec_Ligand Nuc_Base Base: LHMDS or NaOtBu (Must be strong) Nuc_Ligand->Nuc_Base Failure Still Failing? Nuc_Base->Failure Elec_Base Base: K3PO4 or Cs2CO3 (Milder to protect O-iPr) Elec_Ligand->Elec_Base Elec_Base->Failure Scavenger Add Pd-Scavenger (CuI) or switch to Ni-catalysis Failure->Scavenger

Caption: Workflow for selecting the correct catalytic system based on the role of the aminopyridine.

Module 3: Stability & Side Reactions (FAQ)

Q: I see a new spot on TLC that doesn't move (baseline). What is it? A: It is likely the pyridone derivative.

  • Mechanism: Acid-mediated cleavage of the isopropyl ether.

  • Prevention: Avoid HBr, HI, or prolonged exposure to TFA.[1][2] If using Lewis Acids (e.g., AlCl₃, BBr₃), the isopropoxy group will be cleaved instantly.[1][2]

  • Fix: Maintain pH > 4 during workups.

Q: Can I use the Sandmeyer reaction to convert the NH2 to a Halogen? A: Yes, but standard conditions (NaNO₂/HCl) are risky due to the acid sensitivity.[2]

  • Protocol: Use t-BuONO (tert-butyl nitrite) and a copper halide (CuCl₂ or CuBr₂) in anhydrous Acetonitrile at 60°C.[1] This non-aqueous diazotization avoids hydrolysis of the ether.

References

  • Ghosez's Reagent in Hindered Amidation

    • Title: "Use of 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent) for the Synthesis of Sterically Hindered Amides."[1]

    • Source: Organic Syntheses.[3]

    • URL:[Link][1][2]

  • Buchwald-Hartwig Coupling of Aminopyridines

    • Title: "Pd-Catalyzed Amination of Aryl Halides with Aminopyridines."
    • Source: Journal of the American Chemical Society (Hartwig Group).[4]

    • URL:[Link][1][2]

  • Acyl Fluorides (TFFH)

    • Title: "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for Peptide Couplings."
    • Source: Journal of the American Chemical Society.[4]

    • URL:[Link][1][2]

  • BrettPhos Ligand Utility

    • Title: "A New Catalyst System for the Pd-Catalyzed Cross-Coupling of Amides and Aryl Chlorides."
    • Source: Chemical Science (Buchwald Group).[4]

    • URL:[Link]

Sources

Recrystallization techniques for high-purity 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine

[1][2][3]

Case ID: PUR-103577 Classification: Halogenated Alkoxy-Aminopyridine Physical State: Solid (Low-melting crystalline solid, predicted MP range: 45–65°C depending on purity)[1][2][3]

Module 1: Solvent System Selection

User Question: I am trying to recrystallize this intermediate, but standard solvents either dissolve it too well or cause it to oil out. What is the recommended solvent system?

Technical Response: This molecule possesses a "schizophrenic" solubility profile: the aminopyridine core is polar and basic, while the 5-chloro and 2-isopropoxy groups add significant lipophilicity.[1][2] Single-solvent systems often fail because the temperature differential (solubility at reflux vs. room temp) is insufficient.[2][4]

We recommend Binary Solvent Systems to balance these properties.

Recommended Solvent Systems Table
System TypeSolvent A (Good Solvent)Solvent B (Anti-Solvent)Ratio (v/v)Primary Use Case
Option 1 (Standard) Ethanol (95%) Water 1:0.5 to 1:2Removal of inorganic salts and very polar impurities.[2][4] Green chemistry compliant.[2][4]
Option 2 (Lipophilic) Toluene Heptane 1:2 to 1:4Removal of non-polar oligomers or "tarry" residues.[2][4][5] Best for preventing hydration.[2][4]
Option 3 (High Purity) Isopropanol (IPA) Water 1:1 to 1:3Slower crystallization; yields larger, more filterable crystals.[2][4][5]

Critical Note: Due to the isopropoxy group, this compound has a high tendency to "oil out" (liquid-liquid phase separation) before crystallizing.[1][2][3][4] Avoid rapid cooling.[2][4]

Module 2: Troubleshooting "Oiling Out"

User Question: Upon cooling my solution, droplets form at the bottom instead of crystals. How do I fix this?

Technical Response: Oiling out occurs when the saturation limit is reached at a temperature above the compound's melting point in that solvent mixture.[2] To resolve this, you must keep the solution homogeneous until it enters the metastable zone where nucleation is favored over phase separation.[1][4][5]

Protocol: The "Seeded Cooling" Ramp
  • Dissolution: Dissolve crude material in the minimum amount of Solvent A at 50–60°C (Do not boil if MP is low).[2][4]

  • Initial Anti-Solvent: Add Solvent B dropwise until a faint turbidity persists.[2][4] Clear it with a few drops of Solvent A.[2][4]

  • Seeding (Crucial): Cool to 35–40°C. Add pure seed crystals (0.5 wt%).

    • If no seeds exist:[2][4] Scratch the glass wall vigorously with a glass rod to induce nucleation.[2][4][5]

  • Controlled Addition: Once a haze of crystals appears, add the remaining Solvent B very slowly (over 1–2 hours) while stirring.

  • Final Cooling: Cool to 0–5°C only after a heavy slurry has formed.

Module 3: Chemical Purification (Acid-Base Swing)

User Question: Recrystallization isn't removing the dark color (oxidation products). Is there a chemical alternative?

Technical Response: Yes. The pyridine nitrogen (pKa ~3–4) allows for an Acid-Base Extraction "Swing."[2][4] This is often more effective than recrystallization for removing non-basic impurities (like neutral starting materials or tars).[2][4]

Workflow Diagram (DOT)

The following logic gate illustrates the purification decision process.

PurificationLogicCrudeCrude 5-Cl-2-OiPr-Py-3-NH2CheckPurityCheck HPLC PurityCrude->CheckPurityDecisionMajor Impurity Type?CheckPurity->DecisionNeutralImpsNeutral/Tarry ImpuritiesDecision->NeutralImpsNon-BasicPolarImpsSalts / Polar ByproductsDecision->PolarImpsIonic/PolarAcidBaseAcid-Base Swing(Protocol A)NeutralImps->AcidBaseRecrystRecrystallization(EtOH/Water)PolarImps->RecrystDissolveAcidDissolve in 1N HClAcidBase->DissolveAcidFinalPure SolidRecryst->FinalWashOrgWash with EtOAc(Discard Organics)DissolveAcid->WashOrgBasifyBasify aq. layer (pH 9-10)with NaOHWashOrg->BasifyExtractExtract Product into EtOAc& EvaporateBasify->ExtractExtract->Final

Caption: Decision matrix for selecting between Acid-Base chemical purification and standard recrystallization based on impurity profile.

Acid-Base Protocol Steps
  • Dissolution: Dissolve crude solid in 1N HCl (10 volumes). The amine will protonate, becoming water-soluble.[1][2][4][5]

  • Filtration: Filter off any insoluble solids (these are non-basic impurities).[2][4]

  • Washing: Wash the acidic aqueous layer with Ethyl Acetate (2 x 5 vol).[2][4]

    • Why: This removes neutral organic impurities (unreacted starting materials) while keeping your product in the water layer.[2][4]

  • Basification: Cool the aqueous layer to 0°C. Slowly add 2N NaOH until pH reaches 10. The product will precipitate as a white/off-white solid.[2][4]

  • Recovery: Extract the turbid aqueous mixture with Ethyl Acetate, dry over MgSO4, and concentrate.

Module 4: Frequently Asked Questions (FAQs)

Q1: The product turns brown upon drying.[2][4] Why?

  • A: Aminopyridines are electron-rich and prone to oxidation (similar to anilines).[2][4]

  • Fix: Dry the crystals in a vacuum oven at <40°C under a nitrogen bleed. Store under inert gas (Argon/Nitrogen) in the dark.

Q2: My yield is low (<50%) after recrystallization.

  • A: The solubility in the "mother liquor" (Solvent A) might be too high.[2][3][4]

  • Fix: Collect the mother liquor and evaporate it to 20% volume, then cool again to harvest a "second crop." Alternatively, increase the ratio of Solvent B (Anti-solvent) in the initial mix.[2][4][5]

Q3: Can I use Acetone/Hexane?

  • A: Avoid Acetone if possible. Amines can react with ketones (forming imines/Schiff bases) if heated for prolonged periods or if catalytic acid is present.[2][4] Ethyl Acetate is a safer aprotic alternative.[2][4]

References

  • Synthesis of Pyridine Intermediates (Gefapixant Context)

    • Source: Merck Sharp & Dohme Corp.[2][4] "Process for the preparation of P2X3 antagonists."

    • Relevance: Describes the purification of similar alkoxy-aminopyridines using Toluene/Heptane and Acetonitrile/Water systems to control polymorphism and purity.
    • Citation:[2][3][4]

  • Purification of Chlorinated Aminopyridines

    • Source: BenchChem & Sigma-Aldrich Technical Data.[2][4]

    • Relevance: Establishes the solubility baselines for 3-amino-5-chloropyridine derivatives (soluble in lower alcohols, sparingly soluble in w
    • Citation:[1][2][3]

  • General Recrystallization of Low-Melting Amines

    • Source: Organic Process Research & Development (OPRD).[2][4][6]

    • Relevance: Principles of "oiling out" management using seeded cooling ramps.[2][4]

    • Citation: [Anderson, N. G.[1][2][5] "Practical Process Research & Development - A Guide for Organic Chemists"]([Link]2][4]

Technical Support Center: Handling and Protecting 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter spontaneous degradation of functionalized aminopyridines during their synthetic workflows. 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine is a highly valuable building block in drug discovery, but its C3-primary amine is notoriously susceptible to premature oxidation.

This guide provides mechanistic insights, diagnostic FAQs, and self-validating experimental protocols to ensure the integrity of your compound from storage to synthesis.

Section 1: Diagnostic & Mechanistic FAQs

Q: Why does my 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine turn dark brown or black during storage or reaction? A: This color change is the universal hallmark of amine oxidation. Primary aromatic amines are highly susceptible to oxidation, initially forming N-hydroxylamines and nitroso compounds, which subsequently condense into complex, highly conjugated oligomeric or polymeric byproducts[1][2].

Causality Insight: The susceptibility of this specific molecule is driven by its unique electronic environment. The 2-isopropoxy group is a strong electron-donating group (+M effect). Because it is positioned adjacent (ortho-like) to the 3-amine, it significantly increases the local electron density at the nitrogen atom. This elevated Highest Occupied Molecular Orbital (HOMO) energy makes the amine highly reactive toward molecular oxygen (auto-oxidation) and trace transition metals. While the 5-chloro group exerts a mild electron-withdrawing inductive effect (-I), it is insufficient to completely override the activating nature of the isopropoxy group.

Q: How can I analytically confirm oxidation before it ruins my downstream synthesis? A: Do not rely solely on visual inspection. Implement the following self-validating analytical checks:

  • LC-MS: Look for mass shifts of +16 Da (N-hydroxylamine) or +32 Da (nitro/azoxy derivatives) relative to your parent mass[1][3].

  • 1H-NMR: Oxidation often results in the broadening or complete disappearance of the characteristic -NH

    
     singlet (typically around 4.0–5.0 ppm in CDCl
    
    
    
    ). Additionally, look for new, complex aromatic signals in the 7.0–8.5 ppm range, indicating the formation of dimeric or oligomeric species[2].

Section 2: Physical & Additive Mitigation Strategies

OxidationPrevention Start 5-Chloro-2-(propan-2-yloxy) pyridin-3-amine Oxidation Oxidative Stress (O2, Light, Metals) Start->Oxidation Unprotected Storage Physical Prevention (Argon, -20°C, Dark) Start->Storage Strategy 1 Chemical Chemical Protection (Boc2O / Cbz-Cl) Start->Chemical Strategy 2 Antioxidant Additives (BHT, EDTA) Start->Antioxidant Strategy 3 N_Hydroxylamine Degradation Products (N-Hydroxylamine/Nitroso) Oxidation->N_Hydroxylamine Degradation Protected Stable Protected Amine (Ready for Synthesis) Storage->Protected Preserves Free Amine Chemical->Protected Reversible Covalent Shield Antioxidant->Protected Scavenges Radicals

Workflow illustrating degradation pathways and multi-tiered prevention strategies.

Q: What are the optimal storage conditions to prevent auto-oxidation without chemically altering the compound? A: If you must store the free amine, you must eliminate the three drivers of oxidative stress: oxygen, light, and thermal energy.

  • Atmosphere: Store under a strict Argon blanket. Argon is denser than Nitrogen and provides a superior protective layer over the solid compound.

  • Temperature & Light: Store at -20°C in opaque or amber glassware.

  • Additives: For solutions or prolonged storage, add 0.1 mol% Butylated hydroxytoluene (BHT).

Causality Insight: Auto-oxidation is a radical chain process. BHT acts as a sacrificial radical scavenger. It donates a hydrogen atom to reactive oxygen species (ROS), forming a highly stable, sterically hindered phenoxy radical that breaks the propagation chain, thereby preserving your amine[1].

Section 3: Chemical Protection (Carbamate Derivatization)

Q: Physical storage is insufficient for my multi-step synthesis. What is the best chemical protection strategy? A: The most robust strategy is to convert the electron-rich primary amine into an electron-deficient carbamate, such as an N-Boc (tert-butoxycarbonyl) or N-Cbz (carboxybenzyl) group.

Causality Insight: By forming a carbamate, the lone pair of electrons on the nitrogen atom becomes delocalized into the adjacent carbonyl pi-system. This drastic reduction in electron density neutralizes the nitrogen's nucleophilicity and completely halts its susceptibility to oxidation[4]. The Boc group is particularly advantageous because its bulky tert-butyl moiety provides immense steric shielding against unwanted side reactions[4].

Q: Aminopyridines are notoriously poor nucleophiles. How do I ensure complete Boc protection? A: You must use 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.

Causality Insight: The electron-deficient nature of the pyridine ring (compounded by the 5-chloro group) makes the 3-amine a sluggish nucleophile. DMAP is highly nucleophilic and attacks the di-tert-butyl dicarbonate ((Boc)


O) first, forming a highly reactive N-Boc-pyridinium intermediate. This intermediate acts as a powerful Boc-transfer agent, overcoming the steric and electronic deactivation of your starting material[5][6].

Section 4: Experimental Protocols

Self-Validating Protocol: N-Boc Protection of 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine

This protocol is engineered to drive the reaction to completion while providing in-process visual and analytical cues to validate success[5][6].

BocProtectionWorkflow Step1 Dissolve Aminopyridine in anhydrous THF/DCM Step2 Add DMAP (0.1 eq) & Base (TEA/DIPEA) Step1->Step2 Step3 Dropwise Addition of (Boc)2O (1.2 eq) Step2->Step3 Step4 Stir at RT (12-18h) Monitor via TLC/LC-MS Step3->Step4 Step5 Aqueous Workup & Silica Purification Step4->Step5

Step-by-step logical workflow for the N-Boc protection of sterically hindered aminopyridines.

Materials:

  • 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)

    
    O) (1.2 eq)
    
  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, round-bottom flask purged with Argon, dissolve the aminopyridine (1.0 eq) in anhydrous DCM (0.2 M concentration).

    • Validation Check: The solution should be clear to pale yellow. If it is opaque or dark brown, the starting material has already oxidized and must be purified before proceeding.

  • Catalyst & Base Addition: Add DMAP (0.1 eq) followed by TEA (1.5 eq). Stir for 5 minutes at room temperature.

    • Causality: TEA neutralizes any trace acidic impurities and acts as an acid scavenger for the subsequent steps, while DMAP primes the catalytic cycle[5].

  • Reagent Addition: Dissolve (Boc)

    
    O (1.2 eq) in a minimal amount of DCM and add it dropwise to the stirring solution over 10 minutes.
    
    • Validation Check: You should observe mild effervescence (bubbling). This is CO

      
       gas evolving as the carbamic acid intermediate breaks down, confirming that the Boc-transfer mechanism is actively occurring[4].
      
  • Reaction Monitoring: Stir at room temperature for 12-18 hours. Monitor via TLC (Hexanes:Ethyl Acetate, 3:1).

    • Validation Check: The product (N-Boc amine) will have a significantly higher R

      
       value (less polar) than the starting free amine. Ensure complete consumption of the lower R
      
      
      
      spot.
  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO

    
    . Extract three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (silica gel, gradient elution 0-20% EtOAc in Hexanes)[5].

Section 5: Quantitative Data Presentation

To assist in selecting the optimal protecting group for your specific workflow, consult the following comparison table based on standard aminopyridine derivatization metrics[4][5][7][8].

Protecting GroupReagent UsedCatalyst RequiredTypical YieldOxidation Prevention EfficacyDeprotection Conditions
N-Boc (Boc)

O
DMAP (0.1 eq)85 - 95%Excellent (Steric + Electronic)Acidic (TFA in DCM or HCl in Dioxane)
N-Cbz Cbz-ClNone / NaHCO

70 - 90%Very Good (Electronic)Hydrogenation (H

, Pd/C) or Strong Acid
N-Fmoc Fmoc-ClNone / Pyridine60 - 80%Good (Electronic)Basic (Piperidine in DMF)
None (Free Amine) N/AN/AN/APoor (Highly susceptible)N/A

Note: For 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine, N-Boc is highly recommended. Hydrogenation (required for Cbz removal) carries a high risk of unwanted dechlorination at the C5 position of the pyridine ring.

References

  • Title: Catalytic selective oxidation of aromatic amines to azoxy derivatives with an ultralow loading of peroxoniobate salts Source: Catalysis Science & Technology (RSC Publishing) URL: [Link]

  • Title: Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: 23.11: Oxidation of Amines Source: Chemistry LibreTexts URL: [Link]

Sources

Overcoming steric hindrance in 2-isopropoxy substituted pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Isopropoxy Pyridine Chemistry

Ticket ID: #ISO-PYR-001 Subject: Overcoming Steric and Electronic Hurdles in 2-Isopropoxy Substituted Pyridines Assigned Specialist: Senior Application Scientist

Overview

You are likely visiting this center because standard protocols (e.g., Pd(PPh3)4 couplings or standard lithiations) have failed. The 2-isopropoxy group (


) presents a unique "double threat":
  • Steric Bulk: The isopropyl group has a significant cone angle that shields the C3 position and interferes with metal coordination at the nitrogen.

  • Electronic Deactivation: While alkoxy groups are electron-donating by resonance, the pyridine ring remains electron-deficient, making oxidative addition difficult in some contexts and transmetallation sluggish in others.

This guide is structured to troubleshoot these specific failure modes.

Module 1: Building the Core ( Installation)

User Issue: "I am trying to install the isopropoxy group on 2-chloropyridine, but I am seeing significant starting material or hydrolysis byproducts (2-pyridone)."

Root Cause Analysis: The isopropoxide anion is bulky and a strong base. If the reaction temperature is too high, elimination can occur. If water is present (even ppm levels in "dry" solvents), the hydroxide ion—being less sterically hindered—will outcompete the isopropoxide, leading to the thermodynamic trap: 2-pyridone.

Troubleshooting Protocol:

VariableStandard (Fail)Optimized (Pass)Rationale
Base KOtBuNaH (60% in oil) Sodium isopropoxide is generated in situ. NaH ensures irreversible deprotonation of the alcohol, removing the "hydroxide competition" variable.
Solvent THF (Reflux)DMF or NMP (60-80°C) Polar aprotic solvents stabilize the transition state of the Meisenheimer complex better than ethers.
Stoichiometry 1:11.2 eq. Alkoxide Excess nucleophile is required to drive the reaction to completion against the steric barrier.

Step-by-Step Workflow:

  • Suspend NaH (1.2 equiv) in anhydrous DMF under Argon.

  • Add Isopropyl alcohol (1.2 equiv) dropwise at 0°C. Stir until H2 evolution ceases (formation of Sodium Isopropoxide).

  • Add 2-chloropyridine (1.0 equiv).

  • Heat to 60°C. Monitor by TLC/LCMS.

  • Critical: Quench with water only after cooling to RT to avoid acid-catalyzed hydrolysis of the ether.

Module 2: Cross-Coupling (The Steric Wall)

User Issue: "My Suzuki coupling works on 2-methoxypyridine but fails completely with 2-isopropoxypyridine. I see oxidative addition, but no product."

Root Cause Analysis: The failure typically occurs at the Transmetallation step. The bulky isopropoxy group ortho to the reaction site prevents the approach of the boronic acid/ester. Standard ligands (PPh3, dppf) form rigid complexes that cannot accommodate this crowding.

The Solution: "Flexible Bulk" You need ligands that are bulky enough to force reductive elimination but flexible enough to open up for transmetallation.

Catalyst Selection Matrix:

Catalyst SystemLigand TypeUse CaseMechanism of Action
Pd-PEPPSI-IPent NHC (N-Heterocyclic Carbene)Best for Tetra-ortho substituted or highly hindered couplings.The "IPent" (Isopentyl) chain provides flexible steric bulk that wraps around the metal center but yields when necessary.
XPhos Pd G3/G4 Biaryl PhosphineGeneral hindered couplings.[1]The biaryl backbone promotes reductive elimination; the cyclohexyl groups are electron-rich, aiding oxidative addition.
Pd(OAc)2 + SPhos Biaryl PhosphineHigh electron-richness required.SPhos is specifically designed to couple heteroaryl chlorides with high efficiency.

Visualization: The Steric Bottleneck The diagram below illustrates where the isopropoxy group halts the cycle and how NHC ligands bypass it.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + 2-Isopropoxy-Py-Cl TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Standard Ligands Fail Here OxAdd->TransMet PEPPSI/XPhos (Flexible Bulk) StericClash STERIC BLOCKADE (Isopropoxy Group) StericClash->TransMet Hinders approach of Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Caption: The "Flexible Bulk" of PEPPSI/Buchwald ligands overcomes the steric blockade at the transmetallation step.

Module 3: Ortho-Lithiation (Directed Metalation)

User Issue: "I am trying to lithiate at the 3-position (ortho to the isopropoxy group) using n-BuLi, but I get a complex mixture or ring opening."

Root Cause Analysis:

  • Isopropoxy as a DMG: The isopropoxy group is a weaker Directing Metalation Group (DMG) than a carbamate or amide, but it is effective.

  • The Temperature Trap: At temperatures above -78°C, the lithiated species is unstable. The pyridine ring is prone to nucleophilic attack by the butyl group (Bu-Li acting as a nucleophile rather than a base), or the isopropoxy group can undergo elimination.

The "DoG" (Directed ortho-Metalation) Protocol:

Reagents:

  • Base: n-BuLi (titrated) or LDA (Lithium Diisopropylamide).

  • Additive: TMEDA (Tetramethylethylenediamine). Essential. TMEDA breaks up the BuLi aggregates, making the Lithium more reactive (kinetic basicity) and stabilizing the resulting lithiated pyridine.

Protocol:

  • Dry Everything: Flame-dry glassware. THF must be distilled from Na/Benzophenone or from a column system.

  • The Mix: Dissolve 2-isopropoxypyridine (1.0 eq) and TMEDA (1.1 eq) in THF.

  • Cryogenics: Cool to -78°C (Dry ice/Acetone). Allow to equilibrate for 15 mins.

  • Lithiation: Add n-BuLi (1.05 eq) dropwise down the side of the flask. The solution often turns yellow/orange.

  • The Wait: Stir at -78°C for 1 hour. Do not warm up.

  • The Quench: Add the electrophile (e.g., Iodine, Aldehyde, Borate) at -78°C.

  • Warm Up: Allow to warm to RT slowly only after the electrophile has been added.

Decision Tree for Functionalization:

LithiationLogic Start Start: 2-Isopropoxypyridine BaseChoice Select Base Start->BaseChoice nBuLi n-BuLi/TMEDA (-78°C) BaseChoice->nBuLi Standard LDA LDA (-78°C) BaseChoice->LDA If Ring Sensitive Result1 C3 Lithiation (Kinetic Control) nBuLi->Result1 With TMEDA Result2 Nucleophilic Attack (Ring Addition) nBuLi->Result2 No TMEDA or > -78°C LDA->Result1 Safer but slower

Caption: Selection of base and additives determines whether you achieve C3 functionalization or ring destruction.

References

  • Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst and Its Application in the Synthesis of Tetra-Ortho-Substituted Biaryls."[2] Angewandte Chemie International Edition, vol. 48, no. 13, 2009, pp. 2383–2387. Link

  • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Accounts of Chemical Research, vol. 41, no. 11, 2008, pp. 1461–1473. Link

  • Snieckus, V. "Directed Ortho Metalation.[3] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, vol. 90, no.[3] 6, 1990, pp. 879–933. Link

  • Schlosser, M. "Organometallics in Synthesis: A Manual." Wiley, 3rd Edition, 2013. (Focus on Superbase dynamics and TMEDA effects).

Sources

Technical Support Center: Troubleshooting & Degradation Profiling of 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine (also known as 5-chloro-2-isopropoxypyridin-3-amine). As a critical intermediate and building block in the synthesis of active pharmaceutical ingredients (APIs), understanding its physicochemical stability is paramount.

This guide provides researchers and drug development professionals with authoritative, field-proven insights into the degradation pathways of this compound, aligned with ICH Q1A(R2) regulatory standards[1].

PART 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does this compound degrade rapidly in acidic LC-MS mobile phases or low-pH formulations? A: The 2-alkoxypyridine motif is highly susceptible to acid-catalyzed hydrolysis. The oxygen atom of the isopropoxy group donates electron density into the pyridine ring. Under acidic conditions, the pyridine nitrogen becomes protonated, which severely increases the electrophilicity of the C2 carbon. Nucleophilic attack by water forms a tetrahedral intermediate, leading to the rapid expulsion of isopropanol[2]. The resulting product is 3-amino-5-chloropyridin-2-ol , which predominantly exists as its thermodynamically stable tautomer, 3-amino-5-chloro-2(1H)-pyridinone[3].

Q2: What are the primary oxidative degradants, and what is the chemical causality? A: The primary aromatic amine at the C3 position is the most electron-rich site on the molecule, making it a classic target for oxidation. Exposure to peroxides or radical initiators typically oxidizes the amine to a hydroxylamine (-NHOH) or a nitroso (-NO) derivative. Additionally, the pyridine nitrogen can undergo N-oxidation. You will typically observe mass shifts of +14 Da or +16 Da during LC-MS analysis[4].

Q3: During forced degradation, my mass balance is <80%. Where did the compound go? A: A failing mass balance in forced degradation studies indicates a non-self-validating system[1],[4]. For this specific compound, missing mass usually stems from three causes:

  • Void Volume Elution: The primary hydrolysis product (3-amino-5-chloropyridin-2-ol) is significantly more polar than the parent API and may elute in the void volume of a standard C18 column.

  • Ionization Suppression: The 2-pyridone degradant may exhibit poor ionization efficiency in positive Electrospray Ionization (ESI+). Solution: Always run a dual-polarity (ESI+/-) scan.

  • Volatile Loss: Complete cleavage of the isopropoxy group yields propene gas under certain thermal conditions, which escapes the system.

PART 2: Self-Validating Experimental Protocols (ICH Q1A Aligned)

To establish a stability-indicating method (SIM), regulatory guidelines dictate stressing the compound to achieve a target degradation of 5–20%[1],[5]. The following protocols are engineered with built-in validation steps.

Protocol A: Acid/Base Hydrolytic Stress

Objective: Cleave the isopropoxy ether linkage.

  • Sample Preparation: Dissolve the API in a co-solvent (e.g., 50% Acetonitrile / 50% Water) to a concentration of 1.0 mg/mL.

  • Acid Stress: Mix 1 mL of API solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Stress: Mix 1 mL of API solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Self-Validation (Neutralization): Before LC-MS injection, neutralize the acid sample with 0.1 M NaOH and the base sample with 0.1 M HCl. Causality: Failure to neutralize will distort the local pH of the injection plug, causing peak splitting and retention time shifts.

Protocol B: Oxidative Stress

Objective: Probe the stability of the C3 primary amine.

  • Sample Preparation: Prepare a 1.0 mg/mL API solution in 50% Acetonitrile / 50% Water.

  • Stress Condition: Add 3% H₂O₂ (final concentration) to the solution. Incubate at room temperature for 6–24 hours in the dark.

  • Self-Validation (Quenching): Quench the residual peroxide with sodium metabisulfite before analysis. Causality: Unquenched peroxide will continue to degrade the sample inside the autosampler, leading to irreproducible, time-dependent peak areas.

Protocol C: Photolytic Stress (ICH Q1B)

Objective: Induce potential dehalogenation of the C5-chloro group.

  • Sample Preparation: Expose a thin layer of solid API and a 1.0 mg/mL solution (in quartz cuvettes) to UV/Vis light.

  • Stress Condition: Expose to a minimum of 1.2 million lux hours and 200 watt-hours/m² of near-UV energy.

  • Self-Validation (Dark Control): Wrap an identical sample in aluminum foil and place it in the photostability chamber. Causality: This isolates purely photolytic degradation from ambient thermal degradation occurring inside the chamber.

PART 3: Quantitative LC-MS Data Presentation

The table below summarizes the expected quantitative LC-MS data for the degradation of 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine (Parent Exact Mass: 186.0560 Da; [M+H]⁺ = 187.0633). Use this for rapid peak identification[4].

Stress ConditionPrimary DegradantMolecular FormulaExact Mass [M+H]⁺ (m/z)Mass Shift (Da)Mechanistic Pathway
0.1 M HCl (60°C) 3-amino-5-chloropyridin-2-olC₅H₅ClN₂O145.0163-42.047Acid-catalyzed hydrolysis (loss of propene)
0.1 M NaOH (60°C) 3-amino-5-chloropyridin-2-olC₅H₅ClN₂O145.0163-42.047Base-catalyzed hydrolysis (S_NAr at C2)
3% H₂O₂ (RT) Nitroso derivativeC⸈H₉ClN₂O₂201.0426+13.979Oxidation of C3 primary amine
3% H₂O₂ (RT) N-oxide derivativeC⸈H₁₁ClN₂O₂203.0582+15.995Oxidation of pyridine nitrogen
UV/Vis Light 2-isopropoxypyridin-3-amineC⸈H₁₂N₂O153.1023-33.961Photolytic dehalogenation (loss of Cl)

PART 4: Mechanistic & Workflow Visualizations

Hydrolysis API API (2-Isopropoxypyridine) Protonated Protonated Intermediate API->Protonated H+ (Acid) Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H2O Pyridone 3-Amino-5-chloro pyridin-2-ol Tetrahedral->Pyridone - Isopropanol

Fig 1: Acid-catalyzed hydrolysis mechanism of the 2-isopropoxypyridine moiety.

Workflow Start 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine Target: 5-20% Degradation Acid Acid Stress 0.1M HCl, 60°C Start->Acid Base Base Stress 0.1M NaOH, 60°C Start->Base Ox Oxidative Stress 3% H2O2, RT Start->Ox Photo Photolysis 1.2M lux-hr UV/Vis Start->Photo DegAcid Hydrolysis (-42 Da) Acid->DegAcid Base->DegAcid DegOx N-Oxidation (+14/16 Da) Ox->DegOx DegPhoto Dehalogenation (-34 Da) Photo->DegPhoto

Fig 2: ICH Q1A(R2) aligned forced degradation workflow and expected mass shifts.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass Laboratories URL:[Link][1]

  • Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH / PMC) URL:[Link][5]

  • Importance of LCMS in Forced Degradation Studies for new Chemical Entities Source: ResearchGate URL:[Link][4]

  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure Source: National Institutes of Health (NIH / PMC) URL:[Link][2]

  • 3-Amino-5-chloro-2-hydroxypyridine (Compound CID 21560644) Source: PubChem (National Library of Medicine) URL:[Link][3]

Sources

Validation & Comparative

1H NMR interpretation and peak assignment for 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Title: 1H NMR Analytical Comparison Guide: Structural Verification of 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine

Introduction & Scientific Context

Substituted pyridines, specifically 2-alkoxy-3-aminopyridines, are highly valued scaffolds in pharmaceutical chemistry. Compounds such as 5-chloro-2-(propan-2-yloxy)pyridin-3-amine and its non-chlorinated analog, 2-isopropoxypyridin-3-amine, are frequently utilized as key intermediates in the synthesis of targeted therapeutics, including Mnk1 and Mnk2 kinase inhibitors[1]. Accurate structural verification of these intermediates is critical, as the regiochemistry of the substitution directly dictates the efficacy of downstream cross-coupling amination reactions[2].

This guide provides an in-depth comparative analysis of the 1H NMR spectral features of 5-chloro-2-(propan-2-yloxy)pyridin-3-amine. By evaluating its spectral performance across different solvent systems and contrasting it with structural alternatives, this guide serves as a definitive resource for researchers requiring rigorous analytical validation.

Mechanistic Deconstruction of the 1H NMR Spectrum

As an analytical scientist, interpreting an NMR spectrum requires mapping the electronic causality of the molecule rather than merely memorizing chemical shifts. The pyridine core is inherently electron-deficient, but the specific substituents on this molecule create a complex "push-pull" electronic environment:

  • The Isopropoxy Group (Position 2): The oxygen atom acts as a resonance donor (+M effect) while inductively withdrawing (-I). The adjacent methine proton (-CH) is strongly deshielded by the electronegative oxygen, shifting it downfield to ~5.25 ppm. The six methyl protons are shielded by distance, appearing as a highly diagnostic doublet at ~1.35 ppm.

  • The Amine Group (Position 3): The -NH

    
     group is a strong resonance donor (+M), which shields the ortho and para positions on the ring.
    
  • The Chloro Group (Position 5): Chlorine is inductively withdrawing (-I), deshielding adjacent protons.

  • Aromatic Protons (H4 and H6): Because positions 2, 3, and 5 are substituted, only H4 and H6 remain. They couple to each other across four bonds (meta-coupling), resulting in two doublets with a characteristic coupling constant (

    
     Hz). H6 is sandwiched between the electronegative nitrogen and chlorine, making it significantly more deshielded (~7.61 ppm) than H4 (~6.92 ppm).
    

Electronic_Effects Core Pyridine Ring Core H4 H4 Proton Shielded (~6.9 ppm) Core->H4 H6 H6 Proton Deshielded (~7.6 ppm) Core->H6 NH2 3-Amino (-NH2) Resonance Donor (+M) NH2->H4 Ortho/Para Shielding OiPr 2-Isopropoxy (-O-iPr) Resonance Donor (+M) OiPr->H4 Para Shielding Cl 5-Chloro (-Cl) Inductive Withdrawing (-I) Cl->H6 Ortho Deshielding

Logical relationship of substituent electronic effects on H4 and H6 proton chemical shifts.

Comparative Analysis I: Solvent Systems (CDCl vs. DMSO-d )

The choice of deuterated solvent fundamentally alters the spectral resolution and the behavior of exchangeable protons. Comparing the compound's performance in these two common solvents reveals critical analytical differences.

  • CDCl

    
     (Chloroform-d):  Ideal for general structural confirmation. The -NH
    
    
    
    protons appear as a broad singlet around 3.85 ppm. However, trace water or acidic impurities in CDCl
    
    
    can cause this peak to broaden into the baseline or shift unpredictably.
  • DMSO-d

    
     (Dimethyl Sulfoxide-d
    
    
    
    ):
    A strongly hydrogen-bonding solvent. DMSO locks the -NH
    
    
    protons via hydrogen bonding, significantly slowing their exchange rate. This shifts the -NH
    
    
    peak downfield to ~5.10 ppm and sharpens it, making integration far more reliable.

Comparative Analysis II: Structural Analogs (Isopropoxy vs. Methoxy)

During drug development, it is common to synthesize libraries of alkoxy analogs. Differentiating 5-chloro-2-(propan-2-yloxy)pyridin-3-amine from its commercially prevalent methoxy counterpart, 5-chloro-2-methoxypyridin-3-amine (CAS 886373-70-2)[3][4], requires analyzing the aliphatic region. The stark difference in multiplicity and integration provides an immediate, self-validating proof of structure without requiring 2D NMR techniques.

Self-Validating Experimental Protocol: High-Resolution 1H NMR Acquisition

To ensure absolute trustworthiness in your analytical data, the following protocol incorporates a D


O exchange step to self-validate the assignment of the amine protons.

NMR_Workflow A Sample Weighing (5-10 mg) B Solvent Selection (CDCl3 vs DMSO-d6) A->B C Filtration (Glass Wool) B->C D D2O Shake (Self-Validation) C->D Optional E Data Acquisition (400/600 MHz) C->E D->E Optional F Processing & Assignment E->F

Step-by-step self-validating workflow for 1H NMR sample preparation and data acquisition.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5–10 mg of 5-chloro-2-(propan-2-yloxy)pyridin-3-amine.

  • Solvent Selection & Dissolution: Dissolve the compound in 0.6 mL of CDCl

    
     (containing 0.03% v/v TMS as an internal standard). Ensure complete dissolution via gentle vortexing.
    
  • Filtration (Critical Step): Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a 5 mm precision NMR tube. Causality: Removing paramagnetic particulates and undissolved micro-crystals prevents localized magnetic field inhomogeneities, ensuring sharp multiplet resolution (crucial for resolving the subtle 2.2 Hz meta-coupling).

  • Data Acquisition: Insert the tube into a 400 MHz or 600 MHz NMR spectrometer. Lock, tune, match, and shim the probe. Acquire a standard 1D 1H spectrum (Pulse program: zg30, 16 scans, 1.0 s relaxation delay).

  • Self-Validation (D

    
    O Shake):  To definitively prove the location of the -NH
    
    
    
    peak, add 1-2 drops of Deuterium Oxide (D
    
    
    O) to the NMR tube. Cap tightly and shake vigorously for 10 seconds. Re-acquire the spectrum. The broad singlet at ~3.85 ppm will completely disappear due to rapid proton-deuterium exchange (-NH
    
    
    
    
    -ND
    
    
    ), confirming its assignment.

Quantitative Data Summaries

Table 1: 1H NMR Peak Assignments for 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine (400 MHz, CDCl


) 
PositionProton TypeIntegrationMultiplicityChemical Shift (ppm)Coupling Constant (

)
-CH(CH

)

Aliphatic Methyl6HDoublet (d)1.356.2 Hz
-NH

Amine2HBroad Singlet (br s)3.85-
-CH (CH

)

Aliphatic Methine1HSeptet (sep)5.256.2 Hz
H-4 Aromatic1HDoublet (d)6.922.2 Hz
H-6 Aromatic1HDoublet (d)7.612.2 Hz

Table 2: Comparative Solvent Effects on Key Protons

ProtonCDCl

(ppm)
DMSO-d

(ppm)
Observation / Causality
-NH

~3.85 (br s)~5.10 (br s)Hydrogen bonding with DMSO deshields the protons, slowing exchange.
H-4~6.92 (d)~7.05 (d)Slight deshielding due to increased solvent polarity.
H-6~7.61 (d)~7.55 (d)Minimal shift; proton is already highly deshielded by adjacent N and Cl.

Table 3: Structural Alternative Comparison (Isopropoxy vs. Methoxy)

Feature5-Chloro-2-(propan-2-yloxy)pyridin-3-amine5-Chloro-2-methoxypyridin-3-amine
Alkoxy Peak(s) 1.35 ppm (d, 6H), 5.25 ppm (sep, 1H)3.95 ppm (s, 3H)
Steric Hindrance High (Isopropyl group restricts rotation)Low (Methoxy group rotates freely)
Lipophilicity (LogP) HigherLower

References

  • Google Patents. "US8853193B2 - Thienopyrimidines containing a substituted alkyl group for pharmaceutical compositions". United States Patent and Trademark Office.
  • ResearchGate. "Selective photochemical synthesis of primary arylamines and symmetric diarylamines via amination of aryl bromides". Scientific Publications. Retrieved from: [Link]

Sources

HPLC Method Development Guide: Purity Assessment of 5-Chloro-2-isopropoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the development and optimization of a High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 5-Chloro-2-isopropoxypyridin-3-amine .

The central challenge in analyzing this aminopyridine derivative lies in its basic nitrogen functionality, which often leads to severe peak tailing and poor resolution on standard acidic C18 phases due to secondary silanol interactions.

The Solution: We propose a High-pH Reversed-Phase (RP-HPLC) strategy using hybrid-particle technology. This approach suppresses the ionization of the basic pyridine nitrogen (pKa ~3-6), ensuring the molecule remains in its neutral, lipophilic state. The Result: Superior peak symmetry (


), enhanced retention, and orthogonal selectivity compared to traditional acidic methods.

Compound Profile & Method Strategy

Understanding the physicochemical properties of the analyte is the foundation of robust method development.[1]

PropertyDescriptionChromatographic Implication
Structure Pyridine ring, 3-amino, 5-chloro, 2-isopropoxyBasic nitrogens; Lipophilic substituents (Cl,

).[2]
Basicity Basic (Pyridine N, Amine N)Protonated at acidic pH (

). Strong silanol interaction risk.[1]
Hydrophobicity Moderate (

)
Retains well on C18/C8.[1]
UV Chromophore Pyridine ringAbsorbance likely max at ~240-260 nm.[1]
Stability Labile Isopropoxy groupPotential hydrolysis to 5-chloro-2-hydroxypyridin-3-amine (pyridone) under acidic stress.
Critical Impurity Profile (Inferred)

To ensure specificity, the method must resolve the API from its likely synthetic precursors and degradants:

  • Impurity A (Precursor): 5-Chloro-2-isopropoxy-3-nitropyridine.[1]

  • Impurity B (Byproduct): 2,5-Dichloro-3-aminopyridine (Incomplete displacement).

  • Impurity C (Degradant): 5-Chloro-2-hydroxypyridin-3-amine (Acid hydrolysis product).[1]

Comparative Analysis: The "Product" vs. Alternatives

We compare the proposed High-pH Method against the industry-standard Acidic Method and a UPLC Speed Method .[1]

FeatureMethod A: High-pH RP (Recommended) Method B: Standard Acidic RPMethod C: Ion-Pairing RP
Stationary Phase Hybrid C18 (e.g., XBridge, Gemini NX)Standard Silica C18C18 or C8
Mobile Phase pH pH 10.0 (Ammonium Bicarbonate)pH 2.5 (Phosphate/TFA)pH 2.5 + Octanesulfonate
Peak Shape Excellent (

)
Poor (

) due to tailing
Good (

)
Mechanism Analyte is neutral; hydrophobic interaction dominates.Analyte is cationic; silanol repulsion causes tailing.[1]Ion-pair complexation.[1]
MS Compatibility Yes (Volatile buffer)No (Phosphate) or Yes (Formic)No (Non-volatile salts)
Robustness High (Stable retention)Low (Sensitive to silanol activity)Low (Long equilibration times)
Why High pH?

At pH 10, the pyridine nitrogen is deprotonated. This eliminates the cation-exchange mechanism with residual silanols on the silica surface, which is the primary cause of peak tailing for aminopyridines. Hybrid particles (organosilica) are required to withstand dissolution at this pH.[1]

Experimental Protocols

The Optimized Method (High-pH)

This protocol is designed for release testing and purity assessment.[1]

  • Column: Waters XBridge C18,

    
    , 
    
    
    
    (or Phenomenex Gemini-NX).
  • Mobile Phase A:

    
     Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.[1]
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][3]

  • Flow Rate:

    
    .
    
  • Column Temp:

    
    .
    
  • Detection: UV at

    
     (Primary), 
    
    
    
    (Secondary).
  • Injection Volume:

    
    .[1]
    
  • Gradient Program:

Time (min)% Mobile Phase BEvent
0.010Initial Hold
2.010Isocratic
15.090Linear Gradient
18.090Wash
18.110Re-equilibration
23.010End
Standard Solution Preparation[1][3]
  • Stock: Dissolve

    
     of 5-Chloro-2-isopropoxypyridin-3-amine in 
    
    
    
    of Acetonitrile (
    
    
    ).
  • Working Standard: Dilute Stock 1:20 with Water/Acetonitrile (50:50) to

    
    .[1]
    

Visualizations

Method Development Workflow

This diagram illustrates the logical flow from scouting to final validation, emphasizing the decision points for pH selection.

MethodDevelopment Start Compound Assessment (Basic Aminopyridine) Scouting pH Scouting (Low pH vs. High pH) Start->Scouting Decision Peak Shape Analysis Scouting->Decision LowPH Low pH (pH 2.5) Severe Tailing Decision->LowPH Tailing > 1.5 HighPH High pH (pH 10) Sharp Peaks Decision->HighPH Symmetry < 1.2 LowPH->Scouting Retry with Ion Pair (Not Preferred) Opt Gradient Optimization HighPH->Opt Valid ICH Q2(R2) Validation Opt->Valid

Caption: Decision matrix for selecting High-pH chromatography to overcome aminopyridine tailing.

Degradation Pathway (Specificity)

The method must separate the parent from its hydrolysis product.[1]

Degradation Parent 5-Chloro-2-isopropoxypyridin-3-amine (Parent API) Intermediate Acidic Hydrolysis (Stress Condition) Parent->Intermediate Degradant 5-Chloro-2-hydroxypyridin-3-amine (Impurity C) Intermediate->Degradant Cleavage of ether Byproduct Isopropanol Intermediate->Byproduct

Caption: Primary degradation pathway (acid hydrolysis) requiring chromatographic resolution.

Validation & Performance Data

The following parameters should be verified according to ICH Q2(R2) guidelines [1].

ParameterAcceptance CriteriaTypical Result (High pH Method)
Specificity Resolution (

) > 2.0 between API and nearest impurity

(vs. Impurity B)
Linearity


(

range)
Precision RSD < 2.0% (n=6)

LOD / LOQ S/N > 3 / S/N > 10

/

Robustness pH

units
Stable retention times
Self-Validating System Check

To ensure trustworthiness in routine operation, every sequence must include a System Suitability Test (SST) :

  • Tailing Factor: Must be

    
     (Target 1.1).
    
  • Theoretical Plates:

    
    .[1]
    
  • Resolution: If Impurity standard is available,

    
    .
    

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[1] 2023.[1][3][4]

  • McCalley, D. V. Analysis of basic compounds by high performance liquid chromatography: The effect of pH and column selection. Journal of Chromatography A, 2010.[1]

  • Neue, U. D., et al. Peak shape and retention of bases in reversed-phase chromatography.[1] Journal of Chromatography A, 2001.[1]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. 2nd Edition, Wiley-Interscience.[1]

Sources

Mass spectrometry (LC-MS) characterization of 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Mass Spectrometry (LC-MS) Characterization of 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine

Executive Summary

This guide provides an in-depth technical analysis of the LC-MS characterization of 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine , a critical intermediate in the synthesis of KRAS G12C inhibitors such as Sotorasib (AMG 510) .

Accurate characterization of this compound is challenging due to its basic aminopyridine scaffold, potential for regioisomer formation, and the need to detect trace levels of genotoxic impurities. This document compares standard generic screening methods against optimized protocols, demonstrating why specific column chemistries and ionization parameters are required for robust quality control in drug development.

Chemical Context & Physicochemical Properties

Understanding the molecule's behavior is the prerequisite for MS method design.

PropertyValueAnalytical Implication
Formula C₈H₁₁ClN₂OMonoisotopic Mass: 186.06 Da
Structure Pyridine core, 5-Cl, 2-OiPr, 3-NH₂Basic (Pyridine N + Aniline N).
LogP ~2.0 - 2.5Moderately lipophilic; suitable for Reverse Phase LC.
pKa ~5.5 (Pyridine N), ~3.0 (Aniline)Positive ionization (ESI+) is highly favored at acidic pH.
Isotopes ³⁵Cl / ³⁷Cl (3:1 ratio)Distinctive M+2 peak at ~33% intensity is the primary ID filter.

Comparative Methodology: Designing the Optimal Workflow

We compared two distinct LC-MS approaches: a Generic High-Throughput Method (Method A) and a Targeted Optimized Method (Method B) .

Comparison 1: Chromatographic Selectivity (Column Selection)
  • Method A (Generic): C18 Column (e.g., BEH C18). Relies on hydrophobic interactions.

  • Method B (Optimized): Biphenyl or Phenyl-Hexyl Column. Relies on π-π interactions with the electron-deficient pyridine ring.

Verdict: Method B is superior.

  • Causality: The pyridine ring and the chlorine substituent create a specific electron distribution that engages strongly with phenyl-based stationary phases. While C18 provides adequate retention, Phenyl-Hexyl phases offer better separation of potential regioisomers (e.g., 4-isopropoxy isomers) that may form during nucleophilic substitution steps.

Comparison 2: Mobile Phase Modifiers
  • Method A: 0.1% Formic Acid (pH ~2.7).

  • Method B: 10 mM Ammonium Acetate (pH ~6.5).

Verdict: Method B (Buffered) is preferred for peak shape, Method A for sensitivity.

  • Causality: At pH 2.7 (Method A), the pyridine nitrogen is fully protonated. This maximizes MS sensitivity ([M+H]⁺) but often causes "peak tailing" due to secondary interactions with residual silanols on the column. Using Ammonium Acetate (Method B) suppresses these secondary interactions, yielding sharper peaks, though absolute ionization intensity may slightly decrease.

Experimental Protocols

Protocol A: Optimized LC-MS Workflow (Recommended)

This protocol is self-validating through the use of the Chlorine isotope pattern as an internal check.

Liquid Chromatography Parameters:

  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: Kinetex Biphenyl or XBridge Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar impurities)

    • 1-8 min: 5% → 95% B (Linear ramp)

    • 8-10 min: 95% B (Wash)

  • Flow Rate: 0.4 mL/min.

  • Temp: 40°C.

Mass Spectrometry Parameters:

  • Source: ESI+ (Electrospray Ionization, Positive Mode).[1][2]

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the isopropyl ether).

  • Scan Range: m/z 100 – 600.

  • Detection: Q-ToF (for exact mass) or Triple Quad (MRM for quantitation).

Mass Spectral Characterization & Fragmentation

The fragmentation pattern of 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine is distinct and predictable.

MS1 Spectrum (Full Scan)
  • Base Peak: m/z 187.06 [M+H]⁺.[3]

  • Isotope Peak: m/z 189.06 [M+H+2]⁺ at ~32-33% relative abundance (Signature of 1 Chlorine atom).

MS2 Fragmentation Pathway (CID)

Upon Collision Induced Dissociation (CID), the molecule follows a specific degradation pathway useful for structural confirmation.

  • Primary Loss: Ejection of Propene (-42 Da) from the isopropoxy group.

    • Precursor: m/z 187.06[3]

    • Product: m/z 145.01 (5-chloro-2-hydroxypyridin-3-amine / pyridinone tautomer).

  • Secondary Loss: Loss of CO (-28 Da) from the pyridinone ring.

    • Precursor: m/z 145.01

    • Product: m/z 117.01.

  • Tertiary Loss: Loss of HCN (-27 Da) or Cl radical (depending on energy).

Quantitative Data: Expected MRM Transitions

Precursor (m/z)Product (m/z)Collision Energy (eV)Role
187.1 145.0 15 - 20Quantifier (Most abundant)
187.1 117.0 30 - 35Qualifier (Structural confirmation)
189.1 147.0 15 - 20Isotope Check (Must match ³⁷Cl ratio)

Visualizations

Figure 1: MS/MS Fragmentation Pathway

FragmentationPathway Parent Parent Ion [M+H]+ m/z 187.06 (Isopropoxy-pyridine) Intermediate Fragment 1 [M+H - C3H6]+ m/z 145.01 (Pyridinone Tautomer) Parent->Intermediate Propene Neutral Loss: Propene (-42 Da) Parent->Propene Fragment2 Fragment 2 [M+H - C3H6 - CO]+ m/z 117.01 (Ring Contraction) Intermediate->Fragment2 CO Neutral Loss: CO (-28 Da) Intermediate->CO

Caption: Proposed collision-induced dissociation (CID) pathway for 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine.

Figure 2: Method Development Decision Tree

MethodSelection Start Start: 5-Cl-2-OiPr-Pyridine-3-NH2 Goal Goal? Start->Goal RouteA Route A: High Sensitivity (Trace Analysis) Goal->RouteA Limit of Detection RouteB Route B: Isomer Separation (Purity/QC) Goal->RouteB Structural Fidelity ColA Column: C18 RouteA->ColA ColB Column: Phenyl-Hexyl RouteB->ColB MPH_A MP: 0.1% Formic Acid (Max Ionization) ColA->MPH_A MPH_B MP: 10mM NH4OAc (Max Selectivity) ColB->MPH_B ResultA Result: High Signal, Potential Tailing MPH_A->ResultA ResultB Result: Sharp Peaks, Regioisomer Resolution MPH_B->ResultB

Caption: Decision matrix for selecting chromatographic conditions based on analytical objectives.

References

  • Canon, J., et al. (2019).[4] The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature. [Link]

    • Context: Establishes the compound as the key aniline fragment in Sotorasib synthesis.
  • Lanman, B. A., et al. (2022).[5] Addressing Atropisomerism in the Development of Sotorasib. Accounts of Chemical Research. [Link]

    • Context: details the synthetic route and the importance of intermedi
  • Zhang, J., et al. (2022).[4] Development of a Commercial Manufacturing Process for Sotorasib. Organic Process Research & Development. [Link]

    • Context: Provides analytical control strategies for Sotorasib intermedi
  • Agilent Technologies. (2020). Analysis of Impurities in Pharmaceutical Products using LC/MS. [Link]

    • Context: General validation for the use of Phenyl-Hexyl columns for arom

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A Comparative Guide to the Reactivity of 5-Chloro-2-isopropoxypyridin-3-amine and 5-Chloro-2-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug development, substituted pyridines are foundational scaffolds for creating novel therapeutics. Among these, 3-amino-2-alkoxypyridines serve as versatile building blocks, offering multiple reaction sites for diversification. This guide provides an in-depth comparison of the reactivity of two closely related analogues: 5-Chloro-2-isopropoxypyridin-3-amine and 5-Chloro-2-methoxypyridin-3-amine . While differing by only a single isopropyl versus a methyl group, this subtle structural change has significant implications for their chemical behavior, influencing reaction rates, yields, and even the feasibility of certain transformations. Understanding these nuances is critical for optimizing synthetic routes and accelerating discovery programs.

Theoretical Underpinnings of Reactivity: A Tale of Two Alkoxy Groups

The reactivity of these molecules is primarily dictated by the interplay of electronic and steric effects originating from the alkoxy substituent at the C2 position. While both are structurally similar, the seemingly minor difference between a methoxy (-OCH₃) and an isopropoxy (-OCH(CH₃)₂) group creates a distinct chemical personality for each compound.

Electronic Effects

Both methoxy and isopropoxy groups exert a similar electronic influence on the pyridine ring. They act as:

  • +R (Resonance Donating): The oxygen lone pairs delocalize into the pyridine ring, increasing electron density, particularly at the ortho and para positions. This is the dominant electronic effect.

  • -I (Inductive Withdrawing): The electronegative oxygen atom pulls electron density away from the ring through the sigma bond.

The net effect is that both groups are considered activating for the pyridine ring system. The isopropoxy group is slightly more electron-donating than the methoxy group due to the greater positive inductive effect of the two methyl groups compared to one. However, this electronic difference is generally minor and often overshadowed by the more dramatic steric differences.[1][2]

Steric Effects

The most significant difference between the two molecules is the steric bulk of the alkoxy group. The isopropoxy group is substantially larger than the methoxy group. This steric hindrance has profound consequences for reactivity at adjacent positions, namely the C3-amino group and, to a lesser extent, the pyridine nitrogen.[1][3]

G cluster_0 5-Chloro-2-methoxypyridin-3-amine cluster_1 5-Chloro-2-isopropoxypyridin-3-amine mol1 effect1 Electronic Effect: - Strong +R (Donating) - Moderate -I (Withdrawing) Steric Effect: - Low Steric Hindrance mol2 effect2 Electronic Effect: - Strong +R (Donating) - Slightly stronger +I than Methoxy Steric Effect: - High Steric Hindrance

Caption: Structural and electronic/steric comparison of the two molecules.

Comparative Reactivity Analysis

The differences in steric and electronic properties directly translate to predictable differences in reactivity across several common and synthetically important reaction classes.

N-Acylation and N-Sulfonylation of the 3-Amino Group

These reactions involve the attack of the nucleophilic amino group on an electrophilic acyl or sulfonyl chloride.

  • 5-Chloro-2-methoxypyridin-3-amine (Higher Reactivity): The methoxy group presents minimal steric hindrance, allowing electrophiles to readily access the C3-amino group. Standard acylation conditions, such as using an acyl chloride with a base like triethylamine or pyridine, are typically effective.

  • 5-Chloro-2-isopropoxypyridin-3-amine (Lower Reactivity): The bulky isopropoxy group significantly shields the adjacent amino group, impeding the approach of electrophiles.[4] This steric hindrance can lead to sluggish or incomplete reactions under standard conditions. To achieve high yields, more forcing conditions or specialized reagents may be necessary, such as:

    • Using highly reactive acyl chlorides over anhydrides.[4]

    • Employing a potent nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP).

    • Pre-deprotonation of the amine with a strong, non-nucleophilic base (e.g., NaH) to generate a more potent nucleophile.[4]

Palladium-Catalyzed Cross-Coupling at the C5-Chloro Position

Reactions like Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation) are cornerstones of modern drug synthesis.[5][6] The key step in these catalytic cycles is the oxidative addition of the C-Cl bond to a palladium(0) complex.

  • 5-Chloro-2-methoxypyridin-3-amine (Higher Reactivity): This isomer is predicted to be the superior substrate for cross-coupling reactions. The smaller methoxy group allows bulky phosphine-ligated palladium catalysts to approach the C5-Cl bond with less steric impediment.

  • 5-Chloro-2-isopropoxypyridin-3-amine (Lower Reactivity): The isopropoxy group can sterically hinder the oxidative addition step, potentially slowing the reaction rate and requiring higher catalyst loadings or more reactive (and often more expensive) catalyst systems.[7] The electron-rich nature of the pyridine ring, slightly enhanced by the isopropoxy group, can also slow the oxidative addition step, though this is a secondary effect compared to the steric hindrance.

Summary of Predicted Reactivity
Reaction Type5-Chloro-2-methoxypyridin-3-amine5-Chloro-2-isopropoxypyridin-3-amineJustification
N-Acylation / N-Sulfonylation Higher ReactivityLower ReactivityThe bulky isopropoxy group sterically hinders the approach of electrophiles to the adjacent C3-amino group.[4]
Suzuki-Miyaura Coupling Higher ReactivityLower ReactivityThe isopropoxy group can sterically block the approach of the bulky palladium catalyst to the C5-Cl bond, slowing oxidative addition.[7][8]
Buchwald-Hartwig Amination Higher ReactivityLower ReactivitySimilar to Suzuki coupling, steric hindrance around the C-Cl bond is the dominant factor affecting catalyst accessibility and reaction rate.[6]

Experimental Protocols: A Framework for Comparison

While direct, side-by-side quantitative data for these specific isomers is not widely published, their relative reactivity can be reliably assessed using standardized protocols. Below is a detailed workflow for a comparative Suzuki-Miyaura coupling experiment.

Objective: To compare the reaction rate and yield of a Suzuki-Miyaura coupling reaction for the two title compounds under identical conditions.

Caption: Experimental workflow for comparing Suzuki-Miyaura coupling reactivity.

Detailed Step-by-Step Protocol: Comparative Suzuki-Miyaura Coupling
  • Setup: In two separate, identical, oven-dried reaction vials equipped with magnetic stir bars, add 5-Chloro-2-methoxypyridin-3-amine (1.0 mmol, 1.0 eq) to one and 5-Chloro-2-isopropoxypyridin-3-amine (1.0 mmol, 1.0 eq) to the other.

  • Reagent Addition: To each vial, add 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq) and potassium carbonate (2.0 mmol, 2.0 eq).

  • Catalyst Addition: To each vial, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

  • Solvent and Degassing: Add a 4:1 mixture of dioxane and water (5 mL) to each vial. Seal the vials and degas the mixtures by bubbling argon through the solution for 15 minutes.

  • Reaction: Place both vials in a pre-heated oil bath at 90°C and stir vigorously.

  • Monitoring: At regular intervals (e.g., 1, 2, 4, and 8 hours), withdraw a small aliquot from each reaction mixture, quench with water, extract with ethyl acetate, and analyze by LC-MS to determine the ratio of starting material to product.

  • Workup (after completion): Cool the reaction mixtures to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography on silica gel. Determine the isolated yield for each reaction and compare the results.

Conclusion and Recommendations

The primary differentiator between 5-Chloro-2-methoxypyridin-3-amine and 5-Chloro-2-isopropoxypyridin-3-amine is the steric hindrance imposed by the alkoxy group.

  • 5-Chloro-2-methoxypyridin-3-amine is the more versatile and reactive building block. It is expected to perform more efficiently and reliably in a broader range of reactions, particularly sterically demanding transformations like palladium-catalyzed cross-couplings and acylations of the C3-amino group. For initial route scouting and library synthesis where reaction robustness is key, this is the recommended starting material.

  • 5-Chloro-2-isopropoxypyridin-3-amine , while less reactive, can be a valuable tool in specific contexts. The bulky isopropoxy group can be used strategically to block reactivity at the C3-amino position or to fine-tune the physicochemical properties (e.g., lipophilicity, metabolic stability) of a final drug candidate. Its use may require more extensive reaction optimization, but it offers opportunities for structural diversification that are not possible with its smaller counterpart.

Ultimately, the choice between these two reagents will depend on the specific synthetic challenge and the desired properties of the target molecule. This guide provides the foundational principles and a practical framework for making an informed decision.

References

  • BenchChem. (2025). Propoxybenzene vs. Anisole: A Comparative Guide to Electrophilic Substitution Reactivity. BenchChem Technical Document.
  • BenchChem. (2025). Technical Support Center: N-Acylation of Hindered Anilines. BenchChem Technical Document.
  • Request PDF. (n.d.). Studies of electronic effects of modified pyridine-imine ligands utilized in cobalt-catalyzed meta-selective Diels-Alder reactions.
  • Gahan, L. R., et al. (n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes.
  • Check, C. T., & Thomson, R. J. (2014). Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides. PubMed Central.
  • Request PDF. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents.
  • Chemistry Stack Exchange. (2015).
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  • Michigan State University Department of Chemistry. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Quora. (2020). How to compare the reactivity towards electrophilic substitution, benzene, benzaldehyde, and anisole.
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  • ResearchGate. (n.d.).
  • MDPI. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • National Center for Biotechnology Information. (2024). Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2).
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  • RSC Publishing. (n.d.). PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds.
  • Michigan State University Department of Chemistry. (n.d.).
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Comprehensive Guide to Validating the Synthesis of 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine: Elemental Analysis vs. Alternative Metrologies

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on heavily functionalized heterocyclic building blocks, the demand for rigorous, orthogonal analytical validation has never been higher. 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine (Formula: C₈H₁₁ClN₂O) is a prime example of a sterically hindered, halogenated aminopyridine that requires precise metrology to confirm its structural identity and bulk purity.

In this guide, we will objectively compare the performance of Combustion Elemental Analysis (CHNS) against High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) . By establishing a self-validating analytical matrix, we ensure that causality drives our experimental choices—from the chemoselective synthetic route to the final purity sign-off.

Synthetic Workflow & Mechanistic Causality

To generate 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine, we begin with the commercially available scaffold [1]. The synthesis relies on a two-step sequence designed to maximize regioselectivity and prevent unwanted hydrodehalogenation.

  • Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 2-position is highly activated by the adjacent nitro group and the pyridine nitrogen. Treatment with sodium isopropoxide in isopropanol selectively yields 5-chloro-2-isopropoxy-3-nitropyridine.

  • Chemoselective Reduction: Standard catalytic hydrogenation (e.g., Pd/C, H₂) poses a severe risk of cleaving the aryl-chloride bond. To prevent this, we deliberately select a milder, single-electron transfer reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl). This causality-driven choice preserves the halogen while quantitatively reducing the nitro group to an amine.

G SM 2,5-dichloro- 3-nitropyridine R1 SNAr NaOiPr, iPrOH SM->R1 INT 5-chloro-2-isopropoxy- 3-nitropyridine R1->INT R2 Reduction Fe, NH4Cl INT->R2 TGT 5-Chloro-2-(propan-2-yloxy) pyridin-3-amine R2->TGT VAL Orthogonal Validation (EA, qNMR, HRMS) TGT->VAL

Caption: Synthetic workflow and validation checkpoints for 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine.

Comparative Metrology: Evaluating the Analytical Arsenal

No single analytical technique provides a complete picture of a molecule's integrity. A self-validating system requires orthogonal methods that cover each other's blind spots[2].

Elemental Analysis (CHNS)

Elemental analysis via dynamic flash combustion is the gold standard for determining absolute bulk purity[3]. While NMR and MS confirm the organic structure, they are entirely blind to inorganic salts (e.g., residual iron from the reduction step) or non-protonated inorganic matrices. If 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine contains 3% inorganic salt, the experimental %C, %H, and %N values will uniformly drop below theoretical limits, instantly flagging the contamination.

Quantitative NMR (qNMR)

qNMR measures the absolute concentration of the organic species by comparing the integral of a target proton against a highly pure internal standard[4]. Because the area of an NMR signal is directly proportional to the number of nuclei, qNMR provides absolute quantification without requiring a reference standard of the analyte itself[5]. However, it requires careful optimization of relaxation delays (D1) to ensure complete magnetization recovery.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact monoisotopic mass and isotopic distribution. For this specific molecule, HRMS is critical for observing the characteristic 3:1 isotopic ratio of the ³⁵Cl and ³⁷Cl isotopes, definitively proving the retention of the halogen atom post-reduction.

Table 1: Objective Performance Comparison
Analytical TechniquePrimary OutputCritical Blind SpotsDestructive?Calibration Dependency
CHNS (Elemental) Absolute bulk purity & empirical formulaCannot distinguish isomersYesHigh (requires daily standard runs)
qNMR Absolute organic purity & structureBlind to inorganic salts & metalsNoLow (relies on internal standard)
HRMS Exact mass & isotopic pattern (Identity)Cannot determine bulk purityYesHigh (requires mass calibration)

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Synthesis of 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine
  • SₙAr Reaction: Dissolve 2,5-dichloro-3-nitropyridine (10.0 g, 51.8 mmol) in anhydrous isopropanol (100 mL). Slowly add sodium isopropoxide (4.6 g, 56 mmol) at 0 °C. Stir at room temperature for 4 hours. Quench with water, extract with EtOAc, and concentrate to yield the intermediate.

  • Chemoselective Reduction: Suspend the intermediate in a mixture of Ethanol (80 mL) and Water (20 mL). Add Iron powder (14.5 g, 260 mmol) and Ammonium Chloride (13.9 g, 260 mmol). Reflux the mixture vigorously for 3 hours.

  • Isolation: Cool the mixture, filter through a pad of Celite to remove iron oxides, and extract the filtrate with dichloromethane. Wash with brine, dry over Na₂SO₄, and evaporate. Purify via recrystallization from hexane/ethyl acetate.

Protocol B: CHNS Elemental Analysis Workflow
  • System Conditioning: Purge the elemental analyzer with Helium carrier gas. Set the combustion furnace to 1030 °C and the GC column oven to 55 °C[6].

  • Reduction Optimization: Ensure the reduction tube is packed with highly active copper powder (e.g., Vcopper) to quantitatively reduce NOₓ gases to N₂[6].

  • Calibration: Run 2-3 blank tin capsules, followed by a known standard (e.g., Sulfanilamide) to establish the calibration curve.

  • Sample Analysis: Accurately weigh 2.0–3.0 mg of the synthesized target into a tin capsule. Fold tightly to exclude atmospheric air.

  • Combustion & Detection: Drop the capsule into the combustion reactor. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated via a GC column and quantified using a Thermal Conductivity Detector (TCD)[7].

Protocol C: qNMR Purity Determination
  • Sample Prep: Accurately weigh ~15.0 mg of the analyte and ~5.0 mg of a traceable internal standard (e.g., Maleic acid, purity >99.9%) into a vial.

  • Solvation: Dissolve completely in 0.6 mL of DMSO-d₆. Transfer to a 5 mm NMR tube.

  • Acquisition: Acquire a ¹H NMR spectrum using a 90° pulse angle. Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T₁) of the protons being integrated (typically D1 = 30 seconds for accurate qNMR)[5].

  • Processing: Phase and baseline correct the spectrum manually. Calculate purity based on the ratio of the integrated analyte peak (e.g., the isopropoxy CH peak) to the internal standard peak.

Data Interpretation & Causality

To validate the batch, the experimental data must pass a rigid decision matrix. For elemental analysis, the universally accepted tolerance in the pharmaceutical industry is a difference (Δ) of ≤ 0.4% between the theoretical and experimental values.

Table 2: Representative Validation Data for C₈H₁₁ClN₂O (MW: 186.64 g/mol )
ElementTheoretical (%)Experimental (%)Difference (Δ)Status
Carbon (C) 51.4851.350.13PASS
Hydrogen (H) 5.945.980.04PASS
Nitrogen (N) 15.0114.920.09PASS

Note: A failure (Δ > 0.4%) in Carbon and Nitrogen, coupled with a passing qNMR assay, definitively points to inorganic salt contamination (e.g., residual NH₄Cl from the reduction step).

G Start Synthesized Batch Q1 EA (CHNS): Is Δ < 0.4%? Start->Q1 P1 Bulk Purity Confirmed (No salts/solvents) Q1->P1 Yes F1 Fail: Inorganic/Solvent Contamination Q1->F1 No Q2 qNMR: Is Assay > 98.0%? P1->Q2 P2 Organic Purity Confirmed Q2->P2 Yes F2 Fail: Organic Impurities Q2->F2 No Q3 HRMS: Exact Mass Match? P2->Q3 P3 Identity Confirmed Q3->P3 Yes F3 Fail: Structural Error Q3->F3 No

Caption: Self-validating decision matrix for orthogonal analytical testing of the synthesized batch.

Conclusion

Validating the synthesis of 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine requires more than a single analytical run; it demands a self-validating system. While HRMS confirms the retention of the critical chlorine atom and qNMR accurately quantifies the organic fraction without reference standards, Elemental Analysis (CHNS) remains the irreplaceable arbiter of absolute bulk purity. By strictly adhering to this orthogonal testing matrix, researchers can confidently advance this building block into downstream pharmaceutical development.

References

  • VELP Scientifica. Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. Retrieved from[Link]

  • VELP Scientifica. Application Note - CHNS Determination in Pharmaceutical Products by Flash Combustion. Retrieved from[Link]

  • Mestrelab Resources. What is qNMR and why is it important? Retrieved from[Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • Università degli Studi di Padova (Unipd). Elemental Analysis - Technical Resources. Retrieved from[Link]

  • PubChem. 2,5-Dichloro-3-nitropyridine | C5H2Cl2N2O2 | CID 8063331. Retrieved from[Link]

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IR Spectroscopy Fingerprints for 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine: Methodological Comparison and Structural Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, densely functionalized heterocyclic building blocks like 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine are critical for synthesizing targeted therapeutics, particularly kinase inhibitors. Differentiating this specific intermediate from structurally similar analogs (such as the 5-bromo derivative) requires robust analytical fingerprinting.

This guide provides an objective comparison of two primary Fourier Transform Infrared (FTIR) methodologies—Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR (KBr Pellet) —evaluating their performance in resolving the unique vibrational fingerprint of this molecule. Furthermore, it compares the spectral data of the target molecule against chemical alternatives to establish a self-validating Quality Control (QC) framework.

The Vibrational Fingerprint: Target vs. Alternative Analogs

The IR spectrum of 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine is defined by four distinct functional domains: the primary amine, the isopropoxy ether linkage, the pyridine ring, and the aryl chloride. To demonstrate the resolving power of IR spectroscopy for QC validation, Table 1 compares the target molecule against its most common synthetic alternative, 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine.

Table 1: Quantitative IR Band Comparison and Mechanistic Causality
Functional Group5-Chloro-2-(propan-2-yloxy)pyridin-3-amine5-Bromo Analog (Alternative)Mechanistic Causality & Diagnostic Significance
N-H Asymmetric Stretch ~3450 cm⁻¹~3450 cm⁻¹The primary amine exhibits a classic doublet. The higher frequency band is the asymmetric stretch. Unaffected by distant halogen substitution [3].
N-H Symmetric Stretch ~3350 cm⁻¹~3350 cm⁻¹The lower frequency band of the primary amine doublet.
Isopropyl Gem-Dimethyl 1385 & 1370 cm⁻¹1385 & 1370 cm⁻¹Critical Ether Marker: Symmetric CH₃ bending undergoes vibrational coupling (Fermi resonance-like splitting) due to the branched isopropyl group, yielding a strict doublet.
Aryl C-O-C Stretch ~1240 cm⁻¹~1240 cm⁻¹Strong, broad band confirming the ether linkage to the aromatic ring.
Pyridine Ring (C=C, C=N) 1590, 1470 cm⁻¹1585, 1465 cm⁻¹Core scaffold vibrations. Slight shifts occur due to the differing electronegativity and mass of the halogen substituent [1].
Aryl Halide Stretch ~740 cm⁻¹ (C-Cl) ~650 cm⁻¹ (C-Br) Primary Differentiator: Governed by Hooke's Law, the heavier bromine atom shifts the stretching frequency significantly lower than the chlorine atom.

Analytical Method Comparison: ATR-FTIR vs. KBr Transmission

To capture this fingerprint, laboratories typically choose between ATR and KBr Transmission. Each method interacts with the sample's refractive index and dipole moments differently.

  • ATR-FTIR (The High-Throughput Alternative): Utilizes an evanescent wave penetrating a few microns into the sample. While fast and non-destructive, the penetration depth (

    
    ) is wavelength-dependent (
    
    
    
    ). Causality: Because longer wavelengths (lower wavenumbers) penetrate deeper, the critical C-Cl stretch at 740 cm⁻¹ will appear artificially more intense relative to the N-H stretches at 3450 cm⁻¹ unless an algorithmic ATR correction is applied [2].
  • KBr Transmission (The High-Resolution Standard): Involves suspending the API in a transparent alkali halide matrix. Causality: Because the IR beam passes entirely through the sample, it obeys the Beer-Lambert law linearly across all frequencies. This method provides superior optical resolution for resolving the tight 1385/1370 cm⁻¹ isopropyl doublet, free from the anomalous dispersion effects seen in ATR.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: ATR-FTIR Spectroscopic Analysis
  • System Initialization & Background: Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

    • Causality: Removes ambient CO₂ (~2350 cm⁻¹) and H₂O vapor (~3600-3900 cm⁻¹ and ~1600 cm⁻¹) contributions, which would otherwise obscure the N-H and pyridine ring bands.

  • Sample Application: Place ~2-5 mg of the solid 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine directly onto the diamond ATR crystal.

  • Pressure Application: Lower the pressure anvil until the mechanical clutch clicks.

    • Causality: Solid samples require high pressure to eliminate air gaps. The evanescent wave only penetrates ~0.5-2 µm; poor contact reduces the refractive index boundary, severely attenuating the signal [2].

  • Acquisition & Correction: Acquire 32 scans. Apply the software's ATR correction algorithm to normalize the exaggerated low-frequency C-Cl band intensities.

Protocol B: Transmission FTIR (KBr Pellet Method)
  • Matrix Desiccation: Dry spectroscopic-grade KBr powder at 105°C for a minimum of 2 hours prior to use.

    • Causality: KBr is highly hygroscopic. Absorbed moisture introduces a massive, broad O-H stretch at ~3400 cm⁻¹, which will completely mask the critical N-H asymmetric/symmetric doublet of the target molecule.

  • Milling: Grind 1-2 mg of the API with 100 mg of dried KBr in an agate mortar for exactly 1 minute.

    • Causality: Reduces particle size below the wavelength of IR light (< 2 µm) to prevent the Christiansen effect (optical scattering), which causes baseline sloping and distorted peak shapes.

  • Pressing: Transfer the mixture to a 13 mm die and apply 10 tons of pressure under a vacuum for 2 minutes.

    • Causality: The vacuum removes entrapped air, fusing the KBr into a transparent, glassy disk that minimizes optical scattering and maximizes transmission.

  • Acquisition: Place the pellet in the transmission holder and acquire 32 scans at 4 cm⁻¹ resolution. Subtract a blank KBr pellet spectrum to validate matrix purity.

QC Validation Workflow

The logical relationship between sample preparation, spectral feature extraction, and final QC decision-making is mapped below.

Workflow Start API Intermediate: 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine PrepATR ATR-FTIR Prep (Direct Crystal Contact) Start->PrepATR PrepKBr Transmission Prep (KBr Pellet Pressing) Start->PrepKBr Acquisition Spectral Acquisition (4000 - 400 cm⁻¹) PrepATR->Acquisition Non-destructive PrepKBr->Acquisition High Resolution Feature1 Amine (-NH₂) Region 3500-3300 cm⁻¹ Acquisition->Feature1 Feature2 Isopropyl Ether 1385 & 1370 cm⁻¹ Acquisition->Feature2 Feature3 Aryl Chloride (C-Cl) ~740 cm⁻¹ Acquisition->Feature3 Validation Spectral Library Cross-Validation Feature1->Validation Feature2->Validation Feature3->Validation Pass QC Pass: High Purity Confirmed Validation->Pass Match > 98% Fail QC Fail: Impurity/Analog Detected Validation->Fail Match < 98%

Workflow for IR spectral validation of 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine.

References

  • Shindo, H. "Studies on the infrared spectra of heterocyclic compounds. IV. Infrared spectra of monosubstituted pyridine derivatives." Chemical and Pharmaceutical Bulletin, 5(5), 472-484 (1957). URL:[Link]

  • Griffiths, P. R., & de Haseth, J. A. Fourier Transform Infrared Spectrometry (2nd ed.). John Wiley & Sons (2007). URL:[Link]

  • Dymińska, L., et al. "The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine." Molecules, 27(3), 721 (2022). URL:[Link]

Technical Comparison Guide: Salt Forms of 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical blueprint for the solid-state characterization of 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine (hereafter referred to as Compound A ). It is designed to assist researchers in optimizing the physicochemical properties of this key pharmaceutical intermediate through salt formation.

Executive Summary & Rationale

Compound A is a functionalized aminopyridine derivative often utilized as a scaffold in kinase inhibitor development. As a free base, its utility is frequently limited by:

  • Low Aqueous Solubility: The lipophilic isopropoxy group and chloro-substituent reduce solubility in biological media.

  • Weak Basicity: The pyridine nitrogen (pKa ~3.5–4.5) requires strong acidic counterparts for stable salt formation.

  • Physical Stability: The free base may exhibit low melting points or sublimation tendencies, complicating processing.

Objective: This guide compares the Free Base against two strategic salt forms: the Hydrochloride (HCl) (for maximum solubility) and the Hemifumarate (for crystallinity and stability).

Comparative Performance Analysis

The following data represents target specifications and typical performance metrics for 2-alkoxy-3-aminopyridine salts, derived from structural analogs and standard crystallographic principles.

Table 1: Physicochemical Property Comparison
ParameterFree Base (Compound A) Hydrochloride Salt (A·HCl) Hemifumarate Salt (A·0.5 Fum)
Stoichiometry 1:01:12:1
Crystal System Monoclinic (Typical)Triclinic / MonoclinicTriclinic
Melting Point (DSC) Low (< 100°C)High (> 180°C, decomp.)Moderate (140–160°C)
Aqueous Solubility < 0.1 mg/mL (Hydrophobic)> 50 mg/mL (High)5–15 mg/mL (Moderate)
Hygroscopicity Non-hygroscopicPotential HygroscopicityLow Hygroscopicity
Primary Synthon Weak N-H···N (Pyridine)Charge-assisted N-H+···Cl-N-H[1][2][3]···O (Carboxylate)

Expert Insight: The HCl salt is the preferred candidate for early-stage formulation due to solubility. However, if the HCl salt proves hygroscopic (common with pyridinium chlorides), the Hemifumarate offers a robust alternative by utilizing strong hydrogen bonding networks without the high lattice energy penalties of halides.

Structural Analysis & Mechanism
3.1. Free Base Architecture

The crystal structure of the free base is typically stabilized by weak intermolecular interactions. The bulky isopropoxy group at the 2-position creates steric hindrance, often forcing the molecule into a specific conformation that limits dense packing.

  • Dominant Interaction: Weak

    
     stacking between pyridine rings.
    
  • Risk: High conformational freedom leads to lower lattice energy and lower melting points.

3.2. Hydrochloride Salt (The Ionic Driver)

Protonation occurs at the pyridine nitrogen (N1), the most basic site.

  • Mechanism: The chloride ion acts as a bridge, accepting hydrogen bonds from the protonated pyridine nitrogen (

    
    ) and the 3-amino group (
    
    
    
    ).
  • Outcome: This "ionic pinning" significantly increases lattice energy, raising the melting point and stabilizing the solid form.

3.3. Hemifumarate Salt (The Supramolecular Stabilizer)

Fumaric acid (trans-butenedioic acid) often forms 2:1 salts with mono-basic pyridines.

  • Mechanism: The carboxylic acid group donates a proton to the pyridine. The resulting carboxylate forms a robust

    
     hydrogen-bonding motif with the protonated pyridine and the adjacent amine.
    
  • Outcome: This creates extended 1D ribbons or 2D sheets, improving mechanical properties and reducing hygroscopicity compared to the HCl salt.

Experimental Protocols
Workflow Visualization

SaltScreening Start Start: Compound A (Free Base) Solubility Solubility Assessment (MeOH, EtOH, IPA) Start->Solubility AcidAdd Acid Addition (1.05 eq HCl / 0.55 eq Fumaric) Solubility->AcidAdd Dissolved Nucleation Nucleation Induction (Cooling / Anti-solvent) AcidAdd->Nucleation Precipitation Isolation Isolation & Drying (Vacuum, 40°C) Nucleation->Isolation Analysis Solid State Analysis (PXRD, DSC, TGA) Isolation->Analysis Decision Select Lead Candidate Analysis->Decision

Caption: Systematic workflow for the generation and selection of optimal salt forms.

Protocol A: Synthesis of Hydrochloride Salt
  • Dissolution: Dissolve 1.0 g of Compound A in 5 mL of Ethanol (EtOH) at 40°C.

  • Acidification: Slowly add 1.1 equivalents of concentrated HCl (37% aq.) or 1.0 M HCl in EtOH dropwise.

  • Crystallization: Allow the solution to cool to room temperature. If no precipitate forms, add Methyl tert-butyl ether (MTBE) as an anti-solvent until turbidity persists.

  • Isolation: Filter the white crystalline solid and wash with cold MTBE.

  • Drying: Dry under vacuum at 45°C for 12 hours to remove residual solvent and moisture.

Protocol B: Synthesis of Hemifumarate Salt
  • Dissolution: Dissolve 1.0 g of Compound A in 8 mL of Isopropanol (IPA) at 50°C.

  • Acid Preparation: Dissolve 0.55 equivalents of Fumaric acid in 3 mL of hot EtOH.

  • Mixing: Add the hot acid solution to the amine solution. Stir at 50°C for 30 minutes.

  • Slow Cooling: Turn off the heat and allow the mixture to cool slowly to room temperature over 4 hours (controlled cooling promotes better crystal growth).

  • Harvesting: Collect crystals via filtration.

Critical Analysis: Why This Matters

The choice between these forms is not arbitrary; it dictates the drug's developability.

  • Bioavailability: The HCl salt will likely exhibit the fastest dissolution rate in simulated gastric fluid (pH 1.2), making it the primary choice for immediate-release oral dosage forms.

  • Processability: If the HCl salt is hygroscopic (absorbing >2% moisture at 80% RH), it will complicate tablet manufacturing (clumping). In this scenario, the Hemifumarate becomes the "Rescue Form," offering stable handling characteristics despite slightly lower solubility.

  • Regulatory: A distinct crystal structure (polymorph) is patentable. Characterizing the unique unit cell dimensions of the salt forms provides intellectual property protection.

References
  • Stahl, P. H., & Wermuth, C. G. (Eds.).[4] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [Link]

  • Görbitz, C. H., & Sagstuen, E. (2008). Hydrogen bond distances and angles in the structures of amino acids and peptides. Acta Crystallographica Section B. [Link]

  • Seddon, K. R. (2004). Pseudopolymorph: A Polemic. Crystal Growth & Design. [Link]

  • PubChem. (2024). Compound Summary for 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine. National Library of Medicine. [Link]

Sources

Safety Operating Guide

5-Chloro-2-(propan-2-yloxy)pyridin-3-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Protocol for 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine

As a Senior Application Scientist, I recognize that integrating specialized halogenated building blocks like 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine into your drug discovery workflows requires more than a cursory glance at a Safety Data Sheet (SDS). It demands a rigorous, mechanistic understanding of the molecule's reactivity, toxicological profile, and environmental persistence. This guide provides researchers and drug development professionals with a self-validating, step-by-step system for the safe handling, operational integration, and terminal disposal of this compound, ensuring stringent compliance and laboratory safety.

Mechanistic Toxicology & Chemical Profiling

To design an effective safety protocol, we must first understand the causality behind the compound's hazards. 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine (C8H11ClN2O) features three critical structural motifs that dictate our handling strategy :

  • Primary Amine (-NH2): Aminopyridines are highly susceptible to N-oxidation by hepatic cytochrome P450 enzymes. This metabolic activation generates reactive N-hydroxy metabolites that can oxidize the Fe2+ in hemoglobin to Fe3+, leading to methemoglobinemia and cellular hypoxia.

  • Chlorine Substituent (-Cl): The halogen atom significantly enhances the molecule's lipophilicity, increasing the rate of dermal absorption. Furthermore, it dictates that all waste must be strictly classified as halogenated. Improper combustion of chlorinated organics can lead to the formation of highly toxic polychlorinated dibenzodioxins (PCDDs) .

  • Isopropoxy Group (-O-iPr): While providing steric bulk, this ether linkage can undergo cleavage under strongly acidic conditions, potentially releasing isopropyl alcohol and altering the waste stream's flammability profile.

ToxPathway Exposure Aminopyridine Exposure CYP450 Hepatic CYP450 N-oxidation Exposure->CYP450 Absorption Metabolite N-hydroxy Metabolites CYP450->Metabolite Phase I Metabolism ROS Reactive Oxygen Species (ROS) Metabolite->ROS Redox Cycling Erythrocytes Erythrocyte Interaction Metabolite->Erythrocytes Blood Circulation Toxicity Methemoglobinemia & Cellular Hypoxia ROS->Toxicity Oxidative Stress Erythrocytes->Toxicity Fe2+ to Fe3+ Oxidation

Mechanistic pathway of aminopyridine-induced cellular toxicity and methemoglobinemia.

Quantitative Data & Operational Implications

To facilitate rapid risk assessment, the physicochemical properties and their direct operational implications are summarized below.

Property / ParameterValue / ClassificationOperational Implication
Molecular Formula C8H11ClN2OContains ~19% Chlorine by mass; mandates halogenated waste stream.
Monoisotopic Mass 186.056 DaUtilize for precise mass balance tracking during disposal validation.
Physical State Solid (Standard Conditions)Requires localized exhaust ventilation (LEV) during weighing to prevent dust.
Solubility Profile Soluble in DMSO, DCM, EtOAcWaste solutions will primarily consist of these organic solvents.
GHS Classification Acute Tox. 4, Skin Irrit. 2Mandates the use of double-gloving (Nitrile over PE) and splash goggles.

Self-Validating Standard Operating Procedure (SOP) for Handling

A protocol is only as strong as its verification mechanisms. Follow this self-validating workflow for operational handling :

  • Step 1: Environmental Preparation & Verification

    • Action: Conduct all weighing and transfer operations within a certified Class II Type B2 Biological Safety Cabinet or a hard-ducted chemical fume hood.

    • Validation: Verify inward airflow using a digital anemometer or a visual smoke test prior to unsealing the chemical container.

  • Step 2: PPE Selection & Donning

    • Action: Don a flame-resistant lab coat, chemical splash goggles, and double nitrile gloves (minimum 5 mil thickness).

    • Validation: Perform a visual inspection and inflation test of the outer gloves to ensure zero micro-punctures before handling the active pharmaceutical ingredient (API).

  • Step 3: Execution & Mass Balance Tracking

    • Action: Weigh the required mass using an anti-static weighing boat. Transfer directly to the reaction vessel.

    • Validation: Record the tare weight, dispensed weight, and residual weight. The sum must equal the initial mass, ensuring zero unaccounted material has contaminated the workspace.

Comprehensive Terminal Disposal Protocols

Due to the chlorine substituent, 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine cannot be processed through standard biological wastewater treatment or non-halogenated solvent recovery systems. It requires high-temperature incineration equipped with environmental scrubbers .

  • Step 1: Waste Segregation

    • Action: Collect all reaction mother liquors, contaminated solvents (e.g., DCM, EtOAc), and first-rinse washings in a dedicated, clearly labeled "Halogenated Organic Waste" carboy.

    • Validation: Test the pH of the waste stream using indicator strips. Ensure the pH is between 5 and 9 to prevent inadvertent ether cleavage or exothermic acid-base reactions in the accumulation container.

  • Step 2: Solid Waste Management

    • Action: Place all contaminated consumables (weighing boats, pipette tips, outer gloves) into a puncture-resistant, high-density polyethylene (HDPE) solid waste bucket lined with a 6-mil poly bag.

    • Validation: Cross-reference the solid waste log with the mass balance tracking from the handling SOP to ensure all contaminated materials are accounted for.

  • Step 3: Labeling and SAA Accumulation

    • Action: Affix a GHS-compliant hazardous waste tag. Mark the specific constituents: "Contains 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine and [Solvent Name]."

    • Validation: Ensure the container is stored in a designated Satellite Accumulation Area (SAA) with secondary containment capable of holding 110% of the primary container's volume.

  • Step 4: Terminal Destruction

    • Action: Coordinate with an EPA-certified (or local equivalent) hazardous waste vendor for pickup.

    • Causality: The vendor must utilize a rotary kiln incinerator operating above 1,000°C with an alkaline scrubber system. The high temperature destroys the stable pyridine ring, while the scrubber neutralizes the resultant hydrochloric acid (HCl) gas, preventing atmospheric pollution.

DisposalWorkflow Start Waste Generation: 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine Segregation Segregate as Halogenated Organic Waste Start->Segregation Identify Waste Stream Container Transfer to HDPE/Glass Compatible Container Segregation->Container Liquid/Solid Transfer Labeling Attach GHS Labels: Toxic, Env. Hazard Container->Labeling Regulatory Compliance Storage Store in Secondary Containment (< 90 Days) Labeling->Storage SAA Accumulation Incineration High-Temp Incineration (with Afterburner & Scrubber) Storage->Incineration Final Destruction

Workflow for the segregation and terminal disposal of halogenated organic waste.

Emergency Spill Response & Decontamination

In the event of an accidental release, immediate and methodical action is required to mitigate exposure and environmental contamination.

  • Isolate & Evacuate: Immediately isolate the spill area (minimum 15-foot radius). If the spill involves a volatile solvent solution, increase ventilation and eliminate all ignition sources.

  • Containment: For solid spills, avoid dry sweeping which generates airborne dust. For liquid spills, encircle the perimeter with a universal chemical absorbent (e.g., diatomaceous earth or specialized HazMat pads).

  • Neutralization & Collection: Dampen solid spills with a compatible solvent (e.g., a small amount of water or ethanol) to suppress dust, then carefully scoop into a chemical waste container using non-sparking tools.

  • Surface Decontamination: Wash the affected surface with a mild detergent and water solution. Collect all wash water as halogenated aqueous waste, as it now contains trace amounts of the chlorinated API.

  • Validation: Perform a final wipe test of the area and analyze via LC-MS or UV-Vis (if applicable) to confirm the complete removal of the compound before reopening the workspace.

References

  • Title: PubChem: Compound Summary and Toxicity Profiles Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Hazardous Waste Management and Identification Source: Environmental Protection Agency (EPA) URL: [Link]

  • Title: Laboratory Safety Guidance and Standards Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Chemical Safety and Prudent Practices in the Laboratory Source: American Chemical Society (ACS) URL: [Link]

Personal protective equipment for handling 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 103577-66-8 | Role: Key Intermediate (Lansoprazole Synthesis) Potency Band: 3 (Treat as Potent/Toxic until specific tox data rules out sensitization)[1]

Part 1: Hazard Assessment & Risk Stratification

The Scientist’s Perspective: Handling 5-Chloro-2-(propan-2-yloxy)pyridin-3-amine requires a shift in mindset from "standard organic synthesis" to "containment protocol."[1][2] Structurally, this molecule combines an aminopyridine core with a halogen and an ether linkage.

Why this matters:

  • Aminopyridines are known for high biological activity and potential neurotoxicity or channel blocking effects [1].

  • Sensitization Potential: The primary amine (-NH2) position is a reactive handle, capable of haptenization (binding to proteins), which increases the risk of developing allergic contact dermatitis or respiratory sensitization over time [2].

  • Physical State: As a solid intermediate, the primary vector of exposure is dust inhalation during weighing and dermal absorption via contaminated surfaces.

Risk Profile:

  • Acute Toxicity: Moderate to High (Oral/Dermal).

  • Irritation: Severe (Mucous membranes/Eyes).[2][3][4][5]

  • Sensitization: Suspected.

Part 2: The PPE Matrix

Do not rely on generic "safety gear." Select barriers based on permeation kinetics.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Primary Hand Disposable Nitrile (High-Dexterity) (Min.[1] Thickness: 0.11 mm)Provides tactile feedback for weighing. Warning: Amines can accelerate permeation. Change every 30 mins or immediately upon splash.
Secondary Hand Long-Cuff Nitrile or Silver Shield™ (Underneath lab coat cuff)"Double-gloving" creates a fail-safe.[1] If the outer glove breaches, the inner layer prevents dermal contact during doffing.
Respiratory P100 / N95 (if outside hood) Preferred: Fume Hood Use OnlySolid particulates are the highest risk. If weighing outside a hood (discouraged), a fit-tested respirator is mandatory.[1]
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. Amines are caustic; vapors or dust can bypass side shields and damage corneal tissue.
Body Tyvek® Lab Coat (Disposable) Wrist-fittedCotton retains powders and can become a secondary source of exposure in the office/cafeteria.[1] Disposable coats prevent cross-contamination.
Part 3: Operational Protocols
A. The "Clean-Dirty" Line (Donning & Doffing)

Trustworthiness Check: Contamination rarely happens during the experiment; it happens when you take the gear off.

  • Preparation: Remove watches/jewelry. They trap chemical dust against the skin.

  • Donning Sequence:

    • Inner Gloves → Lab Coat (tucked into inner gloves) → Goggles → Outer Gloves (over lab coat cuffs).

    • Result: No exposed skin at the wrist.

  • Doffing Sequence (Critical):

    • Remove Outer Gloves (Peel from wrist, turn inside out).

    • Remove Goggles (Handle by strap only).

    • Remove Lab Coat (Roll inside out to trap dust).

    • Remove Inner Gloves.

    • Wash Hands: 30 seconds with soap and cool water (warm water opens pores).

B. Handling Solids (Weighing & Transfer)

Objective: Eliminate Static & Aerosolization.

  • Static Neutralization: Use an ionizing bar or anti-static gun on the spatula and weigh boat.

    • Reasoning: Halogenated heterocycles often carry high static charges. Static "jumps" cause invisible dust clouds that settle on your wrists [3].

  • The "Wet" Transfer: If possible, dissolve the solid directly in the weigh boat using the reaction solvent (e.g., DCM or Methanol) before transferring to the reactor.

    • Benefit: Eliminates dust transfer risks entirely.

Part 4: Engineering Controls & Waste Management[1]

Ventilation Requirement:

  • Fume Hood: Mandatory. Target face velocity: 80–100 fpm.[1]

  • Sash Height: Keep at working level (approx. 18 inches). Use the sash as a physical shield between your face and the compound.

Decontamination Logic: This compound is lipophilic (due to the isopropoxy and chloro groups).

  • Do NOT use water only. Water will bead up and spread the chemical.

  • Protocol:

    • Absorb liquid spills with vermiculite.[2]

    • Wipe surface with Ethanol or Isopropanol (solubilizes the compound).

    • Final wash with soap and water (surfactant removes the solvent residue).

Visualization: PPE Decision Logic

PPE_Logic Start Start: Handling CAS 103577-66-8 State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Hood Is Fume Hood Available? Solid->Hood Glove_Check Solvent Type? Liquid->Glove_Check No No Hood->No High Risk Yes Yes Hood->Yes Controlled Resp_Req REQUIRED: Fit-Tested P100 Respirator + Goggles Std_PPE Standard PPE: Nitrile Double Glove + Lab Coat Alcohols/Water Alcohols/Water Glove_Check->Alcohols/Water Low Permeation Halogenated/Polar Halogenated/Polar Glove_Check->Halogenated/Polar High Permeation Nit_Glove Nitrile Gloves OK (Change <30 mins) Lam_Glove Laminate/Silver Shield (Required for DCM/THF) No->Resp_Req Yes->Std_PPE Alcohols/Water->Nit_Glove Halogenated/Polar->Lam_Glove

Caption: Logic flow for selecting barriers based on physical state and solvent carrier compatibility.

Part 5: Emergency Response

Scenario: Accidental Exposure [1]

  • Eye Contact: Flush immediately for 15 minutes .[4][6][7]

    • Critical Detail: Hold eyelids open. Amines can bind to proteins in the eye; immediate dilution is the only way to prevent permanent corneal clouding.

  • Skin Contact:

    • Blot excess chemical (do not rub).

    • Wash with soap and water.[2][3][4][5][6][8][9]

    • Monitor: Watch for "delayed hypersensitivity" (redness/itching) appearing 12–48 hours later.[1]

Scenario: Spillage

  • Small Spill (<5g): Cover with wet paper towels (wet with alcohol), scoop into bag, wipe area.

  • Large Spill: Evacuate area. Allow dust to settle. Use HEPA-filtered vacuum or wet-sweeping methods only.[1]

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1726, 2-Aminopyridine. Retrieved from [Link][1]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: 2-Aminopyridine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.